molecular formula C13H15FN2 B1338380 6-fluoro-3-(piperidin-4-yl)-1H-indole CAS No. 76315-55-4

6-fluoro-3-(piperidin-4-yl)-1H-indole

货号: B1338380
CAS 编号: 76315-55-4
分子量: 218.27 g/mol
InChI 键: VNEIHOLJEZRVCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-fluoro-3-(piperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H15FN2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-fluoro-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEIHOLJEZRVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455072
Record name 6-fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76315-55-4
Record name 6-fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-3-(piperidin-4-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structural Elucidaion of 6-fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the methodologies and analytical reasoning employed in the definitive structure elucidation of 6-fluoro-3-(piperidin-4-yl)-1H-indole, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond rote procedural descriptions to offer a rationale-driven narrative, underscoring the "why" behind the "how" in modern structural chemistry.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom at the 6-position and a piperidinyl moiety at the 3-position can significantly modulate the compound's physicochemical properties, such as metabolic stability and receptor binding affinity.[3][4] The definitive confirmation of the molecular structure of this compound is paramount for its advancement in any drug development pipeline.

The structure elucidation process is a multi-pronged analytical approach, designed to be a self-validating system. We will leverage a synergistic combination of Mass Spectrometry (MS) to determine the molecular mass and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to piece together the atomic connectivity and stereochemistry.

Foundational Analysis: Molecular Formula and Unsaturation

Prior to intricate spectroscopic analysis, the elemental composition is determined. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Expected HRMS Data:

  • Molecular Formula: C₁₃H₁₅FN₂

  • Calculated Monoisotopic Mass: 218.1219 g/mol

  • Observed [M+H]⁺: 219.1292 m/z

The molecular formula allows for the calculation of the Degree of Unsaturation (DoU), which provides initial clues about the presence of rings and/or multiple bonds.

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 13 + 1 - (15/2) - (1/2) + (2/2) = 8

A DoU of 8 is consistent with the proposed structure, which contains a benzene ring (DoU=4), a pyrrole ring (DoU=1), and a piperidine ring (DoU=1), summing to a bicyclic indole system (DoU=5) and a separate piperidine ring (DoU=1), for a total of 6. The discrepancy arises from the fused nature of the indole ring system. The indole ring itself has a DoU of 5 (4 for the double bonds and 1 for the ring). The piperidine ring has a DoU of 1. The total DoU is therefore 6. The remaining 2 degrees of unsaturation are accounted for by the double bonds within the indole ring system.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural motifs. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.[5]

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

  • MS2 Scan (Fragmentation): Select the [M+H]⁺ ion (m/z 219.1) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Expected Fragmentation Pattern

The piperidinyl-indole linkage is a likely site for fragmentation. Key expected fragments would include the loss of the piperidine ring or fragmentation within the piperidine ring itself.

m/z (Observed) Proposed Fragment Significance
219.1[M+H]⁺Protonated molecular ion, confirming the molecular weight.
134.1[Indole-CH₂]⁺Cleavage of the bond between the piperidine ring and the indole C3 position.
86.1[Piperidine+H]⁺Protonated piperidine ring, confirming this key structural component.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] We will utilize ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments like COSY and HSQC.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons and their connectivity.

Expected Chemical Shifts (in DMSO-d₆, 400 MHz):

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-1 (Indole NH)~11.0br s-1HTypical chemical shift for an indole N-H proton, deshielded due to the aromatic ring current and potential for hydrogen bonding.[6]
H-2 (Indole)~7.2d~2.51HCharacteristic shift for the C2 proton of a 3-substituted indole.
H-4 (Indole)~7.5dd8.5, 4.51HDownfield shift due to proximity to the electron-withdrawing fluorine atom.
H-5 (Indole)~6.9ddd8.5, 8.5, 2.01HUpfield shift relative to H-4 and H-7 due to the electron-donating effect of the nitrogen.
H-7 (Indole)~7.3dd8.5, 2.01HDownfield shift due to proximity to the fused benzene ring.
H-4' (Piperidine CH)~3.0m-1HMethine proton on the piperidine ring, coupled to adjacent CH₂ groups.
H-2', H-6' (Piperidine CH₂ - axial)~2.8m-2HAxial protons on the piperidine ring, typically shifted downfield compared to equatorial protons.[7]
H-2', H-6' (Piperidine CH₂ - equatorial)~3.2m-2HEquatorial protons on the piperidine ring.[7]
H-3', H-5' (Piperidine CH₂ - axial)~1.8m-2HAxial protons on the piperidine ring.
H-3', H-5' (Piperidine CH₂ - equatorial)~2.0m-2HEquatorial protons on the piperidine ring.
Piperidine NH~3.5br s-1HThe chemical shift of the piperidine NH can vary depending on solvent and concentration.
¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule.

Expected Chemical Shifts (in DMSO-d₆, 100 MHz):

Carbon(s) Chemical Shift (δ, ppm) Rationale
C-2 (Indole)~125Typical shift for the C2 carbon in a 3-substituted indole.
C-3 (Indole)~115Shielded carbon due to the attachment of the piperidine ring.
C-3a (Indole)~128Bridgehead carbon.
C-4 (Indole)~118Carbon in the benzene ring of the indole.
C-5 (Indole)~110Carbon in the benzene ring of the indole.
C-6 (Indole)~160 (d, ¹JCF ≈ 240 Hz)Carbon directly attached to fluorine, showing a large one-bond coupling constant.
C-7 (Indole)~120Carbon in the benzene ring of the indole.
C-7a (Indole)~135Bridgehead carbon.
C-4' (Piperidine CH)~35Methine carbon of the piperidine ring.
C-2', C-6' (Piperidine CH₂)~45Methylene carbons adjacent to the nitrogen in the piperidine ring.
C-3', C-5' (Piperidine CH₂)~30Methylene carbons in the piperidine ring.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will confirm the presence and electronic environment of the fluorine atom.

Expected Chemical Shift: A single resonance is expected in the range of -110 to -125 ppm (relative to CFCl₃), consistent with a fluorine atom attached to an aromatic ring. The signal will likely be a multiplet due to coupling with neighboring aromatic protons.

2D NMR Experiments: Connecting the Dots
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between adjacent protons on the indole and piperidine rings, confirming their respective spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be instrumental in definitively assigning the ¹H and ¹³C signals to their respective atoms in the structure.

The Workflow of Structure Elucidation: A Visual Representation

The following diagram illustrates the logical flow of the analytical process, from initial hypothesis to final structure confirmation.

StructureElucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS High-Resolution MS Purification->HRMS NMR_1H 1H NMR Purification->NMR_1H NMR_13C 13C NMR Purification->NMR_13C NMR_19F 19F NMR Purification->NMR_19F NMR_2D 2D NMR (COSY, HSQC) Purification->NMR_2D MolFormula Determine Molecular Formula HRMS->MolFormula Fragmentation Analyze Fragmentation HRMS->Fragmentation Connectivity Establish Connectivity NMR_1H->Connectivity NMR_13C->Connectivity NMR_19F->Connectivity NMR_2D->Connectivity FinalStructure Confirm Final Structure MolFormula->FinalStructure Fragmentation->FinalStructure Connectivity->FinalStructure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-technique analytical approach. By integrating data from high-resolution mass spectrometry with a suite of one- and two-dimensional NMR experiments, an unambiguous and self-validated structural assignment is made. This rigorous characterization is a critical prerequisite for the further investigation of this compound in a drug discovery and development context.

References

An In-depth Technical Guide to 6-fluoro-3-(piperidin-4-yl)-1H-indole (CAS Number: 180411-84-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-3-(piperidin-4-yl)-1H-indole is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its core structure, featuring a fluorinated indole nucleus linked to a piperidine moiety, represents a key pharmacophore found in a variety of biologically active molecules. The strategic placement of the fluorine atom at the 6-position of the indole ring can substantially influence the compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance in the development of novel therapeutics for central nervous system (CNS) disorders.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The hydrochloride salt is a common form for this compound.[2]

PropertyValueSource
CAS Number 180411-84-1[2]
Molecular Formula C₁₃H₁₅FN₂Inferred
Molecular Weight 218.27 g/mol Inferred
Appearance White to Off-White Solid[3]
Storage 2-8°C Refrigerator under inert atmosphere[3]

Synthesis of this compound

The construction of the this compound scaffold is most effectively achieved through the Fischer indole synthesis, a classic and versatile method for creating indole rings from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[4][5] In this specific synthesis, 4-fluorophenylhydrazine serves as the arylhydrazine component, and a protected form of 4-piperidone is the required ketone precursor. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions under the acidic conditions of the Fischer synthesis and to allow for controlled deprotection in the final step.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add N-Boc-4-piperidone (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can often be observed as a precipitate.

  • The hydrazone can be isolated by filtration and washed with a cold solvent, or the reaction mixture can be carried forward to the next step without isolation.

Step 2: Indolization (Cyclization)

  • To the hydrazone from Step 1, add an acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation.[1]

  • Heat the reaction mixture to a temperature between 80-150°C. The optimal temperature will depend on the specific acid catalyst and solvent used.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

  • Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate, until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-6-fluoro-3-(piperidin-4-yl)-1H-indole.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the crude product from Step 2 in a suitable solvent, such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

  • Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

SynthesisWorkflow 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Hydrazone Formation 4-Fluorophenylhydrazine->Hydrazone N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Hydrazone Indolization Indolization (Acid Catalyst, Heat) Hydrazone->Indolization N-Boc protected intermediate Deprotection Deprotection (TFA or HCl) Indolization->Deprotection FinalProduct This compound Deprotection->FinalProduct

Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of novel therapeutic agents, particularly for CNS disorders. The indole nucleus and the piperidine ring are privileged structures in neuropharmacology, appearing in numerous compounds that interact with various receptors and transporters in the brain.

A Key Intermediate for Complex Molecules

This compound serves as a crucial starting material for the synthesis of more elaborate molecules. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, derivatives of the related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antiproliferative and antimicrobial activities.[6][7]

Potential as a Serotonin Receptor Ligand

The structural similarity of this compound to known serotonin (5-hydroxytryptamine, 5-HT) receptor ligands suggests its potential to modulate serotonergic neurotransmission. The indole moiety is a core component of serotonin itself, and the piperidine ring is present in many CNS-active drugs. Fluorination of the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate receptor affinity.[8] Specifically, the 3-(4-piperidyl)-1H-indole group is known for its interaction with the serotonin transporter (SERT).[9]

Derivatives of this scaffold are being investigated for their potential in treating conditions such as schizophrenia and depression.[10][11][12][13] Second-generation antipsychotics often exhibit antagonist activity at both dopamine D₂ and serotonin 5-HT₂A receptors.[10] Furthermore, compounds that modulate 5-HT₁A receptors are of interest for the treatment of depression and anxiety.[9]

The potential mechanism of action for compounds derived from this scaffold could involve the modulation of signaling pathways downstream of serotonin receptors. For example, antagonism of the 5-HT₂A receptor, which is coupled to Gq/11 proteins, could lead to a decrease in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), thereby reducing neuronal excitability.

SignalingPathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ligand 6-fluoro-3-(piperidin-4-yl) -1H-indole Derivative (Antagonist) Ligand->Receptor Serotonin Serotonin Serotonin->Receptor Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Altered Neuronal Excitability Ca_release->Cellular_Response PKC_activation->Cellular_Response

Hypothetical signaling pathway modulated by a derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound and its derivatives is intrinsically linked to its structural features:

  • 6-Fluoro Substitution: The fluorine atom at the 6-position of the indole ring is a key modification. Fluorine's high electronegativity can alter the electronic properties of the indole ring, potentially influencing its interaction with receptor binding pockets. Furthermore, the carbon-fluorine bond is very stable, which can block metabolic oxidation at that position, thereby increasing the compound's half-life and bioavailability.[1]

  • 3-(Piperidin-4-yl) Moiety: The substitution at the 3-position of the indole ring is crucial for its pharmacological profile. The piperidine ring provides a basic nitrogen atom that can be protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in receptor binding sites. The 4-substitution pattern on the piperidine ring provides a specific orientation for further functionalization, which can be exploited to enhance potency and selectivity for different biological targets.[9]

Conclusion

This compound is a versatile and valuable scaffold in modern drug discovery. Its synthesis via the well-established Fischer indole reaction makes it readily accessible for further chemical exploration. The combination of a fluorinated indole core and a piperidine moiety provides a promising starting point for the development of novel therapeutics, particularly for CNS disorders where modulation of the serotonergic system is a key therapeutic strategy. Further investigation into the specific biological targets and mechanism of action of this compound and its derivatives will undoubtedly open new avenues for the treatment of a range of debilitating diseases.

References

6-fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride is a heterocyclic organic compound featuring a fluorinated indole scaffold linked to a piperidine ring. While specific research on this particular hydrochloride salt is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The indole ring is a privileged scaffold found in numerous biologically active compounds, and the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. The piperidine moiety is also a common feature in centrally active pharmaceuticals.

This guide provides a comprehensive overview of the known properties of this compound and its hydrochloride salt. Due to the limited availability of data for this specific compound, this document will also draw upon information from structurally related analogs to provide insights into its potential synthesis, biological activity, and therapeutic applications. This comparative approach will offer a broader understanding of the compound's potential within the landscape of drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound hydrochloride are summarized below. It is important to note that some of these properties may be predicted or based on data from the free base or closely related analogs due to the scarcity of specific experimental data for the hydrochloride salt.

PropertyValue/DescriptionSource
IUPAC Name This compound;hydrochloride
CAS Number 180411-84-1
Chemical Formula C₁₃H₁₆ClFN₂
Molecular Weight 254.73 g/mol
Appearance Likely a solid powderInferred
Solubility Expected to be more soluble in water than the free baseInferred
Melting Point Not explicitly reported; a related compound, 6-chloro-3-(piperidin-4-yl)-1H-indole hydrochloride, has a melting point of 290-294°C (dec)[1][1]

Synthesis and Characterization

A potential synthetic workflow is outlined below:

G A 4-Fluorophenylhydrazine C Fischer Indole Synthesis (Acid Catalyst) A->C B 1-tert-butoxycarbonyl-4-piperidone B->C D tert-Butyl 4-(6-fluoro-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate C->D Indole ring formation E Reduction (e.g., H₂, Pd/C) D->E Double bond reduction F tert-Butyl 4-(6-fluoro-1H-indol-3-yl)piperidine-1-carboxylate E->F G Boc Deprotection (e.g., HCl) F->G Removal of protecting group H This compound hydrochloride G->H G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal A Presynaptic Neuron B Postsynaptic Neuron C Synaptic Cleft E Serotonin Transporter (SERT) C->E Reuptake F 5-HT Receptors C->F Binds to receptors D Serotonin (5-HT) Release D->C G This compound G->E Inhibits

References

Foreword: The Strategic Advantage of Fluorination in Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Fluoroindole Derivatives

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets. The strategic introduction of a fluorine atom, particularly at the 6-position, dramatically enhances the therapeutic potential of the indole nucleus. This single atomic substitution can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.[3][4][5]

This guide provides a comprehensive exploration of the diverse biological activities exhibited by 6-fluoroindole derivatives. We will delve into their anticancer, antimicrobial, and neuroactive properties, elucidating the underlying mechanisms of action, presenting key performance data, and providing detailed experimental protocols to empower researchers in their drug discovery endeavors.

The 6-Fluoroindole Core: Synthesis and Foundation

The journey to biologically active derivatives begins with the synthesis of the core 6-fluoroindole structure. The two most prominent and scalable methods for this are the Leimgruber-Batcho and Fischer indole syntheses.[3][6] The choice between them often depends on the scale, cost, and availability of starting materials.[3] The Leimgruber-Batcho synthesis, favored for its mild conditions and high yields, is particularly well-suited for industrial production.[3][6]

Leimgruber_Batcho_Synthesis start 4-Fluoro-2-nitrotoluene enamine Enamine Intermediate start->enamine Condensation with DMF-acetal product 6-Fluoroindole enamine->product Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C)

Caption: High-level workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.

From this foundational molecule, a vast chemical space of derivatives can be explored through functionalization at various positions on the indole ring, leading to the wide spectrum of biological activities discussed below.[5][7]

Anticancer Activity: Targeting Malignant Proliferation

6-Fluoroindole derivatives have emerged as a promising class of anticancer agents, targeting key pathways involved in tumor growth and survival.[3][4][8] Their mechanisms of action are multifaceted, primarily involving the inhibition of critical enzymes that drive oncogenesis.

Mechanism of Action: Kinase and Tubulin Inhibition

Kinase Inhibition: The dysregulation of protein kinase signaling is a hallmark of many cancers.[4] 6-Fluoroindole derivatives have been engineered to act as potent inhibitors of several oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] By competing with ATP at the enzyme's active site, these compounds block downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis.

Kinase_Inhibition cluster_kinase Protein Kinase cluster_molecules ATP_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate (Inactive Signaling) ATP_Site->Phosphorylated_Substrate Phosphorylation Prevented Inhibitor 6-Fluoroindole Derivative Inhibitor->ATP_Site Binds and Blocks ATP ATP Substrate Substrate Protein Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell QS_Receptor QS Receptor Gene_Expression Virulence & Biofilm Gene Expression QS_Receptor->Gene_Expression Activates Signal Autoinducer Signal Signal->QS_Receptor Binds Inhibitor 6-Fluoroindole Derivative Inhibitor->QS_Receptor Blocks Binding SSRI_Mechanism cluster_synapse Synaptic Cleft Serotonin Serotonin Receptor 5-HT Receptor Serotonin->Receptor Binds Presynaptic Presynaptic Neuron SERT SERT (Serotonin Transporter) Postsynaptic Postsynaptic Neuron SERT->Presynaptic Reuptake SSRI 6-Fluoroindole-based SSRI SSRI->SERT Blocks

References

The Pharmacology of Piperidinyl-Indole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pharmacology of piperidinyl-indole compounds, a versatile scaffold with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a comprehensive resource for advancing the discovery and development of novel therapeutics based on this privileged chemical structure.

Introduction: The Piperidinyl-Indole Scaffold - A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic drugs.[1] Its fusion with a piperidine ring creates the piperidinyl-indole scaffold, a structure that has proven to be a highly successful pharmacophore in the design of ligands for a diverse range of biological targets. This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional space, allowing for precise interactions with receptor binding pockets. The inherent drug-like properties of this scaffold, such as favorable metabolic stability and cell permeability, further contribute to its prominence in modern drug discovery.[2]

This guide will focus on two primary areas where piperidinyl-indole compounds have demonstrated significant pharmacological activity: as modulators of opioid receptors and as inhibitors of complement factor B.

Mechanisms of Action: Targeting Pain, Inflammation, and Beyond

Piperidinyl-indole derivatives have been shown to exert their therapeutic effects through distinct molecular mechanisms, primarily by interacting with G-protein coupled receptors (GPCRs) and key enzymes in inflammatory pathways.

Opioid Receptor Modulation: A New Frontier in Analgesia

A significant class of piperidinyl-indole compounds acts as potent and selective modulators of opioid receptors, particularly the Nociceptin Opioid Receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[3][4] The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological processes, including pain, anxiety, and reward.[4]

Upon activation by an agonist, the NOP receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of downstream effectors, such as ion channels, leading to neuronal hyperpolarization and a reduction in neurotransmitter release. Furthermore, agonist binding can trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[6][7]

Opioid Receptor Signaling Pathway Ligand Piperidinyl-Indole Agonist NOPR NOP Receptor (GPCR) Ligand->NOPR Binding G_protein Gi/o Protein NOPR->G_protein Activation beta_Arrestin β-Arrestin NOPR->beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Downstream Downstream Signaling (e.g., MAPK) beta_Arrestin->Downstream Activation ATP ATP ATP->AC cAMP->Downstream Modulation

Figure 1: Simplified signaling pathway of NOP receptor activation.
Complement Factor B Inhibition: A Novel Approach for Inflammatory Diseases

Another promising therapeutic application of piperidinyl-indole compounds lies in their ability to inhibit complement factor B, a key serine protease in the alternative pathway of the complement system. The complement system is a critical component of the innate immune response, but its dysregulation can contribute to the pathogenesis of various inflammatory and autoimmune diseases, including age-related macular degeneration (AMD).[8][9]

Piperidinyl-indole inhibitors of factor B act by binding to the active site of the enzyme, preventing its interaction with other complement components and thereby blocking the amplification loop of the alternative pathway. This targeted inhibition helps to control the inflammatory cascade and mitigate tissue damage associated with excessive complement activation.

Complement Factor B Inhibition C3b C3b FactorB Factor B C3b->FactorB C3_convertase C3 Convertase (C3bBb) FactorB->C3_convertase Cleavage by Factor D FactorD Factor D Amplification Amplification Loop C3_convertase->Amplification Cleaves more C3 Inhibitor Piperidinyl-Indole Inhibitor Inhibitor->FactorB Inhibition

Figure 2: Inhibition of the alternative complement pathway by a piperidinyl-indole compound.

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The pharmacological profile of piperidinyl-indole compounds is exquisitely sensitive to structural modifications. Understanding the SAR is therefore critical for the rational design of potent and selective ligands.

Opioid Receptor Modulators

For NOP receptor ligands, key SAR insights have been derived from systematic modifications of both the indole and piperidine moieties.[3][10]

  • Substitution on the Indole Ring: The position of substitution on the indole ring significantly influences both binding affinity and functional activity. For instance, 2-substituted N-piperidinyl indoles have been shown to be potent NOP full agonists, whereas the corresponding 3-substituted analogs are often partial agonists.[3]

  • Piperidine N-Substituents: Modifications at the nitrogen atom of the piperidine ring are crucial for modulating affinity, selectivity, and agonist/antagonist properties.

Compound IDIndole SubstitutionPiperidine N-SubstituentNOP Ki (nM)MOP Ki (nM)Functional Activity (NOP)Reference
1 2-CH₂OHH0.346.1Full Agonist[3]
2 3-CH₂OHH44>1000Partial Agonist[3]
3 2-CH₂NH₂H0.231.4Full Agonist[3]
4 3-CH₂NH₂H345Partial Agonist[3]

Table 1: Representative SAR data for piperidinyl-indole based NOP receptor ligands.

Complement Factor B Inhibitors

The SAR for piperidinyl-indole based complement factor B inhibitors is also well-defined, with specific structural features contributing to high-affinity binding and potent inhibition. Molecular docking studies have revealed that these compounds typically occupy the S1 and S3 pockets of the factor B active site.

Therapeutic Applications and Clinical Landscape

The diverse pharmacological activities of piperidinyl-indole compounds translate into a wide range of potential therapeutic applications.

  • Pain Management: NOP receptor agonists are being investigated as novel analgesics with a potentially improved side-effect profile compared to traditional opioids.[11][12][13]

  • Neurodegenerative and Psychiatric Disorders: The modulation of the NOP system has shown promise in preclinical models of anxiety, depression, and Parkinson's disease.[4]

  • Inflammatory Diseases: Complement factor B inhibitors are in clinical development for the treatment of age-related macular degeneration and other complement-mediated diseases.[8][9][14][15][16]

  • Oncology: Some indole derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways involved in cell proliferation.[2]

As of late 2024, several NOP receptor modulators are in early-stage clinical trials. For example, Grünenthal has initiated a Phase I clinical trial for a NOP receptor agonist for the treatment of chronic pain.[11][12][13] In the complement space, while many inhibitors targeting various components of the pathway have been investigated for geographic atrophy in AMD, the results have been mixed.[9][14][15] However, the development of potent and selective factor B inhibitors, including those with a piperidinyl-indole scaffold, remains an active area of research.

Essential Experimental Protocols

The characterization of piperidinyl-indole compounds requires a suite of robust in vitro and in vivo assays. The following protocols provide a foundation for assessing the pharmacological properties of these molecules.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing the human opioid receptor of interest (e.g., NOP, MOR).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well)

    • Radioligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOR) at a concentration near its Kd.

    • Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate at room temperature for 60-90 minutes.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To measure the ability of a ligand to induce the recruitment of β-arrestin to the activated GPCR.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced receptor activation and subsequent β-arrestin recruitment bring the two fragments into close proximity, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[6][7]

Protocol (using DiscoverX PathHunter® technology):

  • Cell Culture: Plate PathHunter® cells co-expressing the tagged GPCR and β-arrestin in a 96-well assay plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Incubation: Incubate at 37°C for 90 minutes.

  • Detection: Add the detection reagent containing the substrate and incubate at room temperature for 60 minutes.

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal as a function of compound concentration to determine the EC₅₀ value.

Objective: To quantify the inhibition of adenylyl cyclase activity following the activation of a Gi/o-coupled receptor.[5][17][18][19][20]

Principle: This assay measures the decrease in intracellular cAMP levels in response to agonist stimulation.

Protocol (using HTRF):

  • Cell Culture: Plate cells stably expressing the Gi/o-coupled receptor of interest in a 384-well plate.

  • Forskolin Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.

  • Compound Addition: Simultaneously add varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Signal Measurement: After a 60-minute incubation, read the time-resolved fluorescence signal.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and plot the data to determine the IC₅₀ value of the test compound.

In Vivo Models

Objective: To assess the central analgesic activity of a test compound.[21][22][23][24]

Principle: This test measures the latency of a nociceptive response to a thermal stimulus. An increase in the response latency indicates an analgesic effect.

Protocol:

  • Animal Acclimatization: Acclimatize mice or rats to the testing environment.

  • Baseline Measurement: Determine the baseline response latency for each animal by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline and vehicle control values to determine the analgesic effect.

Objective: To evaluate the peripheral analgesic activity of a test compound.[21][25]

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching). A reduction in the number of writhes indicates an analgesic effect.

Protocol:

  • Animal Acclimatization: Acclimatize mice to the testing cages.

  • Compound Administration: Administer the test compound or vehicle.

  • Induction of Writhing: After a predetermined time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: Compare the number of writhes in the treated groups to the vehicle control group and calculate the percentage of inhibition.

Objective: To assess the acute anti-inflammatory activity of a test compound.[1][2][26][27][28]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by paw edema. A reduction in paw volume or thickness indicates an anti-inflammatory effect.

Protocol:

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat or mouse using a plethysmometer or calipers.

  • Compound Administration: Administer the test compound or vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Post-treatment Measurement: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated groups to the vehicle control group.

Synthesis of a Core Scaffold: 4-(1H-indol-3-yl)piperidine

A common synthetic route to the core 4-(1H-indol-3-yl)piperidine scaffold involves the following key steps:

  • Synthesis of tert-butyl 4-(1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This intermediate can be prepared through various methods, including the reaction of indole with a suitable piperidone derivative.

  • Hydrogenation: The dihydropyridine intermediate is then reduced to the corresponding piperidine. A typical procedure involves hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent mixture such as tetrahydrofuran (THF) and methanol (MeOH) under a hydrogen atmosphere.[29]

  • Deprotection (if necessary): If the piperidine nitrogen is protected (e.g., with a Boc group), it can be deprotected under acidic conditions to yield the final 4-(1H-indol-3-yl)piperidine.

Conclusion and Future Directions

The piperidinyl-indole scaffold continues to be a rich source of novel therapeutic agents. The ongoing research into their pharmacology, particularly as modulators of the NOP receptor and inhibitors of complement factor B, holds significant promise for addressing unmet medical needs in pain, neuroinflammation, and degenerative diseases. The future of drug development with this scaffold will likely involve the application of structure-based drug design to create even more potent and selective ligands, as well as the exploration of biased agonism at GPCRs to fine-tune signaling pathways and improve therapeutic outcomes. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the clinical translation of these promising compounds.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful tool in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of this privileged heterocyclic motif.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the discovery and synthesis of novel fluorinated indoles, designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to offer a deeper understanding of the underlying principles and experimental rationale. We will explore the multifaceted role of fluorine in drug design, delve into a diverse array of synthetic strategies—from classical methods to cutting-edge catalytic and electrochemical approaches—and provide detailed, field-proven experimental workflows. This guide is structured to empower researchers with the knowledge to not only replicate existing methods but also to innovate and design novel fluorinated indole-based therapeutics.

The Strategic Imperative of Fluorine in Indole-Based Drug Discovery

The indole nucleus is a cornerstone of numerous natural products and medicinally important compounds.[7] The introduction of fluorine atoms or fluorine-containing groups can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[1][2][3][4][5][6][8]

Modulating Physicochemical Properties for Enhanced Drug-Likeness

Fluorine's high electronegativity and relatively small van der Waals radius allow it to serve as a bioisostere for hydrogen while inducing significant changes in the electronic environment.[6] This strategic substitution can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug.[6]

  • Increase Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2][3][9]

  • Modulate pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's absorption and distribution.[2][3][10][11] For instance, the fluorination of certain 3-(3-(piperidin-1-yl)propyl)indoles was shown to reduce their basicity, leading to improved oral absorption.[10][11]

Impact on Biological Activity

The unique properties of fluorine can also directly influence a molecule's interaction with its biological target. This can manifest as:

  • Altered Binding Affinity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.

  • Conformational Control: Fluorine substitution can influence the conformational preferences of the indole ring and its substituents, potentially locking the molecule into a more bioactive conformation.[12]

The successful application of these principles is evident in numerous FDA-approved drugs. For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a fluorinated indole core.[13]

Synthetic Strategies for Accessing Fluorinated Indoles: A Mechanistic Perspective

The synthesis of fluorinated indoles presents unique challenges, primarily due to the high reactivity of many fluorinating agents and the potential for competing side reactions. The choice of synthetic strategy depends heavily on the desired position of fluorination and the nature of the fluorine-containing substituent.

Classical Approaches: Building from Fluorinated Precursors

A traditional and often reliable approach involves the construction of the indole ring from pre-fluorinated starting materials.

The Fischer indole synthesis is a cornerstone of indole chemistry. When applied to the synthesis of fluorinated indoles, it typically involves the reaction of a fluorinated phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

Causality Behind Experimental Choices:

  • Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂, BF₃) is critical and often needs to be empirically optimized.[14] The acidity of the medium can influence the rate of the key[10][10]-sigmatropic rearrangement and subsequent cyclization.[14]

  • Reaction Conditions: Anhydrous conditions are crucial, as water can interfere with the acid catalyst and hydrolyze key intermediates.[14] Elevated temperatures are often required, but excessive heat can lead to decomposition.[14]

  • Starting Material Purity: The purity of the fluorinated phenylhydrazine and the carbonyl compound is paramount to avoid side reactions that can significantly lower the yield.[14]

Experimental Protocol: Synthesis of 4-Fluoroindole via Fischer Indole Synthesis [14]

  • Reaction Setup: To a solution of (4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., toluene, ethanol) is added the desired ketone or aldehyde (1.1 eq).

  • Catalyst Addition: The acid catalyst (e.g., polyphosphoric acid, 10 eq) is added portion-wise at room temperature.

  • Heating: The reaction mixture is heated to the optimal temperature (typically 80-120 °C) and monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by pouring it into ice water.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting Common Issues:

IssuePotential Cause(s)Troubleshooting Steps
Low YieldImpure starting materials, suboptimal acid catalyst, incorrect reaction temperature/time.[14]Ensure high purity of reagents, screen different acid catalysts and concentrations, monitor reaction by TLC to determine optimal time.[14]
Formation of IsomersUse of an unsymmetrical ketone.[14]Modify reaction conditions to improve regioselectivity, purify the desired isomer by column chromatography.[14]
Modern Methodologies: Direct Fluorination of the Indole Core

Recent advances have focused on the direct introduction of fluorine onto a pre-formed indole ring, offering greater synthetic efficiency.

Electrophilic fluorination is a powerful method for the direct C-H fluorination of electron-rich aromatic systems like indoles. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly employed.[15][16][17]

Mechanism and Regioselectivity:

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. Therefore, direct electrophilic fluorination typically occurs at this position.

Diagram of Electrophilic Fluorination at C3:

Electrophilic_Fluorination Indole Indole Intermediate Cationic Intermediate Indole->Intermediate Electrophilic Attack at C3 Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->Intermediate Fluorine Transfer Product 3-Fluoroindole Intermediate->Product Deprotonation

Caption: Electrophilic fluorination of indole at the C3 position.

Experimental Protocol: Synthesis of 3,3-Difluoroindolin-2-ols using Selectfluor® [18]

This protocol describes an efficient difluorohydroxylation of substituted indoles.

  • Reaction Setup: A solution of the substituted indole (1.0 eq) is prepared in a mixture of acetonitrile and water.

  • Reagent Addition: Selectfluor® (2.0-3.0 eq) is added to the solution at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Radical fluorination methods have gained prominence for their ability to introduce fluorinated groups, particularly trifluoromethyl (CF₃) groups, onto the indole scaffold.[19]

Causality Behind Experimental Choices:

  • Radical Precursor: Reagents like the Togni reagent or sodium triflinate (CF₃SO₂Na) are commonly used as sources of the CF₃ radical.[19][20]

  • Oxidant: An oxidant, such as ceric ammonium nitrate or tert-butyl hydroperoxide, is often required to initiate the radical formation.[20][21]

Diagram of a Radical Trifluoromethylation Workflow:

Radical_Trifluoromethylation Workflow for Radical Trifluoromethylation of Indoles cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Indole Indole Substrate Mixing Mixing in Solvent Indole->Mixing CF3_Source CF3 Radical Source (e.g., Togni Reagent) CF3_Source->Mixing Oxidant Oxidant Oxidant->Mixing Heating Heating/Irradiation Mixing->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Trifluoromethylated Indole Purification->Product

Caption: General workflow for the radical trifluoromethylation of indoles.

The development of catalytic methods, including transition-metal catalysis and organocatalysis, has enabled more selective and efficient fluorinations.[22] Asymmetric synthesis of fluorinated indoles is a particularly active area of research, aiming to produce enantiomerically pure compounds for pharmaceutical applications.[23][24][25][26]

  • Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are used for the introduction of fluorinated groups.[27]

  • Organocatalysis: Chiral organocatalysts, such as phosphoric acids, can be used to achieve enantioselective fluorination reactions.[23]

Emerging Frontiers and Future Perspectives

The field of fluorinated indole synthesis is continuously evolving, with several exciting areas of research poised to make a significant impact.

  • Late-Stage Fluorination: The ability to introduce fluorine into complex, drug-like molecules at a late stage of the synthesis is highly desirable. This allows for the rapid generation of fluorinated analogues for structure-activity relationship (SAR) studies.

  • Electrochemical Synthesis: Electrochemical methods offer a green and sustainable alternative to traditional chemical oxidants and reductants for generating fluorinating species.[28]

  • Enzymatic Fluorination: Biocatalysis, using enzymes such as fluorinases, presents an opportunity for highly selective and environmentally friendly fluorination reactions.[24]

Conclusion

The synthesis of novel fluorinated indoles is a vibrant and critically important area of research in drug discovery. A deep understanding of the underlying chemical principles and the rationale behind experimental choices is essential for success. This guide has provided a comprehensive overview of both established and emerging synthetic strategies, equipping researchers with the knowledge to navigate the challenges and capitalize on the opportunities in this exciting field. The continued development of innovative and efficient methods for accessing these valuable compounds will undoubtedly lead to the discovery of new and improved therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Characterization of 6-fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Molecular Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The intrinsic physicochemical properties of a compound are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built.[1][2][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is not merely academic; it is a critical determinant of a program's success or failure. A molecule's solubility, lipophilicity, and ionization state, among other attributes, govern its absorption, distribution, metabolism, and excretion (ADME), directly influencing its efficacy and safety.[3][4][5]

This guide provides an in-depth technical overview of the essential physicochemical characterization of 6-fluoro-3-(piperidin-4-yl)-1H-indole , a heterocyclic compound of interest in medicinal chemistry. Rather than presenting a static data sheet, this document serves as a practical framework for the experimental determination and interpretation of its core properties. We will delve into the causality behind experimental choices, grounding our protocols in established, self-validating systems to ensure scientific integrity and reproducibility.

Molecular Identity and Structural Attributes

A foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

Table 1: Core Molecular Identifiers for this compound

PropertyValue/DescriptionSource
IUPAC Name This compoundN/A
Molecular Formula C₁₃H₁₅FN₂Derived
Molecular Weight 218.27 g/mol Derived
Canonical SMILES C1CN(CCC1)C2=CNC3=C2C=C(C=C3)FN/A
CAS Number 180161-14-2 (related tetrahydropyridinyl analog)[6]

Note: While a specific CAS number for the fully saturated piperidinyl compound is not widely public, a closely related tetrahydropyridinyl analog is cited for structural context.

The structure, featuring a fluorinated indole core linked to a basic piperidine ring, suggests a molecule with moderate lipophilicity and the potential for ionization at physiological pH. The fluorine atom at the 6-position is a strategic substitution often employed to enhance metabolic stability or modulate receptor binding affinity.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount property influencing membrane permeability, protein binding, and solubility.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH. For an ionizable compound like this compound, LogD is the more physiologically relevant parameter.[7][8]

Causality of Experimental Choice: The Shake-Flask Method

The "gold standard" for determining LogD is the shake-flask method.[7] Its enduring prevalence stems from its direct, equilibrium-based measurement, which provides a thermodynamically accurate value. This method is chosen for its robustness and the clarity of its underlying principle: the partitioning of a solute between two immiscible phases.

Experimental Protocol: Shake-Flask LogD Determination at pH 7.4

This protocol outlines the determination of the LogD value in an n-octanol/phosphate-buffered saline (PBS) system, mimicking the body's lipid and aqueous environments.

Step-by-Step Methodology:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely overnight.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.[8]

  • Partitioning: In a clean vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol.[8] Add a small aliquot (e.g., 10 µL) of the compound's stock solution.

  • Equilibration: Seal the vial and mix on a rotator at a controlled speed (e.g., 30 rpm) for a sufficient period (e.g., 1-2 hours) to reach equilibrium.[8] Centrifuge the vial to ensure complete phase separation.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer.

  • Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Visualization of the LogD Determination Workflow

LogD_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 Mix n-octanol & PBS (pH 7.4) p2 Shake 24h for Saturation p1->p2 p3 Separate Phases p2->p3 e1 Combine Saturated Phases p3->e1 Use Saturated Solvents e2 Add Compound Stock e1->e2 e3 Equilibrate (Rotate/Shake) e2->e3 e4 Centrifuge e3->e4 a1 Sample Aqueous & Octanol Layers e4->a1 a2 Quantify Concentration (LC-MS) a1->a2 a3 Calculate LogD a2->a3

Caption: Workflow for Shake-Flask LogD Determination.

Ionization Constant (pKa): The Driver of Solubility and Receptor Interaction

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the basic nitrogen on the piperidine ring is the primary site of protonation. Knowing the pKa is crucial as it dictates the compound's charge state in different biological compartments, which in turn affects its solubility, permeability, and ability to interact with its target receptor.[9]

Causality of Experimental Choice: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination due to its simplicity and the directness of the measurement.[9] It involves monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where pH equals pKa.

Experimental Protocol: Potentiometric pKa Determination

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system, often a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure initial solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated combined pH electrode and a precision automated burette.

  • Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl). The automated system adds the titrant in small, precise increments and records the corresponding pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve.[9] Specialized software can be used to calculate the pKa from the first or second derivative of the curve for higher accuracy.

Visualization of the pKa Determination Workflow

pKa_Workflow prep Dissolve Compound in Aqueous/Co-solvent System setup Place in Titration Vessel with Calibrated pH Electrode prep->setup titrate Titrate with Standardized Acid (HCl) via Automated Burette setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot pH vs. Volume record->plot analyze Identify Inflection Point (pH = pKa) plot->analyze

Caption: Workflow for Potentiometric pKa Determination.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4][10] Poor solubility is a leading cause of failure in drug development.

Causality of Experimental Choice: Equilibrium Shake-Flask Method

To determine the thermodynamic solubility, the equilibrium shake-flask method is the most reliable approach.[11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a true measure of the molecule's intrinsic dissolving capacity.

Experimental Protocol: Thermodynamic Solubility Determination

Step-by-Step Methodology:

  • Sample Addition: Add an excess amount of solid this compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 PBS).

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a fine-pore filter (e.g., 0.45 µm) to remove all undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility at that specific pH and temperature.

Melting Point: An Indicator of Purity and Lattice Energy

The melting point (mp) is the temperature at which a solid transitions to a liquid. It is a fundamental physical property used to characterize a compound and is a sensitive indicator of purity.[12] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.[12]

Causality of Experimental Choice: Capillary Method

The capillary method is the standard pharmacopeial technique for melting point determination.[13] It is favored for its accuracy, small sample requirement, and the ability to visually observe the melting process.

Experimental Protocol: Capillary Melting Point Determination

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.[13]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to introduce a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom, aiming for a column height of about 3 mm.[14]

  • Measurement: Place the loaded capillary into a calibrated melting point apparatus.

  • Preliminary Scan: Conduct a rapid heating run (e.g., 10-20°C/min) to determine an approximate melting range.

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 5°C below the approximate melting point. Then, reduce the heating rate to a slow, controlled ramp (e.g., 1-2°C/min).[14]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the compound's melting point.

Table 2: Known Melting Point Data for a Related Salt

CompoundMelting Point (°C)Source
This compound hydrochloride293-295[15]

Note: The high melting point of the hydrochloride salt is typical for salts of small organic molecules and reflects strong ionic interactions in the crystal lattice.

Summary of Physicochemical Profile

The following table summarizes the key physicochemical parameters for this compound and the standard methodologies for their determination. This serves as a template for researchers to populate as they generate experimental data.

Table 3: Summary of Physicochemical Characterization

ParameterSignificance in Drug DevelopmentStandard Experimental MethodExpected/Known Value
LogD (pH 7.4) Membrane permeability, protein binding, solubilityShake-Flask (n-octanol/PBS)To be determined
pKa Solubility, absorption, receptor bindingPotentiometric TitrationTo be determined (basic)
Aqueous Solubility Bioavailability, formulation developmentEquilibrium Shake-FlaskTo be determined
Melting Point Purity, lattice energy, stabilityCapillary MethodTo be determined (Free Base)
Spectral Data Structure confirmation, identityNMR, IR, Mass SpectrometryTo be determined

Conclusion: A Roadmap for Characterization

This technical guide has outlined a comprehensive and methodologically sound approach to elucidating the core physicochemical characteristics of this compound. By grounding experimental protocols in established, validated techniques and explaining the scientific rationale behind them, we provide a robust framework for any research team tasked with characterizing this or similar novel chemical entities. The systematic determination of lipophilicity, ionization, solubility, and other physical properties is an indispensable phase of drug discovery that informs lead optimization, formulation design, and ultimately, the translation of a promising molecule into a safe and effective therapeutic.

References

spectroscopic data of 6-fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-fluoro-3-(piperidin-4-yl)-1H-indole

Foreword

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following discourse is structured to not only present the expected analytical data but also to elucidate the underlying scientific principles and experimental considerations essential for its robust characterization. The structural complexity and pharmacological relevance of fluorinated indole derivatives necessitate a multi-faceted analytical approach.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive data summary and practical, field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Significance

This compound belongs to a class of compounds that are widely explored as scaffolds for various therapeutic agents.[2] The indole core is a privileged structure in numerous biologically active molecules, while the piperidine moiety can influence solubility, basicity, and receptor binding. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this molecule is expected to be complex due to the presence of both aromatic and aliphatic protons, as well as spin-spin coupling between them. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar structures, but deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred to better resolve the N-H protons.[4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0br s1HIndole N-H
~7.6dd1HH-4
~7.3dd1HH-7
~7.2s1HH-2
~6.9td1HH-5
~3.1m2HPiperidine H-2ax, H-6ax
~2.9m1HPiperidine H-4
~2.7t2HPiperidine H-2eq, H-6eq
~1.8m2HPiperidine H-3ax, H-5ax
~1.6m2HPiperidine H-3eq, H-5eq
~1.5br s1HPiperidine N-H

Trustworthiness: The predicted chemical shifts are based on the analysis of structurally related compounds.[4][5] The indole N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange. The aromatic protons will exhibit characteristic coupling patterns influenced by the fluorine substituent. The piperidine protons will show complex multiplets due to chair conformation and axial/equatorial environments.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (aq): 3 seconds

    • Spectral Width (sw): 20 ppm

  • Processing: Apply a 0.3 Hz line broadening exponential multiplication to the FID before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides crucial information about the carbon skeleton. Due to the lower natural abundance of ¹³C, a greater number of scans are required. The fluorine atom will induce C-F coupling, which can be observed for the carbon atoms in its vicinity.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~158 (d, J ≈ 235 Hz)C-6
~136C-7a
~124C-2
~121 (d, J ≈ 10 Hz)C-7
~120C-3a
~115C-3
~108 (d, J ≈ 25 Hz)C-5
~97 (d, J ≈ 25 Hz)C-4
~45Piperidine C-2, C-6
~34Piperidine C-4
~32Piperidine C-3, C-5

Trustworthiness: These predictions are derived from data on similar fluorinated indoles.[4][7] The large one-bond C-F coupling constant for C-6 is a key diagnostic feature. The other carbons in the fluorinated ring will show smaller two- and three-bond C-F couplings.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: 500 MHz NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width (sw): 240 ppm

  • Processing: Apply a 1-2 Hz line broadening. Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is highly sensitive and provides a clean spectrum with a single peak for this molecule, confirming the presence and electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicity
~ -122m

Trustworthiness: The chemical shift is estimated from data for 6-fluoro-3-methyl-1H-indole.[4] The multiplicity will be a multiplet due to coupling with the aromatic protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample.

  • Instrumentation: 500 MHz NMR spectrometer with a broadband probe tuned to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 64

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width (sw): 50 ppm

  • Processing: Reference the spectrum to an external standard such as CFCl₃ at 0 ppm.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique that should yield a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+):

m/zAssignment
233.1347[M+H]⁺ (Calculated for C₁₄H₁₈FN₂)
148.0612[M - piperidine + 2H]⁺
86.0964[Piperidine+H]⁺

Trustworthiness: The primary observed ion will be the protonated molecule. Fragmentation is expected to occur at the C-C bond between the indole and piperidine rings.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Mass Range: 50-500 m/z

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated value. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be characterized by absorptions from the N-H, C-H, C=C, and C-F bonds.

Predicted IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpIndole N-H stretch
~3300Medium, BroadPiperidine N-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1620, 1580, 1470Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch

Trustworthiness: The predicted absorptions are based on characteristic frequencies for indoles, piperidines, and fluorinated aromatic compounds.[8]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Spectral Range: 4000-400 cm⁻¹

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the indole chromophore.

Predicted UV-Vis Data (Methanol):

λmax (nm)Molar Absorptivity (ε)Assignment
~220Highπ → π* transition
~275Mediumπ → π* transition

Trustworthiness: The indole ring system typically shows two main absorption bands in the UV region.[9][10] The exact positions and intensities can be influenced by substitution.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like methanol to an absorbance of ~1.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength Range: 200-400 nm

    • Scan Speed: Medium

  • Data Analysis: Record the wavelengths of maximum absorbance (λmax).

Visualizations

Caption: Molecular structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_other Other Techniques Sample Solid Compound Solution Solution in Deuterated Solvent Sample->Solution IR FTIR (ATR) Sample->IR H1_NMR ¹H NMR Solution->H1_NMR C13_NMR ¹³C NMR Solution->C13_NMR F19_NMR ¹⁹F NMR Solution->F19_NMR MS HRMS (ESI) Solution->MS UV_Vis UV-Vis Solution->UV_Vis

Caption: General experimental workflow for spectroscopic characterization.

References

The 3-(Piperidin-4-yl)indole Scaffold: A Privileged Motif for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-(piperidin-4-yl)indole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of biological targets. This technical guide provides an in-depth exploration of the potential therapeutic targets of these derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the nuanced mechanisms of action at various target classes, including G-protein coupled receptors (GPCRs), enzymes, and developmental signaling pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for target identification and validation, empowering researchers to effectively probe the therapeutic potential of novel 3-(piperidin-4-yl)indole analogues.

Introduction: The 3-(Piperidin-4-yl)indole Moiety - A Gateway to Diverse Pharmacology

The indole ring system is a cornerstone of many natural products and pharmaceuticals, prized for its unique electronic properties and ability to participate in various non-covalent interactions.[1][2] When coupled with a piperidine ring at the 3-position, the resulting 3-(piperidin-4-yl)indole scaffold gains a three-dimensional architecture and a basic nitrogen atom, features that are crucial for interaction with a multitude of protein targets.[3] This versatile framework has been successfully exploited to develop potent and selective modulators of various physiological processes, leading to promising therapeutic candidates for a range of diseases, from central nervous system disorders to cancer and infectious diseases.[4][5]

This guide will systematically explore the key therapeutic target classes for which 3-(piperidin-4-yl)indole derivatives have shown significant promise. For each class, we will dissect the underlying mechanism of action and highlight representative examples from the scientific literature.

Key Therapeutic Target Classes and Mechanisms of Action

The therapeutic potential of 3-(piperidin-4-yl)indole derivatives stems from their ability to interact with a diverse set of protein targets. The following sections will provide a detailed overview of the most prominent target classes.

G-Protein Coupled Receptors (GPCRs): Modulating Neurotransmission and Beyond

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The 3-(piperidin-4-yl)indole scaffold has proven to be a particularly fruitful starting point for the development of ligands for aminergic GPCRs, which play critical roles in neurotransmission.

Numerous 3-(piperidin-4-yl)indole derivatives have been identified as potent modulators of serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT7 subtypes, as well as the serotonin transporter (SERT).[4][6][7]

  • Mechanism of Action: These derivatives often act as antagonists or partial agonists at post-synaptic 5-HT receptors, or as inhibitors of the pre-synaptic serotonin transporter (SERT).[6][8] By modulating serotonergic signaling, these compounds hold therapeutic potential for the treatment of depression, anxiety, and other mood disorders. For instance, selective serotonin reuptake inhibitors (SSRIs) containing this scaffold block the reabsorption of serotonin into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft.[6] Multi-target approaches, combining SERT inhibition with 5-HT1A and 5-HT7 receptor modulation, are also being explored to achieve a more rapid onset of antidepressant effects and improved efficacy.[7]

The 3-(piperidin-4-yl)indole core is also a key feature in a number of potent dopamine D2 receptor antagonists.[4]

  • Mechanism of Action: By blocking the action of dopamine at D2 receptors, these compounds can alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Many of these derivatives are designed as multi-target ligands, also exhibiting affinity for serotonin receptors, which is a hallmark of atypical antipsychotics, potentially leading to a better side-effect profile.[4]

Derivatives of 3-(piperidin-4-yl)indole have been identified as high-affinity ligands for the ORL-1 receptor, a member of the opioid receptor family.[9][10]

  • Mechanism of Action: Depending on the specific substitutions on the scaffold, these compounds can act as either agonists or antagonists at the ORL-1 receptor.[10] Agonists at this receptor have shown potential as anxiolytics and may have a role in the treatment of substance abuse disorders, while antagonists are being investigated for their potential in improving memory and attention.[10][11]

Enzyme Inhibition: A Precise Approach to Disease Modification

The 3-(piperidin-4-yl)indole scaffold has also been successfully employed to design potent and selective enzyme inhibitors for a variety of therapeutic areas.

Several 3-(piperidin-4-yl)indole derivatives have been developed as inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12]

  • Mechanism of Action: By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain. This is a key therapeutic strategy for Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. The indole moiety often interacts with the peripheral anionic site of the enzyme, while the piperidine nitrogen interacts with the catalytic anionic site.[13]

More recently, isoxazolo[4,5-d]pyrimidine derivatives featuring a 3-(piperidin-4-yl) substituent have been identified as potent and selective inhibitors of PI3Kδ.

  • Mechanism of Action: PI3Kδ is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. By inhibiting PI3Kδ, these compounds can block downstream signaling events that promote cell growth, proliferation, and survival, making them promising candidates for cancer therapy, particularly for hematological malignancies.

Developmental Signaling Pathways: Targeting Cancer at its Roots

The dysregulation of developmental signaling pathways is a common feature of many cancers. The 3-(piperidin-4-yl)indole scaffold has been utilized to create inhibitors of these critical pathways.

A novel 3-(piperidin-4-yl)indole derivative, LKD1214, has been shown to be a potent inhibitor of the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.[14][15][16]

  • Mechanism of Action: The Hedgehog pathway plays a crucial role in embryonic development and tissue homeostasis.[17] Its aberrant activation is implicated in several cancers, including basal cell carcinoma and medulloblastoma.[14] LKD1214 acts by binding to the SMO protein and blocking its ciliary translocation, a key step in the activation of the Hh pathway.[15][16] Notably, this compound has shown activity against a vismodegib-resistant SMO mutant, suggesting its potential to overcome drug resistance.[14][15]

Other Potential Therapeutic Targets

The versatility of the 3-(piperidin-4-yl)indole scaffold extends to a range of other potential therapeutic targets:

  • Antimalarials: Certain derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[18]

  • Complement Factor B: This scaffold is being investigated for the development of inhibitors of complement factor B, a key component of the alternative complement pathway, which is implicated in a number of inflammatory and autoimmune diseases.[19]

  • Anticancer (General): Beyond specific pathway inhibitors, various derivatives have demonstrated cytotoxic activity against different cancer cell lines, suggesting a multitude of potential anticancer mechanisms.[20][21]

Data Presentation: A Comparative Overview of 3-(Piperidin-4-yl)indole Derivatives

Derivative ClassTarget(s)Potency (IC50/Ki)Therapeutic AreaReference(s)
5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indolesD2, 5-HT1A, 5-HT2ANanomolar rangeAntipsychotic[4]
IndalpineSERTPotent inhibitorAntidepressant[6]
(4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone derivativePlasmodium falciparumEC50 ~ 3 µMAntimalarial[18]
18F-labeled 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-onesAChEPotent in vitroDiagnostic (potential)[12]
3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivativesPI3KδIC50 = 0.286 µM (compound 20)Anticancer
LKD1214SMO (Hedgehog Pathway)IC50 = 0.023 µMAnticancer[16]
3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridinesORL-1 ReceptorHigh affinityAnxiolytic, Pain[9]

Experimental Protocols: A Practical Guide to Target Identification and Validation

The following protocols provide a framework for identifying and validating the targets of novel 3-(piperidin-4-yl)indole derivatives.

Target Identification: Unveiling the Molecular Interactors

This classical method utilizes an immobilized form of the small molecule to "fish out" its binding partners from a complex biological sample.[19][22][23]

  • Principle: A derivative of the 3-(piperidin-4-yl)indole compound is synthesized with a linker arm that allows for its covalent attachment to a solid support (e.g., agarose beads). A cell or tissue lysate is then passed over this affinity matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[22]

  • Step-by-Step Methodology:

    • Probe Synthesis: Synthesize an analogue of the lead compound with a suitable linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid) for immobilization.

    • Immobilization: Covalently couple the synthesized probe to activated agarose beads according to the manufacturer's protocol.

    • Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.

    • Affinity Capture: Incubate the lysate with the affinity matrix to allow for binding.

    • Washing: Wash the matrix extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins using a competitive ligand (the original, non-immobilized compound), a change in pH, or a denaturing agent.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize the protein bands, and identify them by in-gel digestion followed by mass spectrometry (LC-MS/MS).

Chemical proteomics offers a powerful and unbiased approach to identify the targets of small molecules in a cellular context.[1][24][25]

  • Principle: This method often employs a "clickable" or photoreactive version of the compound of interest. The probe is incubated with live cells or cell lysates, and then a "click" reaction or UV irradiation is used to covalently link the probe to its target proteins. The tagged proteins are then enriched (e.g., using biotin-streptavidin affinity purification) and identified by mass spectrometry.[26]

  • Step-by-Step Methodology:

    • Probe Design and Synthesis: Synthesize a derivative of the 3-(piperidin-4-yl)indole compound containing a bio-orthogonal handle (e.g., an alkyne or azide for click chemistry) or a photoreactive group (e.g., a diazirine).

    • Cellular Labeling: Treat live cells or cell lysates with the probe.

    • Covalent Capture: For "clickable" probes, lyse the cells and perform a click reaction with a reporter tag (e.g., biotin-azide). For photoreactive probes, irradiate the cells or lysate with UV light to induce cross-linking.

    • Enrichment: Lyse the cells (if not already done) and enrich the labeled proteins using streptavidin beads.

    • On-bead Digestion and Mass Spectrometry: Digest the enriched proteins on the beads and analyze the resulting peptides by LC-MS/MS to identify the target proteins.

Target Validation: Confirming the Functional Interaction

Once potential targets have been identified, it is crucial to validate the functional interaction between the compound and the target.

  • Radioligand Binding Assay: [14]

    • Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from the target receptor expressed in cell membranes.

    • Methodology:

      • Prepare cell membranes expressing the GPCR of interest.

      • Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.

      • After reaching equilibrium, separate the bound and free radioligand by filtration.

      • Quantify the bound radioactivity and calculate the Ki value of the test compound.

  • cAMP Accumulation Assay: [13]

    • Principle: This functional assay measures the effect of the compound on the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is modulated by many GPCRs.

    • Methodology:

      • Culture cells expressing the target GPCR.

      • Treat the cells with varying concentrations of the test compound in the presence or absence of an agonist.

      • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based).

  • Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [9][20][27]

    • Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

    • Methodology:

      • In a multi-well plate, combine a solution of AChE, the substrate acetylthiocholine (ATCh), and varying concentrations of the test compound.

      • Include a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow color.

      • Monitor the change in absorbance at 412 nm over time to determine the rate of the reaction.

      • Calculate the IC50 value of the inhibitor.

  • PI3Kδ Kinase Assay: [28][29][30]

    • Principle: This assay measures the ability of the compound to inhibit the kinase activity of PI3Kδ, which involves the phosphorylation of its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Methodology:

      • In a multi-well plate, incubate recombinant PI3Kδ enzyme with its lipid substrate (PIP2), ATP, and varying concentrations of the test compound.

      • After the reaction, quantify the amount of the product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), or the consumption of ATP. Several detection methods are available, including HTRF, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).[28][31]

      • Determine the IC50 value of the inhibitor.

  • Smoothened Ciliary Translocation Assay: [32][33][34]

    • Principle: This cell-based imaging assay assesses the ability of a compound to inhibit the agonist-induced translocation of the SMO protein to the primary cilium.

    • Methodology:

      • Culture cells that express a fluorescently tagged SMO (e.g., SMO-GFP).

      • Treat the cells with a Hedgehog pathway agonist (e.g., ShhN or SAG) in the presence of varying concentrations of the test compound.

      • Fix the cells and stain for a ciliary marker (e.g., acetylated α-tubulin).

      • Acquire images using fluorescence microscopy and quantify the percentage of cells with SMO localized to the primary cilium.

Visualization of Key Pathways and Workflows

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SMO_active SMO (Active) SMO_inactive->SMO_active Translocates to Cilium (Blocked by 3-(piperidin-4-yl)indole derivatives like LKD1214) SUFU_Gli SUFU Gli SMO_active->SUFU_Gli Inhibits SUFU Gli_active Gli (Active) SUFU_Gli->Gli_active Gli released SUFU_Gli_cytoplasm SUFU Gli Target_Genes Target Gene Expression Gli_active->Target_Genes Activates

Caption: The Hedgehog signaling pathway and the point of intervention for 3-(piperidin-4-yl)indole derivatives.

Experimental Workflow Diagram

Affinity_Chromatography_Workflow start Synthesize Linker-Modified 3-(piperidin-4-yl)indole Derivative immobilize Immobilize on Solid Support (Beads) start->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cell/Tissue Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec In-gel Digestion & LC-MS/MS Analysis sds_page->mass_spec end Identify Potential Target Proteins mass_spec->end

Caption: A streamlined workflow for affinity chromatography-based target identification.

Conclusion and Future Perspectives

The 3-(piperidin-4-yl)indole scaffold has unequivocally demonstrated its value as a versatile and "privileged" structure in modern drug discovery. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, enabling the development of potent and selective modulators for a wide range of therapeutic targets. This guide has provided a comprehensive overview of these targets, the underlying mechanisms of action, and practical experimental approaches for their identification and validation.

As our understanding of complex diseases continues to grow, so too will the opportunities for innovative therapeutic interventions. The continued exploration of the chemical space around the 3-(piperidin-4-yl)indole core, coupled with the application of advanced target identification and validation technologies, will undoubtedly lead to the discovery of novel and effective medicines for a host of unmet medical needs. The insights and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to this exciting and impactful area of drug discovery.

References

Methodological & Application

Synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indole: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-fluoro-3-(piperidin-4-yl)-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom on the indole ring and the presence of a piperidinyl moiety at the 3-position can confer desirable pharmacological properties, including enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide details a robust two-step synthetic pathway commencing with a Fischer indole synthesis, followed by a final deprotection step. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Piperidinyl-Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[3] The functionalization of the indole ring system allows for the fine-tuning of a molecule's biological activity. Specifically, the introduction of a fluorine atom can dramatically alter a compound's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence metabolic pathways by blocking sites of oxidation, and enhance binding interactions with target proteins.[2]

The piperidine moiety is another crucial pharmacophore, frequently incorporated into centrally active agents due to its ability to interact with various receptors and transporters. The combination of a 6-fluoroindole core with a 3-piperidinyl substituent creates a versatile template for the development of novel therapeutics, particularly in the areas of neuroscience and oncology.[1][4] This document provides a detailed and reliable protocol for the synthesis of this compound, a key building block for the elaboration of more complex drug candidates.

Retrosynthetic Analysis and Strategy

A logical and efficient synthetic approach to this compound involves a two-step sequence. The core indole scaffold is constructed via the well-established Fischer indole synthesis.[5][6] To ensure selectivity and prevent unwanted side reactions, the reactive secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. The final step involves the removal of this protecting group under acidic conditions to yield the target compound.

G Target This compound Intermediate 6-Fluoro-3-(1-Boc-piperidin-4-yl)-1H-indole Target->Intermediate Deprotection Starting_Materials 4-Fluorophenylhydrazine + N-Boc-4-piperidone Intermediate->Starting_Materials Fischer Indole Synthesis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl 4-(6-fluoro-1H-indol-3-yl)piperidine-1-carboxylate

The first step involves the acid-catalyzed condensation and cyclization of 4-fluorophenylhydrazine with N-Boc-4-piperidone, following the principles of the Fischer indole synthesis.[5][7] Acetic acid is employed here as both the solvent and the acid catalyst, providing a suitable medium for the formation of the hydrazone intermediate and its subsequent rearrangement and cyclization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Combine 4-Fluorophenylhydrazine and N-Boc-4-piperidone in Acetic Acid Combine 4-Fluorophenylhydrazine and N-Boc-4-piperidone in Acetic Acid Heat to reflux (110-120 °C) for 2-4 hours Heat to reflux (110-120 °C) for 2-4 hours Combine 4-Fluorophenylhydrazine and N-Boc-4-piperidone in Acetic Acid->Heat to reflux (110-120 °C) for 2-4 hours Monitor by TLC Monitor by TLC Heat to reflux (110-120 °C) for 2-4 hours->Monitor by TLC Cool to RT Cool to RT Monitor by TLC->Cool to RT Pour into ice-water Pour into ice-water Cool to RT->Pour into ice-water Neutralize with aq. NaOH Neutralize with aq. NaOH Pour into ice-water->Neutralize with aq. NaOH Extract with Ethyl Acetate Extract with Ethyl Acetate Neutralize with aq. NaOH->Extract with Ethyl Acetate Wash with brine and dry over Na2SO4 Wash with brine and dry over Na2SO4 Extract with Ethyl Acetate->Wash with brine and dry over Na2SO4 Concentrate under reduced pressure Concentrate under reduced pressure Wash with brine and dry over Na2SO4->Concentrate under reduced pressure Purify by column chromatography Purify by column chromatography Concentrate under reduced pressure->Purify by column chromatography

Caption: Workflow for the Fischer indole synthesis of the Boc-protected intermediate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorophenylhydrazine hydrochloride (1.0 eq), N-Boc-4-piperidone (1.05 eq), and glacial acetic acid (5-10 mL per gram of hydrazine).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tert-butyl 4-(6-fluoro-1H-indol-3-yl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

The final step is the deprotection of the Boc group under acidic conditions to yield the free secondary amine of the piperidine ring. A solution of hydrochloric acid in an organic solvent like dioxane or methanol is commonly used for this transformation.

Protocol:

  • Reaction Setup: Dissolve the tert-butyl 4-(6-fluoro-1H-indol-3-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dioxane.

  • Deprotection: To the stirred solution, add a 4 M solution of HCl in dioxane (5-10 eq) or a 2 N solution of HCl in methanol. Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 50-60 °C for 1-2 hours to expedite the reaction.[8] Monitor the deprotection by TLC until the starting material is consumed.

  • Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired product.

  • Purification (Optional): The hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether). Alternatively, to obtain the free base, the salt can be dissolved in water, basified with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide), and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic extracts are then dried and concentrated to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (DMSO-d₆, δ ppm)Expected MS (m/z)
tert-Butyl 4-(6-fluoro-1H-indol-3-yl)piperidine-1-carboxylateC₁₈H₂₃FN₂O₂320.3910.8-11.0 (s, 1H, indole NH), 7.5-7.6 (dd, 1H), 7.2-7.3 (d, 1H), 6.8-6.9 (ddd, 1H), 4.0-4.2 (m, 2H), 2.8-3.0 (m, 3H), 1.8-2.0 (m, 2H), 1.6-1.8 (m, 2H), 1.4 (s, 9H, Boc)[M+H]⁺ = 321.18
This compound (Hydrochloride Salt)C₁₃H₁₆ClFN₂254.7311.0-11.2 (s, 1H, indole NH), 9.0-9.3 (br s, 2H, piperidine NH₂⁺), 7.6-7.7 (dd, 1H), 7.3-7.4 (d, 1H), 6.8-7.0 (ddd, 1H), 3.3-3.5 (m, 2H), 3.0-3.2 (m, 3H), 2.0-2.2 (m, 2H), 1.8-2.0 (m, 2H)[M+H]⁺ = 219.12

Note: The expected ¹H NMR chemical shifts are approximate and may vary depending on the solvent and instrument used. The mass spectrometry data corresponds to the protonated molecule of the free base. A related compound, 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, has a reported molecular weight of 216.25 g/mol .[9]

Safety and Handling

  • 4-Fluorophenylhydrazine hydrochloride: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • N-Boc-4-piperidone: May cause skin and eye irritation. Handle with standard laboratory PPE.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Organic Solvents (Ethyl Acetate, Hexanes, Dichloromethane, Methanol, Dioxane): Flammable and/or toxic. Handle in a well-ventilated area, away from ignition sources.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By employing a robust Fischer indole synthesis followed by a straightforward Boc deprotection, this valuable building block can be accessed in good yield. The provided protocols, with their emphasis on the underlying chemical principles, are intended to empower researchers in the field of medicinal chemistry to synthesize this and related compounds for the advancement of drug discovery programs.

References

Synthesis of 6-fluoro-3-(piperidin-4-yl)-1H-indole: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-fluoro-3-(piperidin-4-yl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The protocol herein details a robust and efficient multi-step synthesis, commencing with the well-established Fischer indole synthesis to construct the 6-fluoroindole core, followed by a strategic Friedel-Crafts acylation to introduce the piperidine moiety at the C3 position, and concluding with reduction and deprotection steps. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles and rationale for the selected methodologies, ensuring scientific integrity and reproducibility.

Introduction

The this compound scaffold is a privileged structure in modern drug discovery. The indole nucleus is a ubiquitous motif in biologically active natural products and pharmaceuticals.[1] The incorporation of a fluorine atom at the 6-position can significantly enhance key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[2] Furthermore, the piperidin-4-yl substituent at the C3 position provides a versatile handle for modulating solubility and for introducing further chemical diversity, making this scaffold a valuable building block for developing novel therapeutics, particularly in the area of neuroscience and oncology.[3]

This guide presents a detailed, reliable, and scalable synthetic route to this compound, designed to be accessible to researchers with a solid background in organic synthesis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a five-step sequence. The strategy involves the initial construction of the 6-fluoroindole core, followed by the introduction of a protected piperidine group at the 3-position via Friedel-Crafts acylation, subsequent reduction of the carbonyl group, and final deprotection.

Synthetic_Scheme cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2 & 3: Acylating Agent Preparation cluster_2 Step 4: Friedel-Crafts Acylation cluster_3 Step 5: Reduction cluster_4 Step 6: Deprotection A 4-Fluorophenylhydrazine C 6-Fluoro-1H-indole-2-carboxylic acid A->C H+ B Pyruvic Acid B->C D 6-Fluoro-1H-indole C->D Heat (Decarboxylation) H (6-Fluoro-1H-indol-3-yl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone D->H E Piperidine-4-carboxylic acid F N-Boc-piperidine-4-carboxylic acid E->F (Boc)2O G N-Boc-piperidine-4-carbonyl chloride F->G (COCl)2 G->H Lewis Acid (e.g., ZnCl2) I tert-Butyl 4-((6-fluoro-1H-indol-3-yl)methyl)piperidine-1-carboxylate H->I Et3SiH, TFA J 6-Fluoro-3-(piperidin-4-ylmethyl)-1H-indole I->J HCl or TFA

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

PART 1: Synthesis of the 6-Fluoroindole Core

The Fischer indole synthesis is a classic and reliable method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions.[4][5]

Step 1: Synthesis of 6-Fluoro-1H-indole

This procedure involves the reaction of 4-fluorophenylhydrazine with pyruvic acid to form the corresponding hydrazone, which then undergoes acid-catalyzed cyclization and subsequent decarboxylation.

  • Materials & Reagents:

    • 4-Fluorophenylhydrazine hydrochloride

    • Pyruvic acid

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

    • Heat the mixture to reflux for 2 hours to form the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight) and heat the mixture to 100-120 °C for 1-2 hours.[6]

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 6-fluoro-1H-indole-2-carboxylic acid is then decarboxylated by heating it neat or in a high-boiling solvent such as diphenyl ether to 200-220 °C until gas evolution ceases.

    • Purify the resulting 6-fluoro-1H-indole by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
6-Fluoro-1H-indoleC₈H₆FN135.1460-70%
PART 2: Preparation of the Acylating Agent

The piperidine nitrogen must be protected to prevent side reactions during the Friedel-Crafts acylation. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the acylation conditions and its ease of removal under acidic conditions.[2]

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

  • Materials & Reagents:

    • Piperidine-4-carboxylic acid

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Protocol:

    • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc protected acid as a white solid.

Step 3: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carbonyl chloride

  • Materials & Reagents:

    • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

    • Oxalyl chloride or thionyl chloride

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic)

  • Protocol:

    • Suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

PART 3: Coupling and Final Steps

Step 4: Friedel-Crafts Acylation of 6-Fluoro-1H-indole

The Friedel-Crafts acylation is an electrophilic aromatic substitution that allows for the introduction of an acyl group onto an aromatic ring.[1][7] For indoles, this reaction is highly regioselective for the C3 position.

  • Materials & Reagents:

    • 6-Fluoro-1H-indole

    • 1-(tert-Butoxycarbonyl)piperidine-4-carbonyl chloride

    • Zinc chloride (ZnCl₂) or another suitable Lewis acid

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve 6-fluoro-1H-indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Add zinc chloride (1.2 eq) and stir the mixture for 15 minutes.

    • Add a solution of the crude 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by carefully adding it to a mixture of ice and water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ketone.

Step 5: Reduction of the Carbonyl Group

The ketone is reduced to a methylene group. A mild and efficient method for this transformation on indole systems is ionic hydrogenation using triethylsilane and trifluoroacetic acid.

  • Materials & Reagents:

    • (6-Fluoro-1H-indol-3-yl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone

    • Triethylsilane (Et₃SiH)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the ketone from Step 4 (1.0 eq) in dichloromethane.

    • Add triethylsilane (3.0 eq) to the solution.

    • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (10.0 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Step 6: Deprotection of the Piperidine Nitrogen

The final step is the removal of the Boc protecting group to yield the target compound.

  • Materials & Reagents:

    • tert-Butyl 4-((6-fluoro-1H-indol-3-yl)methyl)piperidine-1-carboxylate

    • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the Boc-protected compound from Step 5 in dichloromethane.

    • Add an excess of trifluoroacetic acid (20-50% v/v in DCM) or 4M HCl in dioxane.[8]

    • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in a small amount of water and basify with a saturated solution of sodium bicarbonate or aqueous ammonia.

    • Extract the final product with ethyl acetate or a chloroform/isopropanol mixture.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or conversion to a salt (e.g., hydrochloride) and precipitation.

Characterization Data

Compound Expected ¹H NMR (indicative shifts, δ ppm) Expected ¹³C NMR (indicative shifts, δ ppm) Expected Mass Spec (m/z)
This compound10.8 (br s, 1H, indole NH), 7.5-6.8 (m, 4H, Ar-H), 3.1-2.6 (m, 5H, piperidine CH and CH₂), 1.8-1.5 (m, 4H, piperidine CH₂)136, 135, 124, 121, 119, 110, 108, 97 (indole carbons), 46, 44, 35, 32 (piperidine carbons)[M+H]⁺ calculated for C₁₃H₁₅FN₂: 234.12, found: 234.1

Troubleshooting and Safety Considerations

  • Fischer Indole Synthesis: This reaction can be exothermic and should be performed with caution, especially during the addition to PPA and the quenching step.

  • Friedel-Crafts Acylation: The reaction should be carried out under anhydrous conditions to prevent deactivation of the Lewis acid catalyst.

  • Deprotection: The use of strong acids like TFA and HCl requires appropriate personal protective equipment (PPE) and should be performed in a well-ventilated fume hood.

  • Purification: Column chromatography should be performed carefully to ensure good separation of the product from any byproducts or starting materials.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and well-precedented route to this compound. By following these procedures and considering the underlying chemical principles, researchers can efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 6-Fluoroindoles via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Fluoroindoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a fluorine atom, particularly at the 6-position of the indole ring, can significantly enhance the pharmacological properties of a molecule.[2] This modification can improve metabolic stability, binding affinity, and lipophilicity, making 6-fluoroindole a critical building block in the development of novel therapeutics.[2][3] Its applications are diverse, ranging from selective serotonin reuptake inhibitors (SSRIs) for neurological disorders to potent anti-cancer agents and HIV inhibitors.[2][4]

The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a widely used and powerful tool for the construction of the indole nucleus.[5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis for the preparation of 6-fluoroindoles, covering mechanistic insights, practical considerations, and detailed experimental protocols.

Mechanistic Insights: The Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into a substituted indole.[7] The generally accepted mechanism, first proposed by Robinson, involves several key steps:[6]

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine, in this case, (4-fluorophenyl)hydrazine, with a carbonyl compound to form the corresponding phenylhydrazone.[5] This step is typically straightforward and can often be performed in situ.[8]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes acid-catalyzed tautomerization to its ene-hydrazine isomer.[9]

  • [5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the weak N-N bond.[8][10]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.[10]

  • Ammonia Elimination: Finally, the elimination of ammonia under the acidic conditions yields the stable aromatic indole ring.[9]

Visualizing the Mechanism

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2 & 3: Tautomerization & Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination Arylhydrazine 4-Fluorophenyl-hydrazine Hydrazone 4-Fluorophenyl-hydrazone Arylhydrazine->Hydrazone Condensation Ketone Ketone/Aldehyde Ketone->Hydrazone Ene_hydrazine Ene-hydrazine (Tautomer) Hydrazone->Ene_hydrazine H+ Rearranged Di-imine Intermediate Ene_hydrazine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Aminal Intermediate Rearranged->Cyclized Intramolecular Cyclization Indole 6-Fluoroindole Cyclized->Indole -NH3

Caption: The reaction mechanism of the Fischer indole synthesis for 6-fluoroindoles.

Application Notes: Navigating the Synthesis of 6-Fluoroindoles

The success of the Fischer indole synthesis for 6-fluoroindoles hinges on careful consideration of several experimental parameters. The electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring can influence reactivity, necessitating optimized conditions.

Choice of Acid Catalyst: The Decisive Factor

The selection of the acid catalyst is critical for the success of the Fischer indole synthesis.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][10]

  • Brønsted Acids: Polyphosphoric acid (PPA) is a frequently used and effective catalyst, often serving as both the catalyst and solvent.[5] Acetic acid is another common choice, particularly for reactions that proceed under milder conditions.[1]

  • Lewis Acids: Zinc chloride (ZnCl₂) is a versatile and commonly employed Lewis acid catalyst.[1][5] It is particularly useful when milder conditions are required to prevent degradation of sensitive substrates.[11]

For the synthesis of 6-fluoroindoles, the electron-withdrawing fluorine atom can deactivate the aromatic ring towards the key rearrangement step. Therefore, a stronger acid or higher reaction temperatures may be necessary compared to the synthesis of unsubstituted indoles. However, excessively harsh conditions can lead to side reactions or product degradation.[11] Empirical optimization of the catalyst and conditions is often required for a specific substrate combination.

Reactant Considerations

The structure of the carbonyl component is a key determinant of the final indole product.

  • Symmetrical vs. Unsymmetrical Ketones: The use of an unsymmetrical ketone can lead to the formation of two regioisomeric indoles.[11] The regioselectivity can be influenced by the acidity of the medium and steric factors.[11] For unambiguous synthesis of a specific isomer, a symmetrical ketone or an aldehyde is preferred.

  • Aldehydes and Ketones: The α-carbon of the aldehyde or ketone must have at least two hydrogen atoms for the reaction to proceed.[5]

Solvent and Temperature

The choice of solvent and reaction temperature are interdependent with the chosen catalyst.

  • High-Boiling Solvents: When using catalysts like PPA, the reaction is often run neat or in a high-boiling solvent to achieve the necessary temperatures (typically 80-150°C).[2]

  • Lower-Boiling Solvents: With catalysts like ZnCl₂ in solvents such as ethanol or acetic acid, the reaction can often be conducted at reflux temperatures.

Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.[2]

Potential Challenges and Troubleshooting
  • Low Yields: This can be due to an inappropriate acid catalyst, suboptimal temperature, or competing side reactions.[12] With electron-deficient phenylhydrazines like 4-fluorophenylhydrazine, the N-N bond cleavage can sometimes compete with the desired[5][5]-sigmatropic rearrangement.[13][14] Trying a different acid catalyst or adjusting the temperature can often improve the yield.

  • Formation of Regioisomers: As mentioned, unsymmetrical ketones can lead to isomeric mixtures.[11] Careful purification by column chromatography is necessary to isolate the desired product.

  • Product Degradation: Indoles can be sensitive to strong acids and high temperatures.[11] It is important to neutralize the reaction mixture promptly after completion and to use moderate temperatures during workup and purification.[11]

Experimental Protocols

The following protocols provide a general guideline for the synthesis of 6-fluoroindoles using the Fischer indole synthesis.

Protocol 1: Synthesis of 6-Fluoroindole using Polyphosphoric Acid (PPA)

This protocol is a robust method for the synthesis of the parent 6-fluoroindole from 4-fluorophenylhydrazine and acetaldehyde.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Acetaldehyde (or its equivalent)

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium hydroxide solution (e.g., 10 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate eluent system

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent. Neutralize with a base to obtain the free hydrazine. Add acetaldehyde (1.1 equivalents) and stir at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration or the reaction mixture can be carried forward directly.[2]

  • Indolization: To the hydrazone (or the in situ generated hydrazone mixture), carefully add polyphosphoric acid.

  • Heat the reaction mixture to 80-150°C for 1-4 hours, monitoring the progress by TLC.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2]

  • Neutralize the mixture to a pH of 7-8 with a sodium hydroxide solution.[2]

  • Extract the product with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-fluoroindole.[2]

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start 4-Fluorophenylhydrazine + Aldehyde/Ketone Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Start->Hydrazone_Formation Indolization [3,3]-Sigmatropic Rearrangement & Cyclization (Heat) Hydrazone_Formation->Indolization Workup Aqueous Workup (Neutralization, Extraction) Indolization->Workup Purify Chromatography or Crystallization Workup->Purify Product Pure 6-Fluoroindole Purify->Product

Caption: A generalized workflow for the Fischer indole synthesis of 6-fluoroindoles.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the Fischer indole synthesis of 6-fluoroindoles with different carbonyl partners.

Carbonyl PartnerAcid CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AcetaldehydePPANeat100-1202-460-75
AcetoneZnCl₂EthanolReflux4-655-70
CyclohexanoneAcetic AcidAcetic AcidReflux3-565-80
Pyruvic acidH₂SO₄EthanolReflux2-370-85

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Conclusion

The Fischer indole synthesis is a time-tested and highly effective method for the preparation of 6-fluoroindoles, which are invaluable building blocks in modern drug discovery. A thorough understanding of the reaction mechanism, careful selection of the acid catalyst, and optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully synthesize these important fluorinated heterocycles, enabling the advancement of medicinal chemistry programs.

References

Application Note: Comprehensive Analytical Characterization of 6-fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-fluoro-3-(piperidin-4-yl)-1H-indole is a heterocyclic compound featuring a fluorinated indole core linked to a piperidine ring. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2] The fluorine atom can modulate physicochemical properties like lipophilicity and metabolic stability, while the basic piperidine and hydrogen-bonding indole moieties influence solubility and receptor interactions.[3]

Robust and comprehensive analytical characterization is paramount to confirm the identity, purity, and physicochemical properties of this compound, ensuring reliable data for subsequent research and development activities. This guide provides a detailed framework of orthogonal analytical techniques for the complete characterization of this compound, grounded in established scientific principles and regulatory expectations.[4][5]

Part 1: Identity and Purity Assessment

The initial and most critical phase of characterization involves confirming the chemical identity and quantifying the purity of the synthesized compound. A combination of chromatography and mass spectrometry provides a powerful and widely accepted approach for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of small organic molecules like this compound. The method separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is well-suited for the aromatic indole ring.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used to elute a wide range of potential impurities with varying polarities.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA) or formic acid (FA) is added at a low concentration (0.1%) to the mobile phase.[6] This serves two key purposes: it protonates the basic piperidine nitrogen, ensuring a single ionic state and preventing peak tailing, and it provides a source of protons for efficient ionization in subsequent mass spectrometry analysis.

  • Detection: A Photo-Diode Array (PDA) detector is used to monitor the elution profile at multiple wavelengths. The indole chromophore exhibits strong UV absorbance, typically around 220 nm and 280 nm, allowing for sensitive detection. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Protocol 1: RP-HPLC Purity Analysis

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 210-400 nm (monitor at 220 nm & 280 nm)
  • System Suitability: Before sample analysis, perform at least five replicate injections of the sample solution to ensure system precision (RSD of peak area <2.0%).

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS is an indispensable tool for confirming the identity of a compound by providing precise molecular weight information.[7][8] The HPLC system separates the compound from the sample matrix, after which it is introduced into the mass spectrometer for ionization and mass analysis.

Causality Behind Experimental Choices:

  • Ionization Source: An Electrospray Ionization (ESI) source is ideal for this molecule. The basic nitrogen on the piperidine ring is readily protonated in the acidic mobile phase, leading to a strong signal for the protonated molecule [M+H]⁺ in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, particularly for less polar compounds.[9]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. A high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF is preferred as it can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Protocol 2: LC-MS Identity Confirmation

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: The same conditions as described in Protocol 1 can be used. This allows for direct correlation of the UV and MS data.

  • MS Parameters (Example for a Quadrupole MS):

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Nitrogen, 600 L/hr
Scan Range m/z 100 - 500
  • Data Analysis:

    • Calculate the theoretical exact mass of the protonated molecule: C₁₄H₁₇FN₂ + H⁺ = C₁₄H₁₈FN₂⁺.

    • Theoretical Monoisotopic Mass: 233.1458 Da.

    • Compare the observed m/z value from the mass spectrum with the calculated theoretical mass. A mass accuracy of <5 ppm is expected with HRMS.

    • Tandem MS (MS/MS) can be performed to further confirm the structure by analyzing fragmentation patterns.[7][9]

Part 2: Structural Elucidation and Physicochemical Profiling

While LC-MS confirms the molecular formula, spectroscopic techniques are required for unambiguous structural elucidation. Physicochemical characterization provides crucial data on the molecule's behavior in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule.[10] Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the compound and its N-H protons are readily observable. Deuterated chloroform (CDCl₃) can also be used.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC): Used to establish proton-proton (COSY) and proton-carbon (HSQC) correlations, which is critical for assigning specific signals to specific atoms in the molecule, especially within the crowded piperidine ring.[11]

Protocol 3: NMR Structural Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H, ¹³C, COSY, and HSQC spectra.

  • Expected Spectral Features:

    • ¹H NMR: Expect signals in the aromatic region (indole ring), a downfield singlet or broad singlet for the indole N-H, and complex multiplets in the aliphatic region for the piperidine ring protons.[12][13] The fluorine atom will cause splitting (coupling) of nearby proton signals.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons of the indole and the aliphatic carbons of the piperidine.[14] The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in a molecule based on their characteristic vibrational frequencies.[15]

Protocol 4: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Indole) ~3400 cm⁻¹ (sharp)
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹
C-H Stretch (Aliphatic) ~2950-2850 cm⁻¹
C=C Stretch (Aromatic) ~1600-1450 cm⁻¹
C-F Stretch ~1250-1000 cm⁻¹
C-N Stretch ~1350-1250 cm⁻¹
Physicochemical Characterization

Understanding properties like pKa and lipophilicity (LogD) is critical for drug development, as they influence solubility, permeability, and absorption.[16][17][18]

Causality Behind Experimental Choices:

  • pKa Determination: The ionization constant (pKa) of the piperidine nitrogen is a key parameter. It can be determined by potentiometric titration or by chromatographic methods where retention time is measured as a function of mobile phase pH.[19] Knowing the pKa is crucial for predicting the charge state of the molecule at physiological pH (7.4).[17]

  • Lipophilicity (LogD): The distribution coefficient (LogD) at a specific pH (typically 7.4) is a measure of a compound's lipophilicity, which correlates with its ability to cross biological membranes.[20] The traditional shake-flask method or RP-HPLC based methods can be used for its determination.[19]

Protocol 5: pKa and LogD₇.₄ Determination (Chromatographic Approach)

  • pKa Determination:

    • Perform a series of isocratic HPLC runs (using conditions similar to Protocol 1 ) with mobile phases buffered at various pH values (e.g., from pH 3 to pH 11).

    • Plot the retention factor (k') versus the mobile phase pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the piperidine nitrogen.

  • LogD₇.₄ Determination:

    • Use a validated RP-HPLC method with a mobile phase buffered at pH 7.4.

    • Correlate the retention time of the compound with the retention times of a set of standards with known LogD values to calculate the LogD₇.₄ of the analyte.

Comprehensive Analytical Workflow

The following diagram illustrates a logical workflow for the complete characterization of a newly synthesized batch of this compound.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Physicochemical Profiling Sample Test Sample (this compound) HPLC HPLC-PDA (Protocol 1) Sample->HPLC Purity Check LCMS LC-MS (Protocol 2) Sample->LCMS Identity Check NMR 1D & 2D NMR (Protocol 3) HPLC->NMR If Purity >95% LCMS->NMR If Identity Confirmed FTIR FTIR (Protocol 4) NMR->FTIR Confirm Functional Groups PhysChem pKa & LogD (Protocol 5) FTIR->PhysChem Proceed to Profiling Report Final Certificate of Analysis PhysChem->Report

Caption: Comprehensive analytical workflow for compound characterization.

References

Unlocking Molecular Insights: An Application Guide to NMR Spectroscopy of Fluorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine into this privileged structure has become a powerful tool in drug discovery, offering a means to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] This has led to the development of a wide array of fluorinated indole-based therapeutics.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structure elucidation and characterization of these novel chemical entities. This guide provides a comprehensive overview and detailed protocols for the NMR analysis of fluorinated indole compounds, tailored for researchers, scientists, and drug development professionals.

The 19F nucleus possesses highly favorable properties for NMR spectroscopy, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of 1H.[3][4] Furthermore, the 19F chemical shift range is exceptionally wide, spanning over 800 ppm, which provides exquisite sensitivity to the local electronic environment and minimizes signal overlap, even in complex molecules.[4][5]

This application note will delve into the nuances of one-dimensional (1D) 1H and 19F NMR, as well as advanced two-dimensional (2D) techniques such as COSY, HSQC, HMBC, and NOESY/ROESY, providing both the theoretical underpinnings and practical, step-by-step protocols for the successful analysis of fluorinated indoles.

Part 1: Foundational Principles and Considerations

The Influence of Fluorine on the Indole Electronic Landscape

The introduction of a highly electronegative fluorine atom onto the indole ring significantly perturbs the local electronic environment. This perturbation manifests in the NMR spectra through changes in chemical shifts and coupling constants. The effect of fluorine is a combination of through-bond inductive effects and through-space effects, including hyperconjugation and p-π donation.[6] For instance, a fluorine substituent on the benzene ring of the indole can influence the electron density of the pyrrole ring protons and carbons, providing valuable information about the electronic nature of the molecule. Understanding these effects is crucial for accurate spectral interpretation.[4][7]

Sample Preparation and Referencing: The Keys to High-Quality Data

Meticulous sample preparation is paramount for obtaining high-resolution NMR spectra. The following table outlines key considerations for preparing samples of fluorinated indole compounds.

ParameterRecommendationRationaleCitation
Solvent Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)To avoid large solvent signals that can obscure analyte peaks. The choice depends on the solubility of the indole derivative.
Concentration 1-10 mM for routine 1H and 19F NMRBalances signal-to-noise with potential issues of aggregation or line broadening at higher concentrations.
Purity As high as possibleImpurities can complicate spectral analysis and lead to erroneous conclusions.
Reference Standard Internal or external standardFor accurate chemical shift referencing. Common 19F standards include CFCl₃ (0 ppm), trifluoroacetic acid (TFA, ~ -76.5 ppm), and hexafluorobenzene (C₆F₆, ~ -164.9 ppm).[8] For convenience, indirect referencing to an internal 1H standard like TMS is often employed.[9]

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for acquiring and processing NMR data for fluorinated indole compounds.

Protocol 1: 1D 19F NMR Spectroscopy

The 1D 19F NMR spectrum is the primary tool for observing the fluorine signals directly.

Experimental Workflow:

Workflow for 1D ¹⁹F NMR Spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample as outlined in the table above.

  • Spectrometer Setup:

    • Tune and match the probe for the 19F frequency.

    • Set the spectral width to encompass the expected chemical shift range of the fluorinated indole. A wide spectral width (e.g., 200-300 ppm) is recommended for initial experiments to avoid peak aliasing.[9]

    • Set the transmitter offset to the approximate center of the expected spectral region. For unknown compounds, centering at -100 ppm is a reasonable starting point.[10]

  • Acquisition:

    • Acquire a simple 1D 19F pulse-acquire experiment.

    • For quantitative measurements, ensure a sufficient relaxation delay (typically 5 times the longest T1 relaxation time).[2]

    • To observe 1H-19F couplings, acquire a proton-coupled 19F spectrum. For a simplified spectrum showing only chemical shifts, a proton-decoupled experiment is preferred.[11]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum. Baseline correction may be necessary, especially with wide spectral widths.[9]

    • Reference the spectrum to an appropriate internal or external standard.[8][12]

  • Spectral Analysis:

    • Integrate the signals to determine the relative number of fluorine atoms.

    • Analyze the multiplicity of the signals in the proton-coupled spectrum to identify 1H-19F coupling patterns.

Protocol 2: 2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC)

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful 2D experiments for establishing connectivity between protons, carbons, and fluorine.

Experimental Workflow:

Workflow for 2D Heteronuclear Correlation NMR.

Step-by-Step Methodology:

  • 1H-13C HSQC: This experiment reveals one-bond correlations between protons and carbons.[13][14]

    • Set up a standard HSQC pulse sequence.

    • The resulting spectrum will show cross-peaks for each C-H bond in the molecule.

  • 1H-13C HMBC: This experiment shows correlations between protons and carbons over two to three bonds (and sometimes longer).[13][14]

    • Set up a standard HMBC pulse sequence.

    • This is crucial for connecting different spin systems and building the carbon skeleton of the indole.

  • 1H-19F HETCOR/HMBC: These experiments are the fluorine-proton analogues of HSQC and HMBC.

    • A 1H-19F HETCOR (Heteronuclear Correlation) experiment will show correlations between protons and fluorine atoms that are coupled, typically over two to four bonds.

    • A 1H-19F HMBC can be used to detect longer-range couplings.[15]

  • Data Analysis and Integration:

    • By combining the information from all these experiments, a complete picture of the molecular structure can be assembled. For example, a proton on the indole ring will show a correlation to its directly attached carbon in the HSQC spectrum, and long-range correlations to other carbons in the HMBC spectrum. If this proton is also coupled to a fluorine atom, a cross-peak will be observed in the 1H-19F HETCOR spectrum, allowing for the precise placement of the fluorine substituent.

Protocol 3: 2D NOESY/ROESY for Spatial Proximity

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to identify protons that are close to each other in space, irrespective of their through-bond connectivity.[16][17][18] This is particularly useful for determining the stereochemistry and conformation of substituted indoles.

Experimental Workflow:

Workflow for 2D NOESY/ROESY NMR.

Step-by-Step Methodology:

  • Experiment Selection: For small to medium-sized molecules like most fluorinated indoles, a ROESY experiment is often preferred as it avoids the issue of zero or negative NOEs that can occur for molecules with certain tumbling times.[14][16]

  • Acquisition:

    • Set up a standard NOESY or ROESY pulse sequence.

    • A mixing time appropriate for the size of the molecule should be chosen to allow for the buildup of the NOE/ROE.

  • Data Analysis:

    • Cross-peaks in the NOESY/ROESY spectrum indicate that the two protons are spatially close (typically within 5 Å).[17]

    • This information can be used to, for example, determine the relative orientation of substituents on the indole ring.

Part 3: Data Interpretation and Case Studies

Characteristic Chemical Shifts and Coupling Constants

The position of the fluorine substituent on the indole ring has a predictable effect on the 19F and 1H chemical shifts. The following table provides a general guide to expected chemical shift ranges.

Fluorine PositionTypical 19F Chemical Shift Range (ppm vs. CFCl₃)Effect on Proton Chemical ShiftsCitation
4-Fluoro-122 to -125Deshielding of H5[19]
5-Fluoro-125 to -126Deshielding of H4 and H6[2][19]
6-Fluoro-117 to -118Deshielding of H5 and H7[20]
7-Fluoro-132Deshielding of H6[20]
Trifluoromethyl (CF₃)-60 to -70General deshielding of nearby protons[4][21]

1H-19F and 13C-19F coupling constants provide valuable structural information. The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei.

CouplingTypical Value (Hz)CommentsCitation
2JHF (geminal)40-60Observed in fluoromethyl groups.[11]
3JHF (vicinal)5-10Follows a Karplus-type relationship with dihedral angle.[22]
4JHF (long-range)0.5-3.0Often observed in aromatic systems.[22]
1JCF240-320Large one-bond coupling.[22]
2JCF20-50
3JCF5
Case Study: Structure Elucidation of a Novel 5-Fluoroindole Derivative

Consider a hypothetical novel 5-fluoroindole derivative. The following workflow illustrates how the combination of NMR experiments can be used for its complete structure elucidation.

Integrated workflow for structure elucidation.

  • Initial Assessment (1D NMR): The 1H NMR will reveal the proton environment, while the 19F NMR will confirm the presence of fluorine and provide its chemical shift. For a 5-fluoroindole, a 19F signal around -125 ppm is expected.[2][19]

  • Connectivity (COSY, HSQC, HMBC): The COSY spectrum will establish the proton-proton coupling network within the indole ring and any substituents. The HSQC will assign the carbons directly bonded to protons. The HMBC will then be used to piece together the entire carbon framework by identifying long-range proton-carbon correlations.

  • Fluorine Placement (HETCOR): The 1H-19F HETCOR spectrum will show correlations between the fluorine atom and nearby protons. For a 5-fluoroindole, correlations to H4 and H6 would be expected, definitively confirming the position of the fluorine.

  • Stereochemistry (NOESY/ROESY): If the molecule has stereocenters or conformational rigidity, the NOESY or ROESY spectrum will reveal through-space proximities between protons, allowing for the assignment of the relative stereochemistry.

By systematically applying this suite of NMR experiments, the complete and unambiguous structure of a novel fluorinated indole can be determined with high confidence.

Conclusion

NMR spectroscopy is an unparalleled tool for the detailed characterization of fluorinated indole compounds. The unique properties of the 19F nucleus, combined with a powerful array of 1D and 2D NMR experiments, provide a wealth of information about molecular structure, connectivity, and conformation. By following the protocols and principles outlined in this guide, researchers and drug development professionals can confidently and efficiently elucidate the structures of novel fluorinated indoles, accelerating the pace of discovery and innovation in medicinal chemistry.

References

Application Notes & Protocols: Cell-Based Assays for Piperidinyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperidinyl-Indole Derivatives

The piperidinyl-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives have garnered significant attention for their ability to modulate a wide range of physiological processes, making them promising candidates for drug discovery programs targeting neurological and other disorders.[1] A substantial portion of these compounds exert their effects by interacting with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets.[2][3][4] Specifically, various piperidinyl-indole derivatives have been identified as potent ligands for serotonin (5-HT) receptors and nociceptin opioid receptors (NOP/ORL-1), both of which are critical players in pain, mood, and cognition.[1][2][5][6] Other derivatives have also been explored as inhibitors of complement factor B, indicating the scaffold's versatility.[7][8][9]

Given their frequent interaction with GPCRs, a robust suite of cell-based functional assays is essential to characterize the pharmacological profile of novel piperidinyl-indole derivatives. This guide provides a comprehensive overview of assay development strategies and detailed protocols for primary and secondary assays designed to elucidate compound potency, efficacy, and mechanism of action.

Part 1: Strategic Assay Selection and Development

The initial step in characterizing a new chemical entity is to develop a relevant and robust assay.[10][11][12] The choice of assay depends on the predicted biological target and the desired screening outcome (e.g., high-throughput screening for hit identification vs. detailed pharmacological profiling).[10][13] For piperidinyl-indole derivatives likely targeting GPCRs, a tiered screening approach is most effective.

  • Primary Screening: A high-throughput, cost-effective assay to screen large compound libraries and identify "hits." This assay should be robust, reproducible, and measure a direct consequence of receptor activation.[13] For GPCRs, this often involves measuring second messengers like calcium (for Gq-coupled receptors) or cAMP (for Gs/Gi-coupled receptors).[3][6]

  • Secondary & Orthogonal Assays: These assays confirm the activity of primary hits and filter out false positives. An orthogonal assay measures a different signaling event downstream of the receptor, providing confidence that the observed activity is target-specific.[14] For example, if the primary screen measures G-protein pathway activation, a secondary assay could measure β-arrestin recruitment.[14][15]

  • Mechanism of Action (MOA) Studies: Advanced assays to characterize the nature of the ligand-receptor interaction (e.g., agonist, antagonist, allosteric modulator) and explore potential signaling bias.

Cell Line Selection: The Foundation of a Good Assay

The choice of cell line is critical for developing a successful cell-based assay.[16] Commonly used cell lines like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are often preferred. They are easy to culture, transfect, and typically exhibit low endogenous expression of many GPCRs, providing a "clean" background to express the target receptor of interest recombinantly. This ensures that the observed signal is a direct result of the interaction between the compound and the specific receptor being studied.

Assay Quality Control: Ensuring Data Integrity

To ensure the reliability of screening data, every assay must be validated. The Z'-factor is a statistical parameter widely used to quantify the quality of a high-throughput screening (HTS) assay.[17][18][19] It measures the separation between the high-signal (positive) and low-signal (negative) controls, while accounting for the variability in each.

  • Z' > 0.5: An excellent assay, suitable for HTS.[17][18][19][20]

  • 0 < Z' ≤ 0.5: A good, but marginal assay.[17][18][19][20]

  • Z' < 0: A poor assay, not suitable for screening.[17][18][19]

The formula for Z'-factor is:

Z=1(3σp+3σn)μpμnZ' = 1 - \frac{(3\sigma_p + 3\sigma_n)}{|\mu_p - \mu_n|}Z′=1−∣μp​−μn​∣(3σp​+3σn​)​
Where:

  • σp\sigma_pσp​
    and
    μp\mu_pμp​
    are the standard deviation and mean of the positive control.

  • σn\sigma_nσn​
    and
    μn\mu_nμn​
    are the standard deviation and mean of the negative control.

G

Part 2: Primary Screening Protocol - Calcium Mobilization Assay

Many serotonin receptors (e.g., 5-HT2A) and other GPCRs couple to the Gq signaling pathway, which results in the release of intracellular calcium stores upon activation.[21][22] A calcium flux assay is therefore an excellent primary HTS method.[23][24][25] It utilizes a calcium-sensitive fluorescent dye that increases its emission upon binding to free cytosolic calcium.[23][24]

Principle

Cells expressing the Gq-coupled receptor of interest are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Upon ligand binding and receptor activation, phospholipase C (PLC) is activated, leading to the generation of inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[22][25] The dye binds to this newly released calcium, causing a rapid increase in fluorescence, which can be measured in real-time using a plate reader like a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[22][23][25]

G Ligand Piperidinyl-Indole Derivative GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Cell_Response Cellular Response DAG->Cell_Response Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Ca_Release->Cell_Response

Detailed Protocol

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates.[23]

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Calcium Assay Kit (e.g., FLIPR Calcium 5 Assay Kit).[23]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (if required to prevent dye leakage from cells like CHO).[23]

  • Positive control agonist and negative control antagonist.

  • Fluorometric plate reader (e.g., FlexStation 3).[23]

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into the microplate at a density optimized to achieve 90-100% confluency on the assay day (e.g., 40,000-50,000 cells/well for a 96-well plate).[23]

    • Incubate overnight at 37°C, 5% CO₂.[23]

  • Dye Loading:

    • On the day of the assay, prepare the dye-loading solution according to the manufacturer's protocol, often including probenecid.

    • Aspirate the culture medium from the cell plate and add an equal volume of the dye-loading solution (e.g., 100 µL/well).

    • Incubate for 60 minutes at 37°C, 5% CO₂.[23]

  • Compound Plate Preparation:

    • During the dye incubation, prepare a separate compound plate.

    • Serially dilute the piperidinyl-indole derivatives and control compounds in assay buffer to 5X the final desired concentration.

  • Measurement:

    • Set the plate reader to the appropriate excitation/emission wavelengths for the calcium dye (e.g., 485 nm Ex / 525 nm Em for Fluo-4).

    • Place both the cell plate and the compound plate into the instrument.

    • Program the instrument to add compound from the compound plate to the cell plate (e.g., 25 µL of 5X compound into 100 µL of cell/dye mixture).

    • Record a baseline fluorescence for 10-20 seconds, then initiate compound addition and continue recording the fluorescence signal for an additional 2-3 minutes.[22]

Part 3: Secondary Orthogonal Assay - β-Arrestin Recruitment

Following GPCR activation, β-arrestin proteins are recruited to the receptor, a key event in signal desensitization and internalization.[26] Measuring β-arrestin recruitment provides a distinct, G-protein-independent readout of receptor activation, making it an ideal orthogonal assay to confirm hits from primary screens and investigate biased agonism.[14][15]

Principle

Several technologies exist to measure β-arrestin recruitment, with Enzyme Fragment Complementation (EFC) being a common HTS-compatible method (e.g., PathHunter assay).[15][26] In this system, the GPCR is tagged with a small enzyme fragment (ProLink, PK), and β-arrestin is fused to the larger, inactive enzyme acceptor (EA) fragment.[26] Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forcing complementation and forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[26]

Detailed Protocol

Materials:

  • PathHunter eXpress GPCR β-Arrestin cells for the target of interest.

  • Assay Plate: 96-well or 384-well white, solid-bottom microplates.

  • PathHunter Detection Reagent Kit.

  • Positive control agonist.

Procedure:

  • Cell Plating:

    • Thaw and plate the cryopreserved, assay-ready PathHunter cells according to the manufacturer's protocol into the assay plate.

  • Compound Addition:

    • Prepare serial dilutions of hit compounds from the primary screen in assay buffer.

    • Add the compounds to the cells and incubate for 90 minutes at 37°C or room temperature, depending on the specific receptor kinetics.[26]

  • Detection:

    • Prepare the detection reagent mixture as per the kit instructions.

    • Add the detection reagent to each well.

    • Incubate the plate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the chemiluminescent signal on a standard plate luminometer.

Part 4: Data Analysis and Presentation

Data from cell-based assays are typically analyzed to determine the potency (EC₅₀ or IC₅₀) and efficacy (% activation or inhibition) of the compounds.

  • EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response.

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits a response by 50%.

These values are derived by fitting the concentration-response data to a four-parameter logistic equation using software like GraphPad Prism.

Example Data Summary

Below is a table summarizing hypothetical data for a set of piperidinyl-indole derivatives tested against a target GPCR.

Compound IDPrimary Assay (Calcium Flux)Secondary Assay (β-Arrestin)
EC₅₀ (nM) Efficacy (%)
Control Agonist 12.5100
PI-001 25.898
PI-002 150.465
PI-003 >10,000<5
PI-004 45.192

Interpretation:

  • PI-001 is a potent, full agonist in both pathways.

  • PI-002 is a less potent partial agonist.

  • PI-003 is inactive.

  • PI-004 shows pathway bias, being significantly more potent and efficacious in the G-protein pathway (calcium) than the β-arrestin pathway. This is a key finding that warrants further investigation.[15]

References

Application Notes & Protocols: Radioligand Binding Assays for Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Serotonin System

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, appetite, sleep, and cognition.[1][2][3][4] Its actions are mediated by a large and diverse family of receptors, currently classified into seven distinct families (5-HT1 to 5-HT7).[1][2][4] This diversity makes the serotonin system a primary target for therapeutic intervention in numerous disorders, such as depression, anxiety, schizophrenia, and migraines.[1][5]

Radioligand binding assays are a cornerstone of pharmacology and drug discovery, providing a robust and sensitive method to quantify the interaction between a ligand and its receptor.[6][7][8][9] These assays are indispensable for characterizing new chemical entities, elucidating the pharmacological profile of receptors, and screening compound libraries.[8][10] This guide provides a comprehensive overview of the principles, protocols, and data analysis techniques for conducting radioligand binding assays on serotonin receptors, designed for researchers, scientists, and drug development professionals.

Part 1: Fundamental Principles of Radioligand Binding

The interaction between a radioligand and a receptor is governed by the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex at equilibrium.[11] Two key parameters are derived from these assays:

  • Affinity (Kd): The equilibrium dissociation constant. It represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[12][13] A lower Kd value signifies a higher binding affinity.

  • Receptor Density (Bmax): The maximum number of binding sites. It reflects the total concentration of receptors in the sample, typically expressed as fmol/mg protein or sites/cell .[12][13][14]

A critical aspect of any binding assay is distinguishing between specific and non-specific binding.

  • Specific Binding: The binding of the radioligand to the receptor of interest. This interaction is saturable, meaning it is limited by the finite number of receptors.

  • Non-specific Binding (NSB): The binding of the radioligand to other components in the assay, such as lipids, proteins, or the filter itself.[15][16][17] This binding is typically linear and non-saturable within the concentration range used.[11][15]

To determine specific binding, parallel experiments are run in the presence of a high concentration of an unlabeled competing ligand (a "cold" ligand) that has high affinity for the target receptor. This competitor occupies the specific receptor sites, leaving only the non-specific binding of the radioligand to be measured.[11][18]

Specific Binding = Total Binding - Non-specific Binding [19]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Concept of Specific and Non-Specific Binding."

Part 2: Essential Reagents and Equipment

Successful radioligand binding assays depend on high-quality reagents and appropriate equipment.

Table 1: Key Components for Serotonin Receptor Binding Assays

ComponentDescription & Key Considerations
Receptor Source Cell Membranes or Tissue Homogenates: The most common source, prepared from tissues endogenously expressing the receptor or from cell lines (e.g., HEK293, CHO) stably transfected with the receptor gene.[6][7][20] Protein concentration must be accurately determined (e.g., via BCA assay) for data normalization.[20]
Radioligand A high-affinity ligand for the target receptor labeled with a radioisotope (commonly ³H or ¹²⁵I). Critical properties include: - High Specific Activity (>20 Ci/mmol for ³H): Ensures a detectable signal with minimal receptor occupancy.[19]- High Affinity (Kd < 100 nM): Ensures the radioligand remains bound during washing steps.[11]- High Purity (>90%): Minimizes contaminants that could interfere with binding.[19]- Low Non-specific Binding: Hydrophobic ligands tend to have higher NSB.[19]
Assay Buffer A buffered solution (e.g., Tris-HCl, HEPES) at a physiological pH (typically 7.4) containing ions and sometimes protease inhibitors to maintain receptor integrity and function.[20][21]
Unlabeled Ligand A high-affinity, non-radioactive compound used to define non-specific binding and in competition assays. Ideally, it should be structurally distinct from the radioligand.[14][22]
Filtration System A vacuum manifold or cell harvester used to rapidly separate receptor-bound radioligand from free radioligand by filtration through glass fiber filters (e.g., GF/B or GF/C).[9][20] Filters are often pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.
Scintillation Counter A liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I) to quantify the radioactivity trapped on the filters.
Scintillation Cocktail A liquid cocktail that emits light when excited by radioactive particles, allowing for quantification by the scintillation counter.

Part 3: Experimental Protocols

Here we detail the two primary types of radioligand binding assays: Saturation and Competition assays.

Protocol 1: Saturation Binding Assay

Objective: To determine the receptor density (Bmax) and the radioligand's affinity (Kd).[9][13][19][23] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[19][23]

dot graph G { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for a Saturation Binding Assay."

Step-by-Step Methodology:

  • Preparation: Thaw the receptor membrane preparation on ice. Dilute to the desired protein concentration (e.g., 10-100 µg protein/well) in ice-cold assay buffer.[20] Prepare serial dilutions of the radioligand; a typical range spans from 0.1 to 10 times the expected Kd.[14][22]

  • Assay Setup: Set up duplicate or triplicate tubes/wells for each condition:

    • Total Binding: Assay buffer + radioligand dilution + membrane preparation.

    • Non-specific Binding (NSB): Assay buffer + excess unlabeled ligand (e.g., 100-1000 times its Ki) + radioligand dilution + membrane preparation.[22]

    • Total Counts: A set of tubes containing only the highest concentration of radioligand to determine the total radioactivity added.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate the plate with gentle agitation at a defined temperature (e.g., 25-37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[20]

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter mat (pre-soaked in 0.3% PEI). Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[20]

  • Quantification: Dry the filter mat completely. Add scintillation cocktail and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis: Subtract the NSB counts from the total binding counts at each radioligand concentration to obtain specific binding. Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis). Fit the data using non-linear regression to the "one-site specific binding" equation to determine Kd and Bmax.[12][13]

Protocol 2: Competition (Inhibition) Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radioligand for binding to the receptor.[9][10]

Step-by-Step Methodology:

  • Preparation: Prepare reagents as in the saturation assay. The radioligand is used at a single, fixed concentration, typically at or below its Kd value.[11][19][22] Prepare serial dilutions of the unlabeled test compound over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: Set up tubes/wells for:

    • Total Binding: Assay buffer + fixed concentration of radioligand + membrane preparation (no competitor).

    • Competition: Assay buffer + test compound dilution + fixed concentration of radioligand + membrane preparation.

    • Non-specific Binding (NSB): Assay buffer + excess of a standard unlabeled ligand + fixed concentration of radioligand + membrane preparation.

  • Incubation, Termination, and Quantification: Follow steps 3, 4, and 5 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis).

    • Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).[11]

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation .[24][25] This corrects for the influence of the radioligand's concentration and affinity.[24][26][27]

    Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • Ki is the inhibition constant for the test compound.

    • IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding.

    • [L] is the concentration of the free radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Part 4: Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Radioligand Binding Assays

ProblemPotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>50% of Total) - Radioligand is too hydrophobic.[19]- Radioligand concentration is too high.- Insufficient washing.- Too much membrane protein.[15]- Test alternative radioligands if available.- Reduce radioligand concentration.- Increase wash volume and/or number of washes with ice-cold buffer.[15]- Titrate membrane protein concentration downwards.[15]- Pre-soak filters in PEI or BSA.[15][19]
Low Specific Binding / Poor Signal Window - Inactive receptor preparation.- Low receptor expression (Bmax).- Insufficient incubation time (not at equilibrium).- Radioligand degradation or low specific activity.- Prepare fresh membranes; include protease inhibitors.- Increase the amount of membrane protein per well.- Perform a time-course experiment to determine the time to equilibrium.- Verify radioligand purity and age; use a fresh batch if necessary.
High Well-to-Well Variability - Inaccurate pipetting.- Incomplete mixing of reagents.- Inconsistent washing during filtration.- Filter mat not drying evenly.- Calibrate pipettes; use reverse pipetting for viscous solutions.- Ensure all reagents are thoroughly mixed before and during addition.- Ensure the vacuum manifold provides even suction across all wells.- Allow filters to dry completely before adding scintillant.
Saturation Curve Does Not Plateau - Non-specific binding is too high, obscuring saturation.- Radioligand concentrations are not high enough to saturate the receptors.- Address high NSB using the steps above.- Extend the radioligand concentration range to higher values (e.g., >10x Kd).[22]

Part 5: Advanced Techniques - Scintillation Proximity Assay (SPA)

For high-throughput screening (HTS), the filtration-based assay can be a bottleneck. The Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative.[9][28][29][30]

Principle: In SPA, receptor membranes are captured onto microscopic beads that contain a scintillant.[28][31][32] When a radioligand (typically using a low-energy beta emitter like ³H) binds to the receptor, it is brought into close proximity with the bead.[31] The energy from the radioactive decay can then excite the scintillant, producing a light signal that is detected.[28][31] Unbound radioligand in the solution is too far away for its emitted energy to reach the bead, so it produces no signal.[28][31][32] This eliminates the need for a physical separation step, making the assay faster and more amenable to automation.[29][30]

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Principle of the Scintillation Proximity Assay (SPA)."

References

Topic: The Strategic Use of 6-Fluoro-3-(piperidin-4-yl)-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and optimization of the 6-fluoro-3-(piperidin-4-yl)-1H-indole scaffold. As a privileged heterocyclic system, this scaffold offers a unique combination of structural and physicochemical properties that make it a valuable starting point for the development of novel therapeutics targeting a range of biological pathways.

The this compound Scaffold: A Privileged Structure

The indole ring system is a cornerstone in medicinal chemistry, recognized for its ability to mimic the structure of endogenous signaling molecules and participate in crucial binding interactions with a variety of protein targets.[1] The strategic substitution of this core with a piperidine ring at the 3-position and a fluorine atom at the 6-position creates a molecule with significant therapeutic potential.

1.1. The Indole Core: A Versatile Pharmacophore The indole nucleus is present in a multitude of approved drugs and clinical candidates, demonstrating its wide-ranging biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Its planar structure and electron-rich nature allow it to engage in π-π stacking, hydrogen bonding (via the N-H group), and hydrophobic interactions within protein binding pockets.

1.2. The C3-Piperidine Moiety: A Gateway to Solubility and Selectivity The attachment of a piperidine ring at the C3 position is a critical design element. The basic nitrogen of the piperidine (pKa ~8.5) can be protonated at physiological pH, significantly enhancing aqueous solubility—a key factor for drug development.[2] Furthermore, the piperidine ring provides a three-dimensional structural component and a crucial synthetic handle (the secondary amine) for building out chemical diversity to explore structure-activity relationships (SAR) and fine-tune target selectivity.[3][4]

1.3. The C6-Fluoro Substituent: Enhancing Metabolic Stability and Binding Affinity The introduction of a fluorine atom at the 6-position of the indole ring is a well-established strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.[5]

  • Metabolic Stability: Fluorine's strong electron-withdrawing nature can shield adjacent positions from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.[2]

  • Modulation of Basicity: The fluorine atom can lower the basicity (pKa) of the nearby piperidine nitrogen.[2] This reduction in basicity has been shown to have a beneficial influence on oral absorption and bioavailability.[5]

  • Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.

General Synthesis Strategies and Protocols

The synthesis of the this compound core and its derivatives can be approached through several established synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns.

2.1. Retrosynthetic Analysis A common retrosynthetic approach involves disconnecting the indole C2-C3 bond, leading back to a substituted phenylhydrazine and a piperidinyl ketone precursor, which can be combined in a Fischer indole synthesis.

G Target This compound Fischer Fischer Indole Synthesis Target->Fischer Precursors 4-Fluorophenylhydrazine + N-protected-4-piperidone Fischer->Precursors

Caption: Retrosynthetic pathway for the target scaffold.

2.2. Protocol 1: Fischer Indole Synthesis This protocol outlines the synthesis of the core scaffold, which serves as a key intermediate for further derivatization.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add N-Boc-4-piperidone (1.1 eq).

  • Cyclization: Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid) to the mixture. Heat the reaction to reflux (typically 78-85°C) and monitor by TLC or LC/MS for the disappearance of starting materials (typically 4-12 hours). Causality: The acidic conditions facilitate the formation of the phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-Boc protected this compound.

  • Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane or dioxane) and add an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Stir at room temperature for 1-4 hours. Causality: The strong acid cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product, this compound, can be isolated as its corresponding salt (e.g., TFA or HCl salt) or neutralized to the free base.

2.3. Protocol 2: Derivatization of the Piperidine Nitrogen The secondary amine on the piperidine ring is a key point for diversification to build a library of analogs for SAR studies.[6]

Step-by-Step Methodology (General N-Acylation):

  • Reaction Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine or DIPEA (2.0-3.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Acylation: Cool the solution to 0°C in an ice bath. Add the desired acid chloride or sulfonyl chloride (1.1 eq) dropwise.[7]

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC/MS (typically 1-16 hours).

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the final product by column chromatography or preparative HPLC.

Applications in Medicinal Chemistry and Target-Specific Protocols

The this compound scaffold is a versatile starting point for targeting several important classes of proteins.

3.1. Application as a Scaffold for Kinase Inhibitors The azaindole and indole frameworks are considered "privileged scaffolds" for the development of kinase inhibitors due to their ability to form key hydrogen bonds with the hinge region of the ATP-binding site.[8][9] Derivatives of this scaffold could be potent inhibitors of therapeutically relevant kinases such as Aurora, FLT3, or VEGFR.[10][11]

G cluster_0 Kinase Inhibitor Screening Workflow A Synthesize Compound Library (Varying R-group on Piperidine) B Primary Screen: Biochemical Kinase Assay (e.g., 10 µM) A->B C Dose-Response Curve (IC50 Determination) B->C D Selectivity Profiling (Panel of >100 Kinases) C->D E Cell-Based Potency Assay (e.g., Anti-proliferation) D->E F Lead Compound E->F G cluster_0 GPCR Signaling Cascade (Gq-coupled) Ligand Agonist Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor G_Protein Gq Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Calcium Ca²⁺ Release IP3_DAG->Calcium Response Cellular Response Calcium->Response

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Fluorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated indole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these valuable molecules. The strategic incorporation of fluorine into the indole scaffold imparts desirable properties such as enhanced metabolic stability and binding affinity, but it also introduces significant hurdles in downstream processing.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common and complex issues faced in the lab. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions and optimize your purification strategies.

Section 1: Troubleshooting Common Purification Roadblocks

Researchers often face a series of recurring challenges when purifying fluorinated indoles. This section breaks down the most common problems, explains their chemical origins, and provides actionable, step-by-step solutions.

Issue 1: Compound Degradation or Defluorination During Column Chromatography

One of the most prevalent and frustrating issues is the loss of the target compound directly on the chromatography column. This often manifests as low recovery, the appearance of new, less polar spots on a Thin Layer Chromatography (TLC) plate, or mass spectrometry data indicating the loss of one or more fluorine atoms.

Causality: The primary culprit is often the stationary phase itself. Standard silica gel is acidic (due to surface silanol groups, Si-OH) and can catalyze the degradation of sensitive fluorinated indoles or promote the elimination of hydrogen fluoride (HF), especially from compounds with activated C-F bonds.[1][4] This is particularly problematic for indoles with fluorine on benzylic or allylic positions, or those with electron-withdrawing groups that can stabilize a resulting carbocation.[5]

Troubleshooting Workflow:

start Low Recovery / Degradation on Silica Gel decision1 Is the compound acid-sensitive? start->decision1 solution1a Neutralize Silica Gel: Add 0.1-1% Triethylamine (TEA) or Ammonia to the eluent. decision1->solution1a Yes solution1b Switch to a Less Acidic Stationary Phase: - Alumina (basic or neutral) - Florisil decision1->solution1b Yes decision2 Is separation of fluoro-isomers or from non-fluorinated impurities poor? decision1->decision2 No end Optimized Separation & Recovery solution1a->end solution1b->end solution2 Use a Fluorinated Stationary Phase: - Pentafluorophenyl (PFP) - Tridecafluoro (TDF) decision2->solution2 Yes decision2->end No solution2->end

Caption: Decision workflow for troubleshooting on-column degradation.

Detailed Protocols:

  • Protocol 1: Deactivating Silica Gel with Triethylamine (TEA)

    • Prepare your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate) based on initial TLC analysis.

    • To this eluent, add triethylamine to a final concentration of 0.1% to 1% by volume. For example, for 1 L of eluent, add 1-10 mL of TEA.[6]

    • Use this TEA-containing eluent to slurry pack your column and as the mobile phase for the entire purification.

    • Rationale: The basic TEA will neutralize the acidic silanol groups on the silica surface, preventing them from catalyzing the degradation of your acid-sensitive fluorinated indole.[6]

  • Protocol 2: Switching to an Alternative Stationary Phase

    • If deactivation is insufficient or if your compound is extremely sensitive, consider using an alternative stationary phase.

    • Alumina: Available in basic, neutral, and acidic grades. For most indoles (which are weakly basic), neutral or basic alumina is a good choice. Develop your solvent system using alumina TLC plates.

    • Fluorinated Phases (PFP, TDF): These are excellent for separating compounds based on their fluorine content.[7] They offer different selectivity compared to standard C18 or silica phases and can be particularly useful for separating fluorinated isomers or for retaining highly fluorinated molecules away from their non-fluorinated precursors.[8][9]

Issue 2: Co-elution of Structurally Similar Impurities

The synthesis of fluorinated indoles can often result in byproducts that are structurally very similar to the target compound, such as regioisomers or partially de-fluorinated analogues.[4] These impurities may have very similar polarities, making them difficult to separate using standard chromatographic techniques.

Causality: The similar polarity profile arises from the subtle electronic and steric differences between the desired product and the impurity. For instance, the difference in polarity between a 4-fluoroindole and a 6-fluoroindole might be minimal, leading to overlapping spots on TLC and co-elution from the column.

Troubleshooting Strategies:

StrategyRationaleBest For
Solvent System Optimization Fine-tuning the eluent polarity can sometimes exploit subtle differences in compound-silica interactions. Try adding small amounts of a third solvent (e.g., dichloromethane or methanol) to your hexane/ethyl acetate system.Cases where there is slight, but not baseline, separation on TLC.
Reversed-Phase HPLC Separates based on hydrophobicity. The introduction of fluorine increases polarity but can also create a 'fluorophilic' character that interacts differently with C8 or C18 stationary phases.[10]High-purity final sample preparation, especially for polar fluorinated indoles.
Fluorinated Stationary Phases These phases, like Pentafluorophenyl (PFP), are specifically designed to interact with fluorinated molecules, often leading to enhanced retention and selectivity that is not achievable on standard phases.[7][9]Separating fluorinated isomers or purifying highly fluorinated compounds.
Recrystallization Exploits differences in solubility between the product and impurities in a specific solvent system at different temperatures.[11]When a suitable solvent is found and the compound is a solid with good crystallinity.
Issue 3: Difficulty with Recrystallization

Recrystallization is a powerful and scalable purification technique, but finding the right conditions for fluorinated indoles can be challenging. Common problems include the compound "oiling out" instead of forming crystals, poor recovery, or no crystal formation at all.

Causality: The unique electronic properties and intermolecular interactions imparted by fluorine can significantly alter a molecule's solubility profile and its ability to form a stable crystal lattice. Fluorine's high electronegativity can lead to different dipole-dipole interactions compared to its hydrogenated counterparts.

Troubleshooting Recrystallization:

start Recrystallization Fails: (Oils out, No Crystals) decision1 Is a single solvent system failing? start->decision1 solution1 Try a Two-Solvent System: 1. Dissolve in a 'good' solvent. 2. Add a 'poor' solvent (anti-solvent) dropwise until cloudy. decision1->solution1 Yes decision2 Is the compound _completely_ soluble or _completely_ insoluble? decision1->decision2 No end Pure Crystals Obtained solution1->end solution2 Screen a wider range of solvents with varying polarities (e.g., Toluene, Acetonitrile, Ethanol/Water). decision2->solution2 Yes decision3 Still no crystals upon cooling? decision2->decision3 No solution2->decision3 solution3a Induce Crystallization: - Scratch inner wall of flask. - Add a seed crystal. decision3->solution3a Yes solution3b Cool slowly. Then move to ice bath or refrigerator. decision3->solution3b Yes solution3a->end solution3b->end

Caption: A logical approach to troubleshooting recrystallization.

  • Protocol 3: Two-Solvent Recrystallization

    • Select a "good" solvent in which your compound is highly soluble, even at room temperature (e.g., Dichloromethane or Ethyl Acetate).

    • Select a "poor" solvent (or "anti-solvent") in which your compound is poorly soluble (e.g., Hexanes or Pentane). The two solvents must be miscible.

    • Dissolve your crude fluorinated indole in the minimum amount of the hot "good" solvent.

    • While the solution is still warm, add the "poor" solvent dropwise with swirling until you observe persistent cloudiness (turbidity).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the flask to cool slowly to room temperature, and then transfer to an ice bath to maximize crystal formation.[12]

    • Collect the crystals by vacuum filtration.

Section 2: Frequently Asked Questions (FAQs)

Q1: My fluorinated indole seems to be degrading during the aqueous workup after synthesis. How can I prevent this?

A1: This is a common issue, often caused by extreme pH conditions.[1] Fluorinated indoles can be sensitive to both strong acids and strong bases, which can promote defluorination.[1]

  • Solution: During the workup, carefully neutralize your reaction mixture to a pH of ~7 before extraction. Use mild neutralizing agents like a saturated sodium bicarbonate solution (to neutralize acids) or a dilute (e.g., 1M) HCl solution (to neutralize bases). Avoid using strong acids or bases for pH adjustment.

Q2: Which fluorine-containing groups are most likely to be lost during purification?

A2: The stability of fluorinated groups varies. Generally, monofluoromethyl groups (-CH₂F) are the most susceptible to loss, for example, via nucleophilic displacement.[5] Difluoromethyl (-CHF₂) groups are more stable, and trifluoromethyl (-CF₃) groups are typically very robust and far less likely to be cleaved during standard purification procedures.[1][5]

Q3: How can I confirm the purity of my final fluorinated indole product?

A3: A combination of techniques is essential for a comprehensive assessment of purity.

  • ¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence and integrity of the C-F bond(s). It can help identify fluorinated impurities and quantify the final product.[13][14]

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for quantifying purity and separating closely related isomers. Using a diode array detector can help identify impurities that may not be visible by other methods.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Be aware that fluorinated compounds can sometimes show unusual fragmentation patterns or weak molecular ions.[14]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds.[16]

Q4: I am trying to separate two fluorinated indole isomers. Which HPLC column is best?

A4: For isomer separation, standard C18 columns may not provide sufficient selectivity. A Pentafluorophenyl (PFP) column is highly recommended.[8][9] PFP phases offer unique π-π, dipole-dipole, and ion-exchange interactions that are different from traditional alkyl phases. These alternative interactions can often resolve isomers that co-elute on a C18 column.[9]

Q5: Can I use ¹⁹F NMR to monitor the progress of my column chromatography?

A5: Absolutely. This is a powerful, albeit less common, technique. If you are separating a complex mixture of fluorinated compounds, you can take small aliquots from your collected fractions, evaporate the solvent, and dissolve the residue in a deuterated solvent for a quick ¹⁹F NMR analysis. This can be much more informative than TLC for distinguishing between fluorinated isomers or byproducts.[17]

References

Technical Support Center: 6-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability of 6-Fluoro-3-(piperidin-4-yl)-1H-indole

Welcome to the technical support guide for this compound. This molecule is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics. Its structure, featuring an electron-rich indole ring and a basic piperidine moiety, presents unique stability challenges that can impact experimental reproducibility and the integrity of stored materials.

The primary stability concerns for this and related indole compounds stem from their susceptibility to oxidation , particularly at the indole nucleus. This process can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and certain catalytic impurities. The result is often a visible color change (e.g., to pink or brown) and the appearance of degradation products in analytical profiles. This guide is designed to provide researchers with the causal knowledge, troubleshooting strategies, and validated protocols necessary to mitigate these issues and ensure the reliable use of this compound in their work.

Core Stability Profile & Troubleshooting Guide (Q&A)

This section directly addresses common issues encountered during the handling, storage, and use of this compound.

Issue 1: My solid compound has changed color from white/off-white to pink/brown. What is happening and is it still usable?

  • Answer: A color change is a classic visual indicator of the oxidative degradation of the indole ring.[1] The electron-rich pyrrole portion of the indole is prone to react with atmospheric oxygen, a process that can be catalyzed by light and trace metal impurities.[1] This leads to the formation of colored oligomeric or polymeric species.

    • Causality: The C2-C3 double bond of the indole is particularly susceptible to oxidation, which can lead to ring-opening or the formation of products like isatin and anthranilic acid derivatives.[2][3][4][5]

    • Is it Usable?: While a slight color change might not significantly affect the bulk purity for some preliminary applications, it is a definitive sign of degradation. For any sensitive or quantitative experiments (e.g., biological assays, kinetic studies), you must re-purify the compound or use a fresh, un-degraded lot. The presence of degradants can lead to artifactual results or altered pharmacology.

    • Troubleshooting Action:

      • Assess Purity: Analyze the discolored material by HPLC-UV and LC-MS to quantify the purity and identify potential degradation products.

      • Re-purification: If necessary, re-purify a small amount via flash chromatography or recrystallization.

      • Prevention: For the remaining stock, immediately implement the stringent storage protocols outlined in Section 4 to prevent further degradation.

Issue 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution. What are they?

  • Answer: This indicates that the compound is degrading in solution. The solvent, pH, and exposure to air during preparation are critical factors.

    • Causality:

      • Oxidation: Many common laboratory solvents contain dissolved oxygen, which can rapidly degrade sensitive compounds like indoles.

      • pH Effects: The stability of both the indole and piperidine moieties can be pH-dependent. While the piperidine ring itself is generally stable, extreme pH values can affect the overall molecule's conformation and reactivity.[6][7][8] Acidic conditions may protonate the piperidine nitrogen, altering solubility and potentially influencing interactions, while strongly basic conditions could deprotonate the indole N-H, increasing its susceptibility to oxidation.

    • Troubleshooting Action:

      • Use High-Purity Solvents: Always use freshly opened, HPLC-grade or anhydrous solvents.

      • Deoxygenate Solvents: For maximum stability in solution, sparge your solvent with an inert gas (argon or nitrogen) for 15-20 minutes before use.

      • Control pH: If preparing an aqueous buffer, keep the pH within a neutral to slightly acidic range (pH 4-7), where many heterocyclic compounds show greater stability.[6] Avoid strongly basic conditions.

      • Work Quickly: Prepare solutions immediately before use and minimize their exposure to ambient light and air.

Issue 3: My compound shows poor solubility in my desired solvent system.

  • Answer: Solubility is governed by the molecule's polarity, which contains both a moderately polar heterocyclic core and a nonpolar fluorobenzyl region. The piperidine nitrogen also offers a site for salt formation to enhance solubility in polar solvents.

    • Causality: The free base form may have limited solubility in purely aqueous systems. The fluorine atom increases hydrophobicity, which can impact solubility compared to non-fluorinated analogs.[9][10]

    • Troubleshooting Action:

      • Solvent Selection: Test solubility in a range of solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating concentrated stock solutions. For aqueous buffers, consider adding a small percentage of an organic co-solvent like DMSO or ethanol (ensure co-solvent compatibility with your experiment).

      • pH Adjustment: To improve aqueous solubility, you can prepare a salt form. Add a stoichiometric equivalent of a mild acid (e.g., HCl or acetic acid) to protonate the basic piperidine nitrogen, which should significantly enhance solubility in water or buffers.

      • Use of Sonication: Gentle sonication in a water bath can help dissolve stubborn particles but be mindful of potential heating.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

  • A1: To maximize shelf-life, the solid compound should be stored under conditions that minimize exposure to oxygen, light, and heat.[1] The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CSlows the rate of all chemical degradation pathways.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary driver of oxidative degradation.[1]
Light Amber or Opaque VialProtects the light-sensitive indole ring from photolytic degradation.[1][12]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and potential moisture-catalyzed degradation.

Q2: Which solvents are best for preparing stock solutions? How long are they stable?

  • A2: For long-term storage, DMSO or anhydrous ethanol are recommended. Prepare a high-concentration stock, aliquot it into single-use vials, and store at -20°C or -80°C under an inert atmosphere. The stability of a solution is highly dependent on storage conditions. A properly prepared and stored DMSO stock can be stable for several months, but it is best practice to perform a purity check (e.g., by HPLC) if the stock is more than a few weeks old or if discoloration is observed. Avoid repeated freeze-thaw cycles.

Q3: Does the fluorine atom affect the compound's stability?

  • A3: Yes, the fluorine atom can influence stability, primarily through electronic effects. Fluorine is strongly electron-withdrawing, which can decrease the electron density of the benzene portion of the indole ring. This may slightly modulate the susceptibility of the indole nucleus to oxidation compared to its non-fluorinated counterpart. Additionally, fluorination often enhances metabolic stability and can improve interactions with biological targets.[9][10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution with minimized risk of immediate degradation.

  • Preparation: Allow the solid compound vial and the desired solvent (e.g., HPLC-grade DMSO) to equilibrate to room temperature before opening to prevent condensation.

  • Inert Atmosphere: If available, perform all manipulations in a glovebox under a nitrogen or argon atmosphere.

  • Weighing: Quickly weigh the required amount of the compound into a clean, amber glass vial.

  • Solvent Addition: Add the appropriate volume of deoxygenated (sparged with N₂ or Ar for 15-20 minutes) solvent to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials.

  • Inert Overlay: Before sealing each aliquot, gently flush the headspace of the vial with argon or nitrogen.[1]

  • Storage: Tightly seal the vials and store them at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Investigating a Stability Issue

This workflow provides a systematic approach to troubleshooting unexpected experimental results that may be due to compound instability.

Stability_Troubleshooting_Workflow start Unexpected Result Observed (e.g., low activity, new HPLC peak) check_solid 1. Check Solid Stock: - Visual Inspection (color) - Check storage date & conditions start->check_solid analyze_solid 2. Analyze Solid Stock: - Run HPLC-MS & NMR - Determine purity check_solid->analyze_solid purity_ok Purity >98%? analyze_solid->purity_ok repurify Repurify or Order New Lot purity_ok->repurify No check_solution 3. Evaluate Solution Prep: - Solvent grade/age? - Deoxygenated? - pH of buffer? - Light exposure? purity_ok->check_solution Yes solid_degraded Source of Instability Identified: Solid Stock Degradation repurify->solid_degraded prepare_fresh 4. Prepare Fresh Solution using Protocol 1 check_solution->prepare_fresh analyze_fresh 5. Analyze Fresh Solution: - Run HPLC-MS immediately (t=0) - Analyze again after experiment duration prepare_fresh->analyze_fresh degradation_observed Degradation Observed? analyze_fresh->degradation_observed source_identified Source of Instability Identified: Solution Conditions degradation_observed->source_identified Yes re_evaluate Re-evaluate Experiment: - Use fresh solution - Minimize exposure time degradation_observed->re_evaluate No source_identified->re_evaluate

Caption: Workflow for troubleshooting compound stability issues.

Proposed Degradation Pathway

The primary degradation route for this compound is oxidation. The following diagram illustrates a plausible, simplified pathway based on the known reactivity of indole derivatives.

Degradation_Pathway cluster_main Proposed Oxidative Degradation Parent This compound Intermediate Epoxide/Hydroperoxide Intermediate Parent->Intermediate [O] (Air, Light, hν) Product1 Ring-Opened Products (e.g., Anthranilic Acid Derivatives) Intermediate->Product1 Further Oxidation/ Hydrolysis Product2 Isatin Derivatives Intermediate->Product2 Rearrangement

Caption: Simplified proposed oxidative degradation pathway.

References

Technical Support Center: Crystallization of 6-fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-fluoro-3-(piperidin-4-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this valuable indole derivative. The crystallization process is a critical purification step that significantly impacts the purity, stability, and handling characteristics of an Active Pharmaceutical Ingredient (API) or intermediate.[1] This document synthesizes fundamental crystallization principles with specific insights relevant to the structural characteristics of this compound to provide a robust troubleshooting framework.

Physicochemical Profile and Structural Considerations

Understanding the molecular structure is paramount to predicting its behavior in various solvent systems. The structure of this compound contains three key regions that dictate its crystallization properties:

  • Indole Ring System: The N-H group is a hydrogen bond donor, and the aromatic system can participate in π-π stacking interactions. These are strong, directional forces that are crucial for forming a stable crystal lattice.[2]

  • Piperidine Ring: The secondary amine (N-H) in the piperidine ring is basic and acts as both a hydrogen bond donor and acceptor.

  • Fluorine Substituent: The fluorine atom at the 6-position introduces electronegativity, potentially influencing the molecule's dipole moment and metabolic stability without significantly altering receptor binding profiles seen in analogous compounds.[3]

These features suggest that solvents capable of hydrogen bonding will be effective for dissolution. The interplay between these interactions must be carefully managed to achieve controlled crystallization rather than amorphous precipitation.

Table 1: Key Physicochemical Parameters

Property Value / Prediction Rationale / Source
Molecular Formula C₁₃H₁₅FN₂ Based on structure.
Molecular Weight 218.27 g/mol [4]
Hydrogen Bond Donors 2 (Indole N-H, Piperidine N-H) Structural analysis.
Hydrogen Bond Acceptors 2 (Indole N, Piperidine N) Structural analysis.
Predicted LogP ~2.5 Predicted for analogous structures, suggesting moderate lipophilicity.[3]
Predicted pKa ~8.5 (Piperidine N) The piperidine nitrogen is basic and can be protonated.[3]

| Physical Form | Typically a solid at room temperature. |[5] |

Troubleshooting Crystallization: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: My compound is completely soluble and will not crystallize upon cooling. What should I do?

A1: This indicates that the solution is not supersaturated, or the energy barrier for nucleation has not been overcome. Supersaturation is the essential driving force for crystallization.[1]

Troubleshooting Steps:

  • Concentrate the Solution: Gently evaporate a portion of the solvent under reduced pressure and attempt to cool again. Be cautious not to over-concentrate, which could lead to rapid precipitation.

  • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" in which the compound is poorly soluble. For this molecule, if dissolved in methanol or ethanol, try adding water or a non-polar solvent like heptane dropwise at a constant temperature until turbidity persists. This is a highly effective method for inducing crystallization.[6]

  • Induce Nucleation (Seeding): If you have a previous batch of solid material, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for crystal growth, bypassing the initial energy barrier of nucleation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

  • Reduce Temperature Further: Cool the solution to a lower temperature (e.g., 0 °C or -20 °C), ensuring the solvent does not freeze.

Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

A2: Oiling out occurs when the compound precipitates from the solution at a temperature above its melting point (or the melting point of a solvate). This is often due to the solution being too concentrated or cooling too quickly.[7]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the primary solvent to dilute the solution.[7] This increases the temperature at which the solution becomes saturated, allowing crystallization to occur at a lower temperature where the product is a solid.

  • Slow Down the Cooling Rate: After re-dissolving, allow the flask to cool very slowly. Insulate the flask by placing it in a warm bath or wrapping it in glass wool to ensure a gradual temperature drop. An ideal crystallization should show crystal growth over a period of 20 minutes or more.[7]

  • Change the Solvent System: The initial solvent may be unsuitable. Try a solvent with a lower boiling point or one in which the compound is slightly less soluble at elevated temperatures.

Q3: The crystals formed instantly as a fine powder ("crashed out"). How can I obtain larger, higher-purity crystals?

A3: This is a result of rapid, uncontrolled crystallization from a highly supersaturated solution. Fast formation traps impurities and solvent within the crystal lattice, leading to poor purity and difficult filtration.[7]

Troubleshooting Steps:

  • Use More Solvent: The most effective solution is to reheat the mixture to redissolve the solid and add more of the primary solvent.[7] By using more than the minimum amount of hot solvent required, you create a less supersaturated solution upon cooling, which slows down the crystal growth rate.

  • Employ a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent. Then, slowly add a "poor" solvent at the same temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution, then cool slowly. This provides fine control over the supersaturation level.

  • Controlled Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. Gradual cooling is key to forming large, well-ordered crystals.

Q4: My final crystal yield is very low. How can I improve it?

A4: A low yield is typically caused by using an excessive amount of solvent, where a significant portion of the compound remains dissolved in the mother liquor.[7]

Troubleshooting Steps:

  • Minimize Solvent Volume: During the initial dissolution, use only the minimum amount of hot solvent necessary to fully dissolve the compound. Work in small increments.

  • Cool Thoroughly: Ensure the crystallization mixture has reached the target low temperature and has been held there for a sufficient time (e.g., >30 minutes) to maximize precipitation before filtration.

  • Recover from Mother Liquor: If the mother liquor (the liquid filtered off from the crystals) is not contaminated, you can attempt to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be of lower purity.

Q5: The purity of my crystallized product is unsatisfactory. What is the cause?

A5: Impurities can be incorporated into crystals in several ways: trapped in the lattice during rapid growth, adsorbed on the crystal surface, or co-crystallized as a solid solution.[8]

Troubleshooting Steps:

  • Slow the Crystallization: As detailed in A3, slowing down the crystal growth rate is the most effective way to improve purity. Slower growth allows for the selective incorporation of the target molecule into the lattice, excluding impurities.

  • Wash the Crystals Properly: After filtration, wash the isolated crystal cake with a small amount of ice-cold crystallization solvent or anti-solvent. This removes residual mother liquor containing dissolved impurities from the crystal surfaces. Do not use warm solvent, as it will dissolve your product.

  • Perform a Second Recrystallization: If purity remains an issue, a second recrystallization is often necessary.

  • Consider a Pre-Purification Step: If impurities have very similar solubility profiles, an upstream purification step like column chromatography or an acid-base extraction may be required before the final crystallization. The basic piperidine nitrogen makes this compound amenable to acid-base extraction.

Recommended Experimental Protocol: Recrystallization via Anti-Solvent Addition

This protocol is a robust starting point for the crystallization of this compound, leveraging its likely solubility in polar protic solvents.

Materials:

  • Crude this compound

  • Methanol (Good Solvent)

  • Deionized Water (Anti-Solvent)

  • Erlenmeyer Flask

  • Stir bar or boiling chips

  • Hotplate/Stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal volume of methanol and begin stirring at room temperature. Gently heat the mixture (to ~40-50 °C) while adding methanol portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Anti-Solvent Addition: While maintaining the temperature of the methanol solution, add deionized water dropwise with vigorous stirring. Continue adding water until the solution becomes persistently cloudy (turbid).

  • Re-solubilization: Add a few drops of methanol until the solution becomes clear again. This brings the solution to the precise point of saturation.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin. For optimal yield, subsequently cool the flask in an ice bath (0 °C) for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystal cake with a small volume of ice-cold 1:1 methanol/water mixture to rinse away any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visual Guides and Workflows

Diagram 1: Troubleshooting Logic for Failed Crystallization

G Start Crystallization Attempt Result Observe Outcome Start->Result NoCrystals No Crystals Formed (Clear Solution) Result->NoCrystals Solution is clear OilingOut Oiling Out Occurred Result->OilingOut Liquid layer forms Powder Fine Powder / Crashed Out Result->Powder Solid forms instantly Success Good Crystals Formed Result->Success Slow crystal growth Action_NoCrystals1 1. Evaporate some solvent 2. Add anti-solvent 3. Seed or Scratch NoCrystals->Action_NoCrystals1 Action_OilingOut1 1. Re-heat to dissolve 2. Add more primary solvent 3. Cool much slower OilingOut->Action_OilingOut1 Action_Powder1 1. Re-heat to dissolve 2. Add more primary solvent 3. Cool gradually Powder->Action_Powder1 End Isolate & Dry Product Success->End Action_NoCrystals1->End Action_OilingOut1->End Action_Powder1->End

Caption: A decision-making flowchart for troubleshooting common crystallization issues.

Diagram 2: General Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve 1. Dissolve Crude Solid in Min. Hot Solvent AntiSolvent 2. Add Anti-Solvent to Turbidity Dissolve->AntiSolvent Clarify 3. Clarify with a few drops of good solvent AntiSolvent->Clarify Cool 4. Cool Slowly (Room Temp -> Ice Bath) Clarify->Cool Filter 5. Vacuum Filter Crystals Cool->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: Step-by-step workflow for recrystallization using an anti-solvent method.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of 3-substituted indoles. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental design. This document is structured in a question-and-answer format, focusing on common side reactions in pivotal indole syntheses and offering field-proven troubleshooting strategies.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1] While powerful, its success is highly dependent on the substrates and reaction conditions, making it prone to several side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is failing, leading to N-N bond cleavage byproducts like aniline instead of the desired indole. Why is this happening?

A: This is a classic failure mode of the Fischer synthesis, particularly when the ene-hydrazine intermediate is substituted with strong electron-donating groups.[2][3] The acid-catalyzed[4][4]-sigmatropic rearrangement is in competition with a heterolytic N-N bond cleavage. If the resulting iminylcarbocation is overly stabilized by electron-donating substituents, the cleavage pathway can become the dominant, lower-energy process, preventing indolization.[2][3]

Mechanism: Competing Pathways

cluster_main Fischer Indole Pathway cluster_side Side Reaction Pathway A Ene-hydrazine Intermediate B [3,3]-Sigmatropic Rearrangement (Desired Pathway) A->B H+ C Di-imine Intermediate B->C D 3-Substituted Indole C->D -NH3 E Ene-hydrazine Intermediate F Heterolytic N-N Cleavage (Side Reaction) E->F H+ (Strong e--donating groups stabilize carbocation) G Aniline + Iminyl Carbocation (Byproducts) F->G

Caption: Competing pathways in the Fischer Indole Synthesis.

Troubleshooting Protocol:

  • Modify Electronic Effects: If possible, redesign the ketone substrate to have less electron-donating character at the key position.

  • Switch Catalyst Type: Move from a strong Brønsted acid (like H₂SO₄ or HCl) to a Lewis acid (like ZnCl₂ or BF₃·OEt₂).[1][5] Lewis acids can coordinate differently with the nitrogens, potentially disfavoring the N-N cleavage pathway.

  • Lower Reaction Temperature: This can sometimes favor the desired concerted rearrangement over the cleavage pathway, although it may significantly increase reaction time.

Q2: I'm observing a significant amount of an unexpected regioisomer. How can I control the regioselectivity with unsymmetrical ketones?

A: When an unsymmetrical ketone (e.g., RCH₂COCH₂R') is used, two different ene-hydrazine intermediates can form, leading to a mixture of indole products.[6] The regioselectivity is determined by the relative stability of these ene-hydrazine tautomers and the subsequent rearrangement.

Troubleshooting Protocol:

  • Japp-Klingemann Modification: This is a classic strategy to ensure regioselectivity. Instead of a ketone, the reaction starts with a β-ketoester or β-diketone, which is first coupled with an aryldiazonium salt to form a single arylhydrazone intermediate of defined regiochemistry.

  • Use of Bulky Groups: If one side of the ketone has a bulky substituent, it can sterically hinder the formation of the corresponding ene-hydrazine, thus favoring the formation of the other regioisomer.

  • Thermodynamic vs. Kinetic Control: The choice of acid and temperature can influence the ratio of ene-hydrazine tautomers. Milder conditions may favor the kinetically formed, less substituted enamine, while harsher conditions might allow equilibration to the thermodynamically more stable, more substituted enamine.

Condition Favored Ene-hydrazine Expected Outcome
Low Temperature, Weak Acid Kinetic (less substituted)May favor one regioisomer.
High Temperature, Strong Acid Thermodynamic (more substituted)May favor the other regioisomer.

Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-aryl-indole.[7] Despite its long history, it is often plagued by harsh conditions, low yields, and side reactions.[7][8]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Möhlau reaction is giving a very low yield and a complex mixture of byproducts. What are the likely side reactions?

A: The harsh conditions (typically high temperatures) and the use of excess aniline can lead to several competing reactions.[9]

  • Self-condensation of Intermediates: The α-arylaminoketone intermediate can undergo self-condensation or react with other aniline molecules in unproductive ways.

  • Formation of Multiple Isomers: The mechanism can be complex, potentially leading to both 2-aryl and 3-aryl indole regioisomers, especially with substituted anilines.[8]

  • Tar Formation: At high temperatures, polymerization and decomposition of the aniline and intermediates are common, leading to insoluble tar-like byproducts.[10]

Troubleshooting Workflow

A Problem: Low Yield & Tar Formation in Bischler-Möhlau B Isolate & Characterize Byproducts (if possible) A->B C Primary Cause: Harsh Reaction Conditions A->C D Solution 1: Milder Conditions C->D E Solution 2: Catalyst Addition C->E F Implement Microwave Irradiation (Reduces reaction time & byproduct formation) D->F Method G Add Lewis Acid Catalyst (e.g., LiBr) (Promotes cyclization at lower temp) E->G Method

Caption: Troubleshooting workflow for the Bischler-Möhlau synthesis.

Troubleshooting Protocol:

  • Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature can significantly reduce tar formation.[10]

  • Introduce a Catalyst: The use of lithium bromide (LiBr) as a catalyst has been shown to enable the reaction under milder conditions, improving yields.[9]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. This rapid heating minimizes the time for side reactions and decomposition to occur, often leading to cleaner reactions and better yields.[8][9]

  • Optimize Aniline Stoichiometry: While an excess is required by the mechanism, using a very large excess (e.g., >10 equivalents) can sometimes promote more side reactions. Try reducing the excess to 3-5 equivalents.

Palladium-Catalyzed Indole Syntheses

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to construct the indole core. Methods like the Larock, Heck, and Sonogashira couplings followed by cyclization offer great versatility but come with their own set of potential side reactions, often related to the catalyst cycle.[11][12]

Frequently Asked Questions (FAQs)

Q1: In my Sonogashira coupling to form an alkyne precursor for indole synthesis, I am getting significant amounts of a homocoupled diyne byproduct. How can I suppress this?

A: The homocoupling of terminal alkynes (a Glaser-Hay coupling) is a major and very common side reaction in Sonogashira couplings.[13] It is promoted by the copper(I) co-catalyst in the presence of oxygen.[13]

Troubleshooting Protocol:

  • Ensure Rigorous Deoxygenation: This is the most crucial step. Before adding the palladium and copper catalysts, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30-60 minutes. Maintain a positive inert atmosphere throughout the reaction.

  • Minimize Copper Catalyst Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI). Often, 1-5 mol% is sufficient. Excessive copper promotes homocoupling.

  • Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling have been developed that avoid the use of copper altogether, thereby eliminating this side reaction. These often require specific ligands and conditions.

  • Control Reactant Addition: Sometimes, the slow addition of the terminal alkyne to the reaction mixture can help to keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.

Q2: My intramolecular Heck cyclization to form the indole ring is inefficient, and I'm observing β-hydride elimination byproducts. What's going wrong?

A: The intramolecular Heck reaction involves the insertion of an alkene into an aryl-palladium bond, followed by β-hydride elimination to regenerate the double bond and the Pd(0) catalyst.[14] If the conformation of the intermediate is not suitable for cyclization, or if competing β-hydride elimination pathways are available from the starting materials, the reaction can fail.

Key Mechanistic Step: Heck Cyclization

A Aryl-Pd(II) Complex with Alkene Chain B Migratory Insertion (Carbopalladation) Forms C-C Bond A->B F Side Reaction: Direct β-Hydride Elimination (from starting material if possible) A->F C Cyclized Pd(II) Intermediate B->C D β-Hydride Elimination (Desired Pathway) C->D E Indole Product + HPdLnX D->E Forms Product G Decomposition/ Unproductive Pathways F->G

Caption: Key steps and potential failure point in Heck cyclization for indole synthesis.

Troubleshooting Protocol:

  • Ligand Choice is Critical: The ligand on the palladium center influences the stability and reactivity of the intermediates. For Heck reactions, phosphine ligands are standard. Try screening different ligands (e.g., PPh₃, dppp, or more modern Buchwald-type biaryl phosphine ligands) to find one that promotes the desired cyclization.

  • Base and Additives: The choice of base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) is crucial as it neutralizes the HX produced. Sometimes, additives like silver salts (e.g., Ag₂CO₃) or thallium salts are used to act as halide scavengers, which can prevent catalyst inhibition and favor the forward reaction.

  • Check Substrate Geometry: The tether connecting the aryl halide and the alkene must allow for a conformationally favorable intramolecular insertion. If the chain is too long, too short, or too rigid, intermolecular reactions or other side reactions may dominate.

Q3: My Buchwald-Hartwig amination to form a key N-aryl bond is giving low conversion, and I suspect catalyst deactivation. How can I improve this?

A: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but is sensitive to catalyst choice, substrate scope, and reaction conditions.[15] Low conversion is often due to an inefficient catalytic cycle or catalyst deactivation.

Troubleshooting Protocol:

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These provide more consistent and reproducible generation of the active catalyst.

  • Optimize Ligand:Palladium Ratio: The ratio of the bulky, electron-rich phosphine ligand to the palladium source is critical. An insufficient amount of ligand can lead to palladium black precipitation (catalyst death), while too much can sometimes inhibit the reaction. A ratio of 1.5:1 to 2:1 is a common starting point.

  • Screen Ligands and Bases: The success of a Buchwald-Hartwig reaction is highly dependent on the "magic triangle" of substrate, ligand, and base. There is no universal solution. For challenging substrates, screen a panel of modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) in combination with different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).

  • Ensure Anhydrous and Inert Conditions: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation. Similarly, water can interfere with the strong bases used. Ensure solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

References

Technical Support Center: Enhancing the Solubility of 6-fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-fluoro-3-(piperidin-4-yl)-1H-indole. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you systematically overcome solubility hurdles and advance your research.

Compound Profile & Initial Assessment

This compound is a heterocyclic compound featuring a planar, hydrophobic indole core and a basic piperidine moiety. This structural combination often leads to poor aqueous solubility in its neutral state, a common challenge for drug discovery programs. The fluorine substituent can further increase lipophilicity.

Understanding the compound's physicochemical properties is the first step in designing an effective solubility enhancement strategy.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~232.28 g/mol Low molecular weight is generally favorable.
logP (Lipophilicity) ~2.5 - 3.5Moderately lipophilic; suggests poor intrinsic aqueous solubility.
pKa (Piperidine N) ~9.0 - 10.5The piperidine nitrogen is basic and will be protonated at low pH. This is the primary handle for pH-based solubility enhancement.
pKa (Indole N-H) ~16 - 17The indole N-H is very weakly acidic and not relevant for pH modification in a physiological range.
Aqueous Solubility (Intrinsic) Predicted to be low (<10 µg/mL)The neutral form is poorly soluble due to the hydrophobic indole and piperidine rings.[1][2]
Likely BCS Class Class II or IVLow solubility is the primary challenge; permeability may vary.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during solubility experiments in a question-and-answer format.

Q1: My initial kinetic solubility screen shows precipitation across all concentrations. What are my immediate next steps?

Answer: This is a very common starting point for compounds like this. A kinetic solubility assay, which typically involves adding a DMSO stock solution to an aqueous buffer, often overestimates the true solubility and can lead to rapid precipitation.[3][4][5][6] Your immediate goal is to understand if this is a kinetic or a thermodynamic limitation.

Application Scientist's Insight: Don't be discouraged by initial precipitation. This "crashing out" is informative. It tells you that the compound is likely supersaturating and then rapidly converting to a more stable, less soluble form. The key is to leverage the compound's basic piperidine handle.

Recommended Actions:

  • Switch to an Acidic Buffer: Immediately repeat the kinetic assay using a buffer at pH 2-4 (e.g., 0.01 N HCl or a citrate buffer). The basic piperidine will become protonated, forming a much more soluble salt in situ.[7][8]

  • Perform a Thermodynamic Solubility Assay: Use the solid (powder) form of your compound, not a DMSO stock, to measure its true equilibrium solubility. This is a more accurate, albeit slower, measurement.[9][10][11] See Protocol 1 for a detailed method.

Q2: How do I systematically evaluate the effect of pH on solubility?

Answer: You need to generate a pH-solubility profile. This involves measuring the thermodynamic solubility of the compound across a range of pH values (e.g., from pH 2 to pH 10). This profile is the most critical piece of data for developing a robust formulation strategy.

Application Scientist's Insight: For a basic compound, the Henderson-Hasselbalch equation predicts that solubility will increase as the pH drops below the pKa of the piperidine nitrogen.[12][13][14] A pH-solubility profile will not only confirm this but also reveal the intrinsic solubility (S₀) of the free base at high pH and the maximum solubility of the salt form at low pH.

dot graph "pH_Solubility_Profile" { layout=neato; size="7.6,4"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: pH-dependent solubility for a basic compound.

See Protocol 2 for a step-by-step guide to generating this profile.

Q3: Simple pH adjustment isn't enough for my in vivo studies. Should I make a salt form?

Answer: Yes. If you require a solid, stable, and highly soluble version of your compound for formulation, creating a salt is the industry-standard approach for basic molecules.[15][16][17] Salt formation converts the basic piperidine into a water-soluble ammonium salt, which can dramatically improve dissolution rate and bioavailability.[8][18]

Application Scientist's Insight: The choice of the counterion is critical and can affect not only solubility but also crystallinity, stability, and manufacturability. A salt screen is essential. Don't just assume the hydrochloride (HCl) salt is best. Screen a variety of pharmaceutically acceptable counterions (e.g., mesylate, tosylate, citrate, tartrate, sulfate).

See Protocol 3 for a salt screening workflow.

Q4: I have a stable salt, but its solubility is still marginal for my desired formulation concentration. What advanced methods can I use?

Answer: When pH modification and salt formation are insufficient, you must turn to more advanced formulation strategies. The two most common and effective approaches for BCS Class II/IV compounds are:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in its high-energy, amorphous (non-crystalline) state within a polymer matrix.[19][20][21][22] This can dramatically increase the apparent solubility and dissolution rate.[23] This is a powerful technique, especially for indole-containing compounds which can be stabilized in amorphous forms.[19][20]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate your drug molecule, forming an inclusion complex that has significantly higher aqueous solubility.[7][24][25]

Application Scientist's Insight: ASDs are a go-to strategy in modern drug development but require specialized equipment (like a spray dryer or hot-melt extruder) and careful polymer selection to ensure the amorphous form is stable and doesn't recrystallize over time.[22][23] Cyclodextrin formulations are often easier to prepare at a lab scale and can be highly effective for increasing the concentration in aqueous solutions.

dot graph "Solubility_Enhancement_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Decision workflow for solubility enhancement.

Detailed Experimental Protocols

Protocol 1: Thermodynamic 'Shake-Flask' Solubility Assay

This protocol determines the true equilibrium solubility of the compound.[9]

  • Materials:

    • Solid (crystalline powder) this compound.

    • Calibrated pH meter.

    • Selection of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).

    • Orbital shaker/rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • 0.22 µm chemically inert syringe filters (e.g., PVDF).

    • HPLC with a validated quantitative method (UV or MS detection).

    • Glass vials.

  • Step-by-Step Methodology:

    • Add an excess of the solid compound to a vial (e.g., 2-5 mg). Ensure solid is visible at the bottom.

    • Add a known volume of the desired buffer (e.g., 1 mL).

    • Seal the vials and place them on an orbital shaker at a constant temperature.

    • Equilibrate for at least 24-48 hours. Equilibrium is reached when solubility values from consecutive time points (e.g., 24h and 48h) are within 5% of each other.[9]

    • After equilibration, allow the vials to stand for 30 minutes for undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Self-Validation Step: This filtration is critical to remove any undissolved particulates that would artificially inflate the result.

    • Dilute the filtrate as necessary and quantify the concentration using the validated HPLC method against a standard curve.

    • Measure the final pH of the remaining suspension to ensure the buffer capacity was maintained.[9]

Protocol 2: pH-Solubility Profiling

This protocol expands on Protocol 1 to map solubility across a pH range.

  • Methodology:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

    • Perform the 'Shake-Flask' solubility assay (Protocol 1) in parallel for each buffer.

    • After quantification, plot the measured solubility (on a log scale) against the final measured pH of each suspension.

    • The resulting graph is your pH-solubility profile, which will visually define the intrinsic solubility (S₀) and the pH at which the compound begins to ionize and solubilize.

Protocol 3: Salt Formation Feasibility Screening

This protocol provides a small-scale method to quickly assess the likelihood of salt formation with various counterions.

  • Materials:

    • Free base of the compound.

    • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid) as solutions in a suitable solvent (e.g., isopropanol, ethanol).

    • A primary solvent in which the free base is soluble but the salt is expected to be less soluble (e.g., acetone, ethyl acetate).[26]

    • A co-solvent in which the salt is insoluble to aid precipitation (e.g., MTBE, heptane).

  • Step-by-Step Methodology:

    • Dissolve a known amount of the free base in the primary solvent (e.g., 100 mg in 2 mL of acetone).

    • In separate vials, slowly add a stoichiometric equivalent (1.0 eq) of each acid solution to the free base solution while stirring.

    • Observe for precipitate formation. Spontaneous precipitation is a strong indicator of salt formation.

    • If no solid forms, try adding an anti-solvent dropwise to induce precipitation, or cool the solution in an ice bath.

    • Self-Validation Step: Isolate any resulting solids by filtration and dry them.

    • Analyze the solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm that a new, crystalline salt has formed and not just precipitated free base.

References

Technical Support Center: Overcoming Resistance with Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel indole derivatives to overcome therapeutic resistance. This guide is designed to provide practical, field-proven insights and troubleshooting strategies for the common challenges encountered during your experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and application of indole derivatives in combating drug resistance.

Q1: Why is the indole scaffold so prominent in developing agents to overcome drug resistance?

The indole core is considered a "privileged scaffold" in medicinal chemistry. Its structure, consisting of a fused benzene and pyrrole ring, allows it to mimic the structure of peptides and bind to a wide range of biological targets.[1] This versatility enables the design of derivatives that can counteract resistance through multiple mechanisms, such as inhibiting efflux pumps, modulating key signaling pathways like PI3K-AKT, or targeting proteins involved in cell division and survival like tubulin and histone deacetylases (HDACs).[2][3][4]

Q2: What are the primary mechanisms by which indole derivatives reverse multidrug resistance (MDR)?

Indole derivatives have been shown to overcome MDR through several key mechanisms:

  • Efflux Pump Inhibition: Many resistant cells overexpress ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of the cell.[5][6] Novel indoles can inhibit these pumps, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[7][8]

  • HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression. In some cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Indole-based HDAC inhibitors can reactivate these genes, inducing cell cycle arrest and apoptosis.[9][10][11]

  • Tubulin Polymerization Inhibition: The vinca alkaloids, a class of indole-based natural products (e.g., vinblastine, vincristine), are classic examples of agents that disrupt microtubule formation, a critical process for cell division.[2][12] Novel synthetic derivatives often build upon this mechanism to target resistant cancer cells.

  • Targeting Kinase Signaling: Indole derivatives can be designed to inhibit specific protein kinases that are overactive in resistant cancers, such as EGFR and VEGFR-2, thereby blocking proliferation and angiogenesis.[13][14]

Q3: Can indole derivatives overcome resistance in both cancer and bacterial pathogens?

Yes, the versatility of the indole scaffold extends to both oncology and infectious diseases.[2] In oncology, they are developed to resensitize tumors to chemotherapy.[15][16] In bacteriology, they are investigated as efflux pump inhibitors (EPIs) to restore the efficacy of antibiotics against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii.[6][17][18]

Part 2: Experimental Workflows & Troubleshooting Guides

Navigating the complexities of synthesis and biological evaluation requires a systematic approach. This section provides a logical workflow and detailed troubleshooting for common experimental hurdles.

General Experimental Workflow

The following diagram outlines a typical workflow for identifying and characterizing novel indole derivatives as resistance-modifying agents.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Preclinical Evaluation A Computational Design & Library Screening B Chemical Synthesis (e.g., Fischer Indolization) A->B C Purification & Characterization (NMR, MS) B->C D Cytotoxicity Screening (Sensitive vs. Resistant Lines) C->D E Determine IC50 & Resistance Factor (RF) D->E F Synergy Assays (Combination with Known Drug) E->F G Efflux Pump Assay (e.g., EtBr Accumulation) F->G H Target Engagement Assay (e.g., HDAC Activity) F->H I Cellular Pathway Analysis (Western Blot, Apoptosis Assay) F->I J In Vivo Efficacy (Xenograft Models) I->J K Toxicity & ADME Studies J->K

Caption: High-level workflow for indole derivative development.

Troubleshooting Guide 1: Synthesis & Purification

The synthesis of novel indole derivatives, often via methods like the Fischer indole synthesis, can be challenging.[19]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield in Fischer Indole Synthesis 1. Incorrect Acid Catalyst: The type and concentration of the acid are critical for the[7][7]-sigmatropic rearrangement.[19][20] 2. Poor Quality Reagents: Impurities in the phenylhydrazine or ketone/aldehyde starting materials can inhibit the reaction.[21] 3. Reaction Conditions: Sub-optimal temperature or reaction time.1. Optimize Catalyst: Screen different acid catalysts (e.g., HCl, H₂SO₄, TFA, Lewis acids) and concentrations. For some substrates, neat methanesulfonic acid may be effective.[22] 2. Purify Reagents: Ensure the purity of starting materials via distillation or recrystallization. Check purity by NMR.[22] 3. Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal endpoint.[21]
Formation of Multiple Side Products / Impurities 1. Abnormal Cyclization: Methoxy-substituted phenylhydrazones are known to sometimes yield chlorinated indoles or other isomers.[20] 2. Degradation: The indole nucleus can be sensitive to harsh acidic or basic conditions, especially at high temperatures.[20] 3. N-Alkylation: The indole nitrogen can react under certain conditions if alkylating agents are present.1. Change Solvent/Acid: Avoid using HCl in ethanol if chlorinated byproducts are observed; consider alternative acid/solvent systems.[20] 2. Use Milder Conditions: Lower the reaction temperature to improve selectivity. If performing subsequent hydrolysis of an ester, use milder bases like LiOH at room temperature instead of NaOH/KOH at reflux.[20] 3. Protecting Groups: If N-alkylation is a persistent issue, consider protecting the indole nitrogen (e.g., with a tosyl group) early in the synthesis.
Difficulty in Column Chromatography Purification 1. Poor Separation: Compounds with similar polarity (close Rf values on TLC) are difficult to separate.[22] 2. Compound Tailing/Streaking: The compound may be interacting with the silica gel, especially if it contains a basic nitrogen. 3. Solvent System: The chosen eluent may not be optimal for separation.1. Optimize TLC: Test a wide range of solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) to achieve better separation between spots on the TLC plate before attempting column chromatography.[22] 2. Modify Mobile Phase: Add a small amount of a modifier to the eluent. For basic compounds, adding 0.5-1% triethylamine (TEA) or ammonia can significantly improve peak shape.[22] 3. Alternative Chromatography: If silica gel fails, consider reverse-phase (C18) chromatography or preparative HPLC for difficult separations.[22]
Troubleshooting Guide 2: In Vitro Screening

After successful synthesis, the next step is to evaluate the biological activity of your compounds.

ProblemPotential Cause(s)Recommended Solution(s)
Compound Shows No Cytotoxicity (High IC50) 1. Poor Solubility: The compound may be precipitating out of the cell culture medium. 2. Compound Instability: The derivative might be degrading in the aqueous, CO₂-buffered environment of the incubator. 3. Incorrect Assay Choice: The chosen endpoint (e.g., metabolic activity in an MTT assay) may not be appropriate if the compound is cytostatic rather than cytotoxic.1. Check Solubility: Prepare the highest concentration of your stock solution and visually inspect for precipitation when diluted in media. Consider using a small percentage of DMSO (typically <0.5%) or a solubilizing agent. 2. Assess Stability: Use HPLC to analyze the concentration and integrity of your compound in media over the course of the experiment (e.g., at 0, 24, 48, 72 hours). 3. Use Multiple Assays: Complement metabolic assays (MTT, resazurin) with direct cell counting (trypan blue) or a membrane integrity assay (LDH release) to get a fuller picture.
Inconsistent Results Between Experiments 1. Cell Health & Passage Number: Cells that are unhealthy or have been in culture for too long can respond differently to treatment. 2. Reagent Variability: Inconsistent batches of serum, media, or the compound itself can affect outcomes. 3. Pipetting Errors: Inaccurate dispensing of cells or compounds, especially in 96-well plates.1. Standardize Cell Culture: Use cells within a defined low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase when plating. 2. Quality Control: Use the same lot of reagents for a set of experiments. Re-verify the concentration and purity of your compound stock solution. 3. Calibrate Pipettes: Regularly calibrate your pipettes. When plating, ensure cells are evenly suspended before dispensing into each well.
No Synergistic Effect in Combination Assays 1. Incorrect Dosing Ratio: The ratio of the indole derivative to the standard chemotherapeutic drug is critical for observing synergy. 2. Non-overlapping Mechanisms: The two compounds may not act on pathways that can produce a synergistic effect. 3. Sub-optimal Compound: The indole derivative may be a weak inhibitor of the target resistance mechanism.1. Perform Checkerboard Assay: Test a wide range of concentrations for both your compound and the known drug in a matrix format to identify the optimal synergistic ratio.[23] 2. Re-evaluate Hypothesis: Ensure there is a strong biological rationale for expecting synergy between the two agents. For example, combining an efflux pump inhibitor with a known substrate of that pump.[5] 3. Screen More Potent Analogs: If synergy is not observed, it may be necessary to return to the synthesis phase to develop more potent derivatives based on structure-activity relationships (SAR).[3]

Part 3: Key Experimental Protocols

These protocols provide a starting point for assessing the potential of your novel indole derivatives. Always optimize for your specific cell lines and compounds.

Protocol 1: Determining IC50 in Resistant vs. Sensitive Cell Lines

This protocol uses a resazurin-based assay to measure cell viability.

Objective: To quantify and compare the cytotoxic effect of a novel indole derivative on a drug-sensitive parental cell line and its drug-resistant counterpart.

Methodology:

  • Cell Plating:

    • Culture sensitive (e.g., P388) and resistant (e.g., P388/Adr) cells to ~80% confluency.[5]

    • Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of your indole derivative in DMSO.

    • Perform a serial dilution in culture medium to create 2X working concentrations.

    • Add 100 µL of the 2X compound solutions to the appropriate wells to achieve the final desired concentrations. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Resazurin Assay:

    • Prepare a working solution of resazurin (e.g., 0.15 mg/mL) in PBS.

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

Objective: To determine if the indole derivative inhibits efflux pumps by measuring the intracellular accumulation of the fluorescent pump substrate, ethidium bromide (EtBr). This is a hallmark of Efflux Pump Inhibitor (EPI) functionality.[6][24]

Methodology:

  • Cell Preparation:

    • Culture efflux pump-overexpressing cells (e.g., S. aureus SA-1199B or cancer cells like P388/Adr) to the mid-logarithmic growth phase.[5][24]

    • Harvest cells by centrifugation, wash twice with PBS (or appropriate buffer), and resuspend in buffer to a specific OD₆₀₀ (for bacteria) or cell density (for cancer cells).

  • Assay Setup:

    • In a black 96-well plate, add the cell suspension.

    • Add the indole derivative at a sub-inhibitory concentration (e.g., 1/4x MIC or IC50). Include a known EPI like reserpine as a positive control and a "no inhibitor" control.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction & Measurement:

    • Add EtBr to all wells to a final concentration of ~1-2 µg/mL.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence kinetically every 1-2 minutes for 60 minutes (Excitation: ~530 nm, Emission: ~600 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • An effective EPI will show a significantly faster and higher increase in fluorescence compared to the "no inhibitor" control, indicating that EtBr is being retained inside the cells.[24]

Part 4: Data Presentation & Mechanistic Insights

Clear data presentation is crucial for interpreting your results. Below is an example table for cytotoxicity data and a diagram illustrating the key mechanisms of action.

Quantitative Data Summary

Table 1: Cytotoxicity of Compound IND-X123 in Sensitive and Multidrug-Resistant (MDR) Cancer Cells

CompoundCell LineIC50 (µM) ± SDResistance Factor (RF)¹
Doxorubicin (Control)HCT-116 (Sensitive)0.05 ± 0.01320
HCT-116/PTX (Resistant)[2]16.0 ± 1.2
IND-X123 (Test)HCT-116 (Sensitive)0.25 ± 0.031.2
HCT-116/PTX (Resistant)0.30 ± 0.04
IND-X123 + Doxorubicin HCT-116/PTX (Resistant)0.15 ± 0.02N/A

¹ Resistance Factor (RF) = IC50 in resistant cells / IC50 in sensitive cells. A successful resistance-modifying agent will have an RF close to 1 and will lower the IC50 of the standard drug in the resistant line.

Mechanistic Pathway Diagram

This diagram illustrates how indole derivatives can counteract two common resistance mechanisms, leading to apoptosis.

G Indole Novel Indole Derivative Pgp P-glycoprotein (Efflux Pump) Indole->Pgp Inhibits HDAC Histone Deacetylase (HDAC) Indole->HDAC Inhibits Chemo Chemotherapy Drug (e.g., Doxorubicin) Chemo_in Intracellular Drug Level Chemo->Chemo_in Enters Cell Pgp->Chemo_in Reduces TSG Tumor Suppressor Gene Expression HDAC->TSG Suppresses DNA_damage DNA Damage Chemo_in->DNA_damage Induces Apoptosis Apoptosis TSG->Apoptosis Promotes DNA_damage->Apoptosis Induces

Caption: Dual mechanisms of indole derivatives in overcoming resistance.

References

Technical Support Center: Analytical Method Development for Impure Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Method Development for Impure Samples. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of impurity analysis. Unwanted chemicals that remain with active pharmaceutical ingredients (APIs) or develop during formulation or aging are known as impurities.[1] Even in trace amounts, these impurities can significantly impact the efficacy and safety of pharmaceutical products.[1][2] This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the fundamental "why" behind each experimental choice. Our goal is to empower you with the knowledge to develop robust, reliable, and compliant analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a sound analytical strategy for impure samples.

FAQ 1: What is "impurity profiling" and why is it critical in drug development?

Impurity profiling is the comprehensive process of identifying, structurally elucidating, and quantitatively determining the impurities present in bulk drug materials and finished pharmaceutical formulations.[1] It is a cornerstone of pharmaceutical development for several critical reasons:

  • Safety and Efficacy: Unidentified or poorly controlled impurities can be toxic or pharmacologically active, posing a direct risk to patient health and potentially altering the drug's intended therapeutic effect.[1][2]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for reporting, identifying, and qualifying impurities.[3][4] Adherence to guidelines such as ICH Q3A/B is mandatory for drug approval.

  • Process Understanding and Control: A detailed impurity profile provides invaluable feedback to process chemists, helping to optimize synthetic routes, manufacturing processes, and storage conditions to minimize the formation of unwanted substances.[1]

FAQ 2: What are "stability-indicating methods" and how do forced degradation studies contribute to their development?

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5][6] The key feature of a SIAM is its specificity.

Forced degradation , or stress testing, is the engine that drives the development of a true SIAM.[5][7] It involves intentionally subjecting the drug substance to harsh conditions—more severe than accelerated stability testing—to generate a representative sample of potential degradation products.[6][7] If a method can separate and quantify the API from the degradants generated under these stressed conditions, it provides confidence that it can do so for any degradants that form during long-term storage.[8] This process is essential for demonstrating the method's specificity and ensuring accurate shelf-life determination.[5]

FAQ 3: What are the primary analytical techniques used for impurity analysis?

A multi-technique approach is often necessary for comprehensive impurity profiling. The most powerful and widely used techniques include:

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the gold standard for separating and quantifying impurities in pharmaceuticals due to its high resolution, sensitivity, and versatility.[2][9]

  • Gas Chromatography (GC): GC is the ideal choice for analyzing volatile organic impurities, most notably residual solvents.[2]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS), mass spectrometry is a powerful tool for identifying unknown impurities by providing molecular weight and structural information.[1][2][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural elucidation of isolated impurities.[2][10]

  • Inductively Coupled Plasma (ICP-MS): This technique is highly sensitive for detecting and quantifying elemental impurities, such as residual metal catalysts from the manufacturing process.[2]

The choice of technique is dictated by the physicochemical properties of the API and the potential impurities.

Section 2: Troubleshooting Guide: Common HPLC Method Development Issues

High-Performance Liquid Chromatography (HPLC) is central to impurity analysis, but developing a robust method can be challenging.[11][12] This guide addresses common problems in a question-and-answer format.

Issue 1: A new, unexpected peak has appeared during a stability study. How do I proceed?

This is a common and critical scenario. The immediate goal is to determine if this is a new degradation product or an artifact.

Answer: A systematic investigation is required.

  • Verify System Performance: First, ensure the peak is not an artifact. Inject a blank (mobile phase) and a placebo (if a drug product) to check for carryover, solvent contamination, or interfering excipients.[13]

  • Assess Peak Shape and Retention Time: Is the retention time consistent across multiple injections? Poor peak shape could indicate issues like column overload or secondary interactions.

  • Investigate with Mass Spectrometry (LC-MS): If the peak is real, the priority is identification. An LC-MS analysis can provide the molecular weight of the new impurity, which is the first step in proposing a potential structure.[10]

  • Evaluate Method Specificity: The appearance of a new peak necessitates a re-evaluation of your method's specificity. Does this new peak co-elute with the API or any other known impurities? Peak purity analysis using a Photodiode Array (PDA) detector can offer initial insights, but chromatographic separation is paramount.[14]

The workflow for investigating an unknown peak can be visualized as follows:

G Start New Peak Detected CheckArtifact Is it an Artifact? (Inject Blank/Placebo) Start->CheckArtifact Artifact Artifact Confirmed (e.g., Carryover, Contamination) CheckArtifact->Artifact Yes RealPeak Peak is Real CheckArtifact->RealPeak No Investigate Characterize Peak (LC-MS, PDA Purity) RealPeak->Investigate Coelution Assess Co-elution with API/Known Impurities Investigate->Coelution ModifyMethod Modify Method for Resolution (e.g., change gradient, pH) Coelution->ModifyMethod Co-elution Observed Identify Identify & Quantify New Impurity Coelution->Identify Adequate Resolution ModifyMethod->Identify

Caption: Workflow for investigating a new chromatographic peak.

Issue 2: Two impurity peaks are co-eluting or have poor resolution (<1.5). What are the most effective strategies to separate them?

Answer: Achieving adequate resolution between all relevant peaks is the primary goal of method development.[14] When faced with co-elution, a systematic adjustment of chromatographic parameters is necessary. The key is to alter the selectivity of the separation.

  • Modify Mobile Phase pH: For ionizable compounds, pH is the most powerful tool for changing selectivity.[13][14] A small change in pH can significantly alter the retention time of one impurity relative to another. Screen a range of pH values where the analytes' ionization states change.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties (dipole moment, hydrogen bonding capability) will alter interactions with the stationary phase and can dramatically affect selectivity.[11]

  • Switch the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. If you are using a standard C18 column, consider a different phase like a Phenyl-Hexyl or a Polar-Embedded phase. This represents the most significant change in selectivity.[9]

  • Adjust Temperature: Temperature can influence selectivity, although often to a lesser extent than mobile phase or stationary phase. It's a useful fine-tuning parameter.[11]

Table 1: Troubleshooting Poor Resolution

Parameter to ChangeRationale for Change (Causality)Typical Starting Point
Mobile Phase pH Alters the ionization state of acidic/basic analytes, causing significant changes in retention and selectivity.[14]Screen ±1 pH unit around the pKa of the analytes.
Organic Modifier Changes solvent-analyte and solvent-stationary phase interactions. Acetonitrile and methanol offer different selectivities.Switch from Acetonitrile to Methanol (or vice-versa).
Stationary Phase Provides a completely different interaction mechanism (e.g., π-π interactions on a Phenyl column vs. hydrophobic on C18).[9]Switch from C18 to Phenyl-Hexyl or a polar-embedded column.
Gradient Slope A shallower gradient increases the separation window for closely eluting peaks.Decrease the %B/min by 50%.
Temperature Affects mobile phase viscosity and mass transfer kinetics; can subtly alter selectivity.[11]Evaluate at 10°C above and below the current method temperature.
Issue 3: My method shows good separation, but the results are not reproducible (e.g., retention times are shifting between runs). What should I investigate?

Answer: Poor reproducibility is a critical failure in a validated method. The cause is often related to insufficient method robustness or overlooked environmental/system factors.

  • Mobile Phase Preparation: This is the most common culprit.[13] Ensure the mobile phase is prepared consistently every time. If using a buffer, verify the pH after adding the organic modifier. Premixing solvents can often improve consistency compared to online mixing by the pump.[12]

  • Column Equilibration: Insufficient column equilibration before the first injection is a frequent cause of retention time drift in gradient methods. Ensure at least 10 column volumes of the initial mobile phase pass through the column before injection.[15]

  • Temperature Fluctuation: The laboratory's ambient temperature can affect retention times if a column thermostat is not used. Always use a column compartment with temperature control.[15]

  • System Dwell Volume: If transferring a method between different HPLC systems, differences in dwell volume can cause significant shifts in gradient profiles. This must be accounted for during method transfer.

G Problem Poor Reproducibility (Shifting Retention Times) CheckMobilePhase 1. Check Mobile Phase - Consistent Prep? - pH Correct? - Degassed? Problem->CheckMobilePhase CheckEquilibration 2. Check Column Equilibration - Sufficient Time? (>10 column volumes) Problem->CheckEquilibration CheckTemp 3. Check Temperature - Column Thermostat Used? - Is Temp Stable? Problem->CheckTemp CheckSystem 4. Check HPLC System - Leaks? - Pump Performance? - Dwell Volume? Problem->CheckSystem Solution Problem Resolved CheckMobilePhase->Solution CheckEquilibration->Solution CheckTemp->Solution CheckSystem->Solution

Caption: Troubleshooting logic for poor method reproducibility.

Section 3: Protocols and Method Validation

A method is not truly reliable until it has been formally validated to prove it is fit for its intended purpose.[16] This process is governed by the ICH Q2(R2) guideline.[16][17][18]

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products to demonstrate the specificity and stability-indicating nature of an analytical method.[7]

Methodology:

  • Prepare Stock Solutions: Prepare solutions of the drug substance in a suitable solvent. Also prepare a placebo solution for drug product studies.

  • Apply Stress Conditions: Subject the drug substance/product to a range of stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.

    • Acid Hydrolysis: 0.1 M HCl at room temperature, then 60°C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature, then 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Heat solid drug substance at 80°C.

    • Photolytic: Expose the drug substance to UV/Vis light as per ICH Q1B guidelines.

  • Neutralization and Dilution: After the specified stress period, neutralize the acid and base samples. Dilute all samples to the target concentration.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method with a PDA detector.

  • Evaluation:

    • Assess peak purity of the API peak in all stressed samples to check for co-eluting degradants.

    • Calculate the mass balance to account for the loss of API versus the formation of impurities.

    • Ensure that the primary degradation peaks are well-resolved from the API peak (Resolution > 2.0).

Protocol 2: Core Validation Parameters (as per ICH Q2(R2))

Objective: To formally document that an analytical method for impurities is accurate, precise, specific, sensitive, and robust.

Table 2: Key Validation Parameters for an Impurity Method

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).[5]Peak purity of API must pass. No interference from blank/placebo at the retention time of impurities.
Linearity To demonstrate a proportional relationship between the concentration of an impurity and the analytical response.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[19]From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy To demonstrate the closeness of test results obtained by the method to the true value.Recovery of spiked impurity should be within 80-120% of the nominal concentration.
Precision (Repeatability & Intermediate)To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 10% at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]Signal-to-Noise ratio of approximately 10:1. Precision (RSD) at this concentration should meet requirements.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][20]The effect of varying parameters (e.g., pH ±0.2, Temp ±5°C) on resolution and quantification should be documented and shown to be acceptable.

This technical support center provides a framework for developing, troubleshooting, and validating robust analytical methods for impure samples. By understanding the scientific principles behind the procedures and adhering to regulatory guidelines, you can ensure the quality, safety, and efficacy of your pharmaceutical products.

References

Validation & Comparative

A Comparative Guide to the Neuroleptic Potential of the 6-Fluoro-3-(piperidin-4-yl)-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the 6-fluoro-3-(piperidin-4-yl)-1H-indole chemical scaffold against established neuroleptic agents. Designed for researchers in neuropharmacology and medicinal chemistry, this document delves into the foundational principles of antipsychotic drug action, outlines key experimental workflows for compound evaluation, and presents a structured comparison based on receptor pharmacology. Our objective is to provide a technical framework for assessing the potential of novel chemical entities in the context of next-generation antipsychotic development.

Introduction: The Evolving Landscape of Neuroleptic Agents

The treatment of psychosis, particularly schizophrenia, has been dominated by pharmacotherapies that modulate monoaminergic systems.[1][2] The first-generation, or "typical," antipsychotics (FGAs) primarily function as potent antagonists of the dopamine D2 receptor.[3] While effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), their utility is often limited by significant extrapyramidal side effects (EPS) and a lack of efficacy for negative and cognitive symptoms.[3]

The advent of second-generation, or "atypical," antipsychotics (SGAs) marked a paradigm shift. These agents, such as risperidone and olanzapine, exhibit a broader receptor binding profile, characterized by potent antagonism of the serotonin 5-HT2A receptor in addition to D2 receptor blockade.[4] This dual-action mechanism is thought to contribute to their improved side-effect profile and enhanced efficacy against a wider range of symptoms.[4][5]

The 3-(piperidin-4-yl)-1H-indole core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting various biological systems.[6][7] Its fluorinated analog, this compound, incorporates a fluorine atom—a common strategy to enhance metabolic stability and binding affinity.[8][9] While this specific molecule is not an established neuroleptic, its structural relative, the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole scaffold, is the cornerstone of potent atypical antipsychotics like risperidone.[10][11] This guide, therefore, evaluates the indole-based scaffold's potential by comparing its theoretical properties and the known activities of its derivatives against benchmark neuroleptics.

Core Neuroleptic Signaling Pathways

Effective neuroleptic agents modulate the delicate balance between dopaminergic and serotonergic signaling in key brain circuits. The primary targets, the D2 and 5-HT2A receptors, are G-protein coupled receptors (GPCRs) that trigger distinct intracellular cascades.

  • Dopamine D2 Receptor (D2R): As a member of the Gi/o family, D2R activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Antagonism of this receptor in the mesolimbic pathway is correlated with antipsychotic efficacy.[3]

  • Serotonin 5-HT2A Receptor (5-HT2AR): This receptor couples to Gq/11 proteins.[12][13] Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium and activation of protein kinase C (PKC).[13][14] Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics.[5]

G_Protein_Signaling cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi/o Protein D2R->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuroleptic_D2 Typical/Atypical Neuroleptic Neuroleptic_D2->D2R Antagonist HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Agonist PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 → ↑ Ca2+ PIP2->IP3 DAG DAG → PKC PIP2->DAG Neuroleptic_5HT2A Atypical Neuroleptic Neuroleptic_5HT2A->HT2AR Antagonist Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Primary Screen: Receptor Binding Assays (D2, 5-HT2A, Off-targets) functional_assay Secondary Screen: Functional Assays (Agonist/Antagonist Mode) binding_assay->functional_assay Confirm Mechanism pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) functional_assay->pk_pd Lead Compound Selection efficacy_model Efficacy Models (e.g., Amphetamine-Induced Hyperlocomotion) pk_pd->efficacy_model Establish Dose side_effect_model Side-Effect & Broader Activity Models (e.g., Catalepsy, Forced Swim Test) efficacy_model->side_effect_model Assess Therapeutic Window

References

The Strategic Dance of Fluorine and Function: A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-3-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of natural products and synthetic drugs.[1] Its inherent biological activity and versatile chemical nature make it a cornerstone of drug discovery.[2][3] The strategic introduction of a fluorine atom, particularly at the 6-position of the indole ring, has emerged as a powerful tool to modulate the pharmacological properties of these molecules, enhancing metabolic stability, binding affinity, and lipophilicity.[2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-fluoro-3-substituted indoles, offering a comparative look at how modifications at the C-3 position dictate biological outcomes. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key experiments, empowering researchers in their quest for novel therapeutics.

The Significance of the 6-Fluoroindole Core

The rationale for focusing on the 6-fluoroindole moiety is rooted in the unique properties of fluorine. As the most electronegative element, its introduction into an organic molecule can profoundly influence its electronic properties, pKa, and conformation. Placing a fluorine atom at the 6-position of the indole ring can significantly slow down oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[2] This enhanced metabolic stability often translates to improved bioavailability and a longer duration of action in vivo. Furthermore, the 6-fluoro substitution can alter the molecule's interaction with its biological target, potentially leading to increased potency and selectivity.[2][4]

The Pivotal Role of the 3-Substituent

While the 6-fluoro group provides a metabolically robust and electronically tuned scaffold, the substituent at the 3-position is arguably the primary determinant of the molecule's specific biological activity.[5] This position is highly amenable to a wide range of chemical modifications, allowing for the introduction of diverse functional groups that can engage with various biological targets such as enzymes and receptors.[5] The interplay between the 6-fluoro "anchor" and the C-3 "warhead" is the central theme of this guide.

Comparative Analysis of 3-Substituted 6-Fluoroindoles in Oncology

To illustrate the profound impact of the 3-substituent, we will examine a series of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(phenyl)prop-2-en-1-one derivatives, which have shown promise as potent agents against metastatic colorectal cancers.[6] The following data, summarized from a key study, highlights the SAR of this class of compounds.

Data Summary: Anticancer Activity of 3-Substituted 6-Fluoroindoles
Compound3-SubstituentR Group on Phenyl RingGI50 against HCT-116/L (nM)
FC116 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy6
15 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy6
14 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy7
16 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy17
19 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy15
20 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy24
22 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy47
18 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy71
23 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy151
17 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy>10,000
24 (E)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one3,4,5-trimethoxy>10,000

Data extracted from Li et al., 2024.[6]

Key SAR Insights from the Anticancer Chalcone Series

The data reveals several critical SAR trends for this particular series of 6-fluoro-3-substituted indoles:

  • The 3,4,5-trimethoxyphenyl group is a key pharmacophore. Modifications to this group generally lead to a decrease in activity. For example, compound 4 with a 3,4-dimethoxy group showed a reduced GI50 of 84 nM, and compound 5 with a single 3-methoxy group had a GI50 of 194 nM.[6]

  • Small, electron-withdrawing groups at the 6-position are favorable. The 6-fluoro substitution (compound 15 , FC116) provided the highest potency (GI50 = 6 nM).[6]

  • Larger halogen substituents at other positions on the indole ring are detrimental. For instance, a 5-bromo substitution (compound 17 ) resulted in a significant loss of activity (GI50 > 10 µM).[6]

  • The presence of a nitro group at the 6-position (compound 19) maintained high potency (GI50 = 15 nM), while a 5-nitro group (compound 18) led to a 10-fold decrease in activity. [6]

  • Conversion of the 6-substituent to a more polar group is not well-tolerated. A 6-methoxyl group (compound 22 ) resulted in a GI50 of 47 nM, while a 6-ester (compound 23 ) and a 6-carboxyl group (compound 24 ) led to a significant decrease or complete loss of cytotoxicity.[6]

Visualizing the Structure-Activity Relationship

SAR_6_fluoro_3_substituted_indoles cluster_indole 6-Fluoroindole Core cluster_substituent 3-Substituent cluster_activity Biological Activity 6-F 6-Fluoro Chalcone Chalcone Moiety 6-F->Chalcone Linked at C3 High_Potency High Potency (GI50 < 10 nM) Chalcone->High_Potency e.g., FC116 Moderate_Potency Moderate Potency (10 nM < GI50 < 100 nM) Chalcone->Moderate_Potency e.g., 6-NO2, 6-MeO Low_Potency Low Potency (GI50 > 100 nM) Chalcone->Low_Potency e.g., 6-COOR, 6-COOH

Caption: SAR of 6-fluoro-3-substituted indole chalcones.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

General Synthesis of 3-Substituted Indoles

The synthesis of 3-substituted indoles can be achieved through various methods, with one common approach being the reaction of an indole with an appropriate electrophile.[7]

Protocol: Synthesis of 3-substituted indoles via Friedel-Crafts type reaction

  • Materials: 6-fluoroindole, appropriate aldehyde or ketone, a Lewis acid catalyst (e.g., InCl3, Sc(OTf)3), and a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Procedure: a. To a solution of 6-fluoroindole (1 equivalent) in the chosen solvent, add the aldehyde or ketone (1.2 equivalents). b. Add the Lewis acid catalyst (0.1 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for the appropriate time (monitored by TLC). d. Upon completion, quench the reaction with water and extract the product with an organic solvent. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 6-fluoroindole.

Causality behind Experimental Choices: The use of a Lewis acid catalyst is crucial for activating the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the electron-rich indole ring at the C-3 position. The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction.

In Vitro Cytotoxicity Assay

The biological activity of the synthesized compounds is typically evaluated using in vitro cytotoxicity assays against relevant cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture the desired cancer cell line (e.g., HCT-116/L) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Causality behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a quantifiable measure of cell survival.

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 6-Fluoroindole + Aldehyde/Ketone reaction Lewis Acid Catalyzed Reaction start->reaction purification Purification (Column Chromatography) reaction->purification product 3-Substituted 6-Fluoroindole purification->product treatment Compound Treatment product->treatment Test Compound cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (GI50 Determination) mtt_assay->data_analysis

Caption: Workflow for synthesis and biological evaluation.

Expanding the Horizon: Other Biological Activities

While the anticancer activity of the chalcone series provides a detailed case study, it is important to recognize that the 6-fluoro-3-substituted indole scaffold is a versatile platform for developing drugs with a wide range of therapeutic applications. For instance, this core is found in:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): The 6-fluoroindole moiety is a key component in the development of potent SSRIs for the treatment of depression and other mood disorders.[4]

  • Antimicrobial Agents: These compounds have demonstrated both antibacterial and antifungal properties, with some derivatives shown to interfere with bacterial quorum sensing and inhibit biofilm formation.[4]

  • HIV-1 Inhibitors: 6-Fluoroindole serves as a building block for the synthesis of inhibitors of HIV-1 attachment.[4]

The SAR for each of these applications will differ based on the specific biological target and the nature of the 3-substituent required for optimal interaction. Future research should continue to explore the vast chemical space around the 3-position of the 6-fluoroindole nucleus to unlock its full therapeutic potential.

Conclusion

The 6-fluoro-3-substituted indole framework represents a highly promising scaffold in modern drug discovery. The strategic placement of a fluorine atom at the 6-position confers favorable pharmacokinetic properties, while the versatility of the 3-position allows for the fine-tuning of biological activity against a wide array of targets. The detailed analysis of the anticancer chalcone series presented here serves as a compelling example of how systematic SAR studies can guide the rational design of potent and selective therapeutic agents. By understanding the intricate relationship between structure and activity, researchers can continue to leverage this privileged scaffold to address unmet medical needs.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Leveraging Fluorine in Modern Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster drugs.[1][2] Its inherent biological activity and synthetic tractability make it a privileged starting point for drug discovery campaigns.[1] A key strategy to optimize the pharmacological profile of indole-based compounds is the introduction of fluorine atoms. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated indoles, supported by experimental data and detailed protocols, to inform rational drug design for researchers, scientists, and drug development professionals.

The Strategic Role of Fluorine in Modulating Physicochemical Properties

The introduction of fluorine, the most electronegative element, into an indole scaffold can profoundly alter its physicochemical properties, which in turn dictates its biological activity.[3][4] These changes are not always predictable and are highly dependent on the position and number of fluorine atoms.

Key properties affected by fluorination include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[5] This inherent strength makes the C-F bond resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][6] By strategically placing a fluorine atom at a known metabolic "soft spot," the metabolic half-life of a compound can be significantly extended.[3]

  • Lipophilicity: Fluorination can either increase or decrease lipophilicity (logP), a critical parameter for membrane permeability and oral bioavailability.[4] While fluoro-arenes are generally more lipophilic, the introduction of fluorine can also alter the pKa of nearby functional groups, which can impact overall lipophilicity.[4]

  • Binding Affinity and Selectivity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[3] The conformational constraints imposed by fluorine can also improve selectivity for a specific target.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[4][7] This can alter the ionization state of a molecule at physiological pH, impacting its solubility, permeability, and target engagement.

Head-to-Head Comparison: The Impact of Fluorination on Biological Activity

The true impact of fluorination is best illustrated through direct comparison of fluorinated and non-fluorinated indole analogues in various biological assays. The following table summarizes key findings from the literature, highlighting the often dramatic effects of this single-atom substitution.

Indole Derivative (Parent vs. Fluorinated)Position of FluorinationTarget/AssayKey Biological Activity Metric (IC50/EC50)Change in ActivityReference
HIV-1 Inhibitor
Non-fluorinated Indole (III)N/AHIV-1 InhibitionNot specified, used as baseline-[8]
4-Fluoroindole (IV)4-FHIV-1 InhibitionPotency increased~50-fold increase[8]
Anticancer Activity
Indole-chalcone derivativeN/AHCT-116 CRC cellsBaseline activity-[1]
Fluoro-substituted indole-chalconeVariousHCT-116 CRC cellsLow nanomolar IC50Potent activity observed[1]
VEGFR-2 Inhibition
Indolyl Schiff base (67a, X=H)N/AVEGFR-2IC50 = 0.078 ± 0.003 μM-[9]
Fluorinated Indolyl Schiff basesVariousVEGFR-2Enhanced propertiesEnhanced antitumor properties[9]
ROCK1 Inhibition
4-Fluoroindazole (51)4-FROCK1IC50 = 2500 nMLow potency[8]
6-Fluoroindazole (52)6-FROCK1IC50 = 14 nMSignificant enhancement[8]
Case Study: Enhancing Metabolic Stability

A common application of fluorination is to block metabolic soft spots.[3] For many indole-containing compounds, the indole ring itself is susceptible to oxidation by CYP450 enzymes.[10] The introduction of a fluorine atom can effectively shield the ring from metabolic attack. For example, in a study of 7-phenyl-pyrroloquinolinones, fluorinated derivatives were synthesized in an attempt to improve metabolic stability.[5] While in this specific case the fluorinated compounds did not show increased stability, the principle of using fluorine to block metabolism is a widely employed and often successful strategy in drug design.[3][6]

Experimental Protocols

To provide a practical framework for evaluating the biological activity of novel indole derivatives, the following are detailed protocols for key in vitro assays.

This assay is fundamental for determining the intrinsic clearance and metabolic half-life of a compound.[11][12]

Objective: To determine the rate of metabolism of a test compound by liver enzymes.

Materials:

  • Test compound (fluorinated and non-fluorinated indoles)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine HLM, phosphate buffer, and the test compound to the desired final concentration.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding cold acetonitrile containing an internal standard.

  • Include a negative control (without NADPH) to assess non-enzymatic degradation.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[11]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[11]

This assay is used to determine the affinity of a compound for a specific receptor.[13][14]

Objective: To determine the dissociation constant (Kd) and binding affinity (Ki) of a test compound.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (a compound known to bind to the target receptor)

  • Test compound (fluorinated and non-fluorinated indoles)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure (Competitive Binding Assay):

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled test compound to the wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound.

  • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

G cluster_evaluation Evaluation cluster_analysis Analysis & Decision Synth_NF Synthesize Non-Fluorinated Indole Analogue PhysChem Physicochemical Profiling (logP, pKa, Solubility) Synth_NF->PhysChem Synth_F Synthesize Fluorinated Indole Analogue Synth_F->PhysChem MetStab Metabolic Stability Assay (HLM, t1/2, CLint) PhysChem->MetStab Binding Target Binding Assay (IC50, Ki) MetStab->Binding Cellular Cellular Activity Assay (EC50) Binding->Cellular Compare Compare Data: Fluorinated vs. Non-Fluorinated Cellular->Compare SAR Establish Structure-Activity Relationship (SAR) Compare->SAR Decision Go/No-Go Decision for Lead Optimization SAR->Decision

Caption: Workflow for comparing fluorinated and non-fluorinated indoles.

G cluster_non_fluorinated Non-Fluorinated Indole cluster_fluorinated Fluorinated Indole Indole_H Indole-C-H CYP450_1 Cytochrome P450 (Oxidation) Indole_H->CYP450_1 Metabolic 'Soft Spot' Metabolite Indole-C-OH (Metabolite) CYP450_1->Metabolite Indole_F Indole-C-F CYP450_2 Cytochrome P450 (Oxidation) Indole_F->CYP450_2 Blocked Site No_Reaction No Reaction (Metabolically Stable) CYP450_2->No_Reaction

Caption: Fluorine blocks oxidative metabolism at a susceptible carbon.

Conclusion

The strategic incorporation of fluorine is a powerful and well-established strategy in modern drug discovery. As demonstrated, fluorination of the indole scaffold can lead to profound improvements in biological activity, primarily through the enhancement of metabolic stability and target binding affinity. However, the effects of fluorination are highly context-dependent, and careful consideration of the position and degree of fluorination is paramount. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to rationally design and evaluate novel fluorinated indole derivatives with improved therapeutic potential.

References

A Researcher's Guide to Validating the Mechanism of Action for 6-fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, 6-fluoro-3-(piperidin-4-yl)-1H-indole. The inherent structural motifs of this molecule—a fluorinated indole scaffold and a piperidinyl group—suggest a range of potential biological targets. Fluorination at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[1][2].

This document eschews a rigid template in favor of a logical, hypothesis-driven workflow. We will explore several plausible MoAs based on the activities of structurally related compounds and provide detailed, self-validating experimental protocols to systematically investigate each possibility. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data.

Initial Assessment: Deconstructing the Pharmacophore

The structure of this compound presents several key features that guide our investigation:

  • Indole Nucleus: A privileged scaffold in medicinal chemistry, known to interact with a multitude of biological targets. It is a core component of the neurotransmitter serotonin, and many indole derivatives exhibit psychoactive properties or act as receptor modulators[3].

  • 3-(Piperidin-4-yl) Substituent: This moiety is frequently found in ligands for G-protein coupled receptors (GPCRs) and ion channels. Its presence suggests potential interactions with central nervous system (CNS) targets, such as serotonin or sigma receptors[4][5].

  • 6-Fluoro Substitution: The incorporation of fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, which can enhance its drug-like characteristics[1][6]. It is a key feature in many neuroactive compounds and selective serotonin reuptake inhibitors (SSRIs)[1].

Based on these structural alerts and the known activities of analogous compounds, we can formulate several primary hypotheses for the MoA of this compound.

Compound This compound Hypothesis1 Hypothesis 1: Serotonin (5-HT) Receptor Modulator Compound->Hypothesis1 Hypothesis2 Hypothesis 2: Sigma (σ) Receptor Ligand Compound->Hypothesis2 Hypothesis3 Hypothesis 3: Antiproliferative Agent Compound->Hypothesis3 Hypothesis4 Hypothesis 4: Antimicrobial / Quorum Sensing Inhibitor Compound->Hypothesis4 Hypothesis5 Hypothesis 5: Other Potential Targets (e.g., FXR) Compound->Hypothesis5 cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Activity A Radioligand Binding Assays (SERT, 5-HT1A, 5-HT2A, etc.) B Determine Ki values A->B C [35S]GTPγS Binding Assay (Agonist/Antagonist Profile) B->C If high affinity F Serotonin Reuptake Assay (in HEK293-SERT cells) B->F If high SERT affinity D Calcium Flux Assay (Gq-coupled Rcs) C->D E cAMP Accumulation Assay (Gs/Gi-coupled Rcs) C->E A Initial Cytotoxicity Screen (e.g., MTT Assay on NCI-60 panel) B Determine GI50 values A->B C Mechanism Elucidation (Cell Cycle Analysis, Apoptosis Assays, Kinase Profiling) B->C If potent & selective D Target Identification (e.g., Proteomics, Thermal Shift Assays) C->D

References

A Comparative Guide to the In Vivo Efficacy of 6-Fluoro-Piperidinyl Aromatic Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of 6-fluoro-3-(piperidin-4-yl)-1H-indole analogs and their closely related, extensively studied counterparts, the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. For researchers in drug development, understanding the subtle yet critical differences imparted by the core heterocyclic scaffold is paramount. While direct in vivo data on the indole series is emerging, the benzisoxazole scaffold, which forms the basis of highly successful atypical antipsychotics like risperidone and paliperidone, provides a robust foundation for comparison. This guide will dissect the established efficacy of the benzisoxazole analogs, contrast it with newer multi-target indole derivatives, and provide the experimental context necessary to evaluate these compounds in a preclinical setting.

Section 1: The Benzisoxazole Analogs: A Gold Standard in Antipsychotic Efficacy

The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is the cornerstone of second-generation (atypical) antipsychotics. Its efficacy stems from a finely tuned antagonism of dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2A-R) receptors. This dual-receptor blockade is the defining characteristic that separates atypical antipsychotics from first-generation agents like haloperidol, which primarily acts on D2 receptors.

Mechanism of Action: The D2/5-HT2A Hypothesis

The therapeutic effect of these compounds is rooted in their ability to modulate two key neurotransmitter systems implicated in schizophrenia.

  • Dopamine D2 Receptor Blockade: Antagonism in the mesolimbic pathway is believed to reduce the "positive" symptoms of schizophrenia, such as hallucinations and delusions. However, potent D2 blockade in the nigrostriatal pathway can lead to undesirable extrapyramidal symptoms (EPS), including parkinsonism and tardive dyskinesia.[1]

  • Serotonin 5-HT2A Receptor Blockade: 5-HT2A antagonism is thought to enhance dopamine release in the prefrontal cortex, potentially alleviating "negative" and cognitive symptoms.[2] Crucially, it also mitigates the motor side effects caused by D2 blockade, leading to a much lower risk of EPS.[2]

This synergistic action provides a broader spectrum of efficacy with an improved safety profile compared to older antipsychotics. Paliperidone, the active metabolite of risperidone, shares this high-affinity antagonism for D2 and 5-HT2A receptors.[3][4]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_pre Dopamine D2R D2 Receptor DA_pre->D2R Activates S_pre Serotonin HT2AR 5-HT2A Receptor S_pre->HT2AR Activates D2_effect Modulation of Positive Symptoms D2R->D2_effect HT2A_effect Modulation of Negative Symptoms & EPS HT2AR->HT2A_effect Drug Benzisoxazole Analog (e.g., Risperidone) Drug->D2R Blocks Drug->HT2AR Blocks

Caption: D2/5-HT2A antagonism by benzisoxazole analogs.

Comparative In Vivo Efficacy

The superior efficacy and safety profile of benzisoxazole analogs are evident in preclinical animal models, especially when compared to the typical antipsychotic haloperidol and another atypical, olanzapine. The Conditioned Avoidance Response (CAR) test is a gold-standard behavioral assay with high predictive validity for clinical antipsychotic activity.[1]

Compound Animal Model & Assay Effective Dose Range Key Efficacy Findings Side Effect Profile (at effective doses)
Risperidone Rat; Amphetamine-induced hyperactivity[5]0.045 - 1.2 mg/kgPrevents the emergence of schizophrenia-like behavioral abnormalities.[5][6]Lower propensity for catalepsy compared to haloperidol.
Paliperidone Rodent models of psychosis[4][7]Not specifiedExhibits potent D2 and 5-HT2A antagonism, predictive of antipsychotic activity.[3][7] Also shows anxiolytic and procognitive potential.[4]Favorable safety profile similar to risperidone.
Haloperidol Rat; Conditioned Avoidance Response (CAR)[8][9]0.15 mg/kgPotently disrupts CAR, indicating strong antipsychotic potential.[8][9]High incidence of catalepsy (a proxy for EPS).[10]
Olanzapine Rodent models of psychosis[11][12]5 - 20 mg/day (human equiv.)Effective against positive, negative, and cognitive symptoms.[11][13]Low EPS liability but significant weight gain and metabolic side effects.[12]

Section 2: The 1H-Indole Analogs: A Shift Toward Multi-Target Ligands for Complex Symptoms

Replacing the benzisoxazole core with a 1H-indole scaffold fundamentally alters the molecule's interaction with CNS receptors, opening avenues for multi-target therapies. This is particularly relevant for addressing the cognitive and negative symptoms of disorders like schizophrenia and dementia, which are poorly managed by current treatments.

Expanding the Target Profile

While maintaining affinity for D2 receptors, indole-based analogs can be engineered to potently interact with additional serotonin receptors, such as 5-HT6. The 5-HT6 receptor is almost exclusively expressed in the CNS, in regions vital for cognition and memory.[14][15] Blockade of 5-HT6 receptors has been shown to improve performance in a wide range of preclinical learning and memory tasks, making it a promising target for cognitive enhancement.[16]

One such multifunctional ligand, Compound 16 (N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide), demonstrates a compelling profile as a high-affinity D2R partial agonist and a potent 5-HT6R antagonist.

In Vivo Profile of a Multifunctional Indole Analog

Compound 16 has shown a broad spectrum of activity in mouse models, indicating its potential to treat both psychotic and cognitive symptoms without the motor side effects of traditional antipsychotics.

  • Antipsychotic-like Activity: Effectively reduced amphetamine-induced hyperlocomotion, a model for psychosis.

  • Procognitive Effects: Ameliorated memory deficits induced by scopolamine, a classic model of cognitive impairment.

  • Safety Profile: Did not elicit motor impairments, a critical advantage over D2-centric compounds.

This profile suggests that indole-based scaffolds can be optimized to create single-molecule therapies that address a wider range of symptoms in complex neuropsychiatric disorders.

G cluster_0 Scaffold Modification cluster_1 Primary Receptor Targets cluster_2 Predicted In Vivo Efficacy Benzisoxazole 6-Fluoro-3-(piperidin-4-yl) -1,2-benzisoxazole D2 Dopamine D2 Benzisoxazole->D2 HT2A Serotonin 5-HT2A Benzisoxazole->HT2A Indole 6-Fluoro-3-(piperidin-4-yl) -1H-indole Indole->D2 HT6 Serotonin 5-HT6 Indole->HT6 Antipsychotic Antipsychotic D2->Antipsychotic HT2A->Antipsychotic Low_EPS Low EPS Liability HT2A->Low_EPS Procognitive Procognitive HT6->Procognitive G start Compound Synthesis & QC pk_pd Pharmacokinetics & Target Engagement start->pk_pd Determine Dose efficacy Efficacy Models (Behavioral Assays) pk_pd->efficacy Confirm Exposure safety Safety & Tolerability (e.g., Catalepsy, Weight Gain) efficacy->safety Assess Therapeutic Index decision Go/No-Go Decision safety->decision Evaluate Risk/Benefit

References

A Comparative Benchmarking Guide: Evaluating 6-fluoro-3-(piperidin-4-yl)-1H-indole Against Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 6-fluoro-3-(piperidin-4-yl)-1H-indole against well-characterized inhibitors of acetylcholinesterase (AChE). As a senior application scientist, the following content is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental design, ensuring a robust and reproducible evaluation.

Introduction: The Significance of Acetylcholinesterase Inhibition and the Potential of Novel Indole Scaffolds

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine[1][2]. Inhibition of AChE increases the availability of acetylcholine at the synaptic cleft, a mechanism that has been successfully targeted for the symptomatic treatment of Alzheimer's disease and other neurological conditions[3][4][5][6][7]. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The specific compound, this compound, incorporates a fluorinated indole ring coupled with a piperidine moiety, features that suggest its potential as a modulator of neurological targets. While the precise biological target of this compound is under investigation, its structural similarity to known neuroactive agents warrants a thorough evaluation of its inhibitory activity against key enzymes like AChE. A related compound, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is a key intermediate in the synthesis of antipsychotic drugs, further suggesting the potential for neurological activity[8][9][10][11][][13][14]. This guide will therefore focus on benchmarking this compound against established AChE inhibitors.

Comparative Inhibitor Analysis: A Head-to-Head Evaluation

To objectively assess the potency of this compound, it is essential to benchmark it against known AChE inhibitors with established clinical relevance. For this purpose, we have selected Donepezil and Galantamine , both of which are FDA-approved for the treatment of Alzheimer's disease[3][5][7].

Rationale for Comparator Selection:
  • Donepezil: A piperidine-based, non-competitive, reversible inhibitor of AChE, offering a relevant structural and mechanistic comparator[4].

  • Galantamine: A phenanthrene derivative and a reversible, competitive inhibitor of AChE, providing a different mechanistic class for comparison[4].

The following table summarizes hypothetical inhibitory concentration (IC50) values obtained from in vitro enzymatic assays. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

CompoundTarget EnzymeIn Vitro IC50 (nM)Cell-Based EC50 (nM)Notes
This compound Human AChE85150Potent inhibition observed in enzymatic assay.
Donepezil Human AChE1025High-potency reference compound.
Galantamine Human AChE500800Moderate-potency reference compound.

Note: The data presented in this table is for illustrative purposes and should be confirmed through rigorous experimental testing.

Experimental Protocols: Ensuring Methodological Rigor

The reliability of any benchmarking study hinges on the robustness of the experimental protocols. Here, we detail the methodologies for both in vitro enzymatic and cell-based assays to evaluate AChE inhibition. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE activity and inhibition[15][16]. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), detectable at 412 nm[15].

Materials:

  • Purified human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) and reference inhibitors (Donepezil, Galantamine)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each concentration of the test compound or reference inhibitor.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE solution to each well, except for the blank wells (add buffer instead).

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the DTNB/ATCh solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Cell-Based Acetylcholinesterase Inhibition Assay

A cell-based assay provides a more physiologically relevant context by assessing inhibitor activity within a cellular environment[1][2]. The SH-SY5Y human neuroblastoma cell line is a suitable model as it endogenously expresses AChE[1][2].

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Test compound and reference inhibitors

  • Reagents for Ellman's method (as described above)

  • 96-well cell culture plate

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Remove the culture medium and treat the cells with various concentrations of the test compound and reference inhibitors in fresh medium.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.

  • AChE Activity Measurement:

    • Transfer the cell lysates to a new 96-well plate.

    • Perform the Ellman's assay as described in the in vitro protocol, using the cell lysate as the source of AChE.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each compound concentration relative to the untreated control.

    • Determine the EC50 value, the effective concentration that causes 50% of the maximum response, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the AChE signaling pathway and the experimental workflow for inhibitor benchmarking.

AChE_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Inactive Inactive AChE->Inactive Choline + Acetate Signal Signal Transduction AChR->Signal Activation Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis & Comparison Compound Synthesize & Purify This compound InVitro In Vitro Enzymatic Assay (Ellman's Method) Compound->InVitro CellBased Cell-Based Assay (SH-SY5Y cells) Compound->CellBased Reagents Prepare Assay Reagents (Enzyme, Substrate, Buffers) Reagents->InVitro IC50 Determine IC50/EC50 Values InVitro->IC50 CellBased->IC50 Benchmark Benchmark against Known Inhibitors (Donepezil, Galantamine) IC50->Benchmark Conclusion Draw Conclusions on Potency & Selectivity Benchmark->Conclusion

Caption: Experimental Workflow for Benchmarking AChE Inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking this compound against established AChE inhibitors. By employing both in vitro enzymatic and cell-based assays, researchers can obtain a holistic understanding of the compound's inhibitory potential. The provided protocols, along with the rationale for experimental design, serve as a robust framework for generating reliable and comparable data.

Future studies should expand on this initial characterization to include investigations into the compound's mechanism of inhibition (e.g., competitive, non-competitive), selectivity against other cholinesterases like butyrylcholinesterase (BChE), and its pharmacokinetic and pharmacodynamic properties in in vivo models. Such a thorough evaluation is crucial for determining the therapeutic potential of this novel indole derivative.

References

A Senior Application Scientist's Comparative Guide to the Pharmacokinetic Profiles of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus, a Cornerstone of Modern Therapeutics

The indole scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid bicyclic framework have made it a recurring motif in a vast array of FDA-approved drugs, from the anti-inflammatory agent indomethacin to the antiemetic ondansetron. However, the very features that make the indole ring a superb pharmacophore also present significant challenges in drug metabolism and pharmacokinetics (DMPK).

As scientists striving to translate a promising compound into a viable therapeutic, a deep, mechanistic understanding of its pharmacokinetic profile—what the body does to the drug—is not just academic; it is paramount. A compound with stellar in vitro potency is of little use if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, or fails to reach its target tissue in sufficient concentrations.

This guide eschews a simplistic, templated approach. Instead, we will dissect the pharmacokinetic nuances of the indole core, compare the profiles of three clinically successful yet distinct indole derivatives, and provide the field-proven experimental workflows necessary to generate such data. Our goal is to equip you with the causal understanding required to anticipate challenges and rationally design the next generation of indole-based therapeutics with optimized, predictable in vivo behavior.

The Indole Scaffold: A Double-Edged Sword for Pharmacokinetics

The indole nucleus is an electron-rich aromatic system. This inherent property makes it susceptible to oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes, the body's main line of defense against xenobiotics.[1][2] The most common metabolic attacks, or "soft spots," are hydroxylations at various positions on the ring (C3, C4, C5, C6, C7), which can then be further conjugated (e.g., glucuronidation) for excretion.[3]

Furthermore, the lipophilic nature of the indole ring, while often beneficial for membrane permeability and target engagement, can lead to high plasma protein binding and extensive tissue distribution. This can reduce the free fraction of the drug available to exert its effect and can create challenges in achieving rapid clearance. The art of medicinal chemistry, therefore, is to strategically decorate the indole core to shield these metabolic liabilities and fine-tune physicochemical properties without compromising pharmacological activity.

Comparative Analysis of Indole Derivative Pharmacokinetics

To illustrate the diverse pharmacokinetic fates of indole-based drugs, we will compare three well-characterized agents: Indomethacin (an NSAID), Ondansetron (a 5-HT3 antagonist), and Zafirlukast (a leukotriene receptor antagonist). While each contains the core indole structure, their distinct substitutions dramatically alter their absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Presentation: Key Pharmacokinetic Parameters

The following table summarizes the key human pharmacokinetic parameters for our three exemplary compounds, providing a quantitative basis for our subsequent discussion.

ParameterIndomethacinOndansetronZafirlukast
Time to Peak (Tmax) ~1-2 hours[3]~1.5-2 hours[4][5]~3 hours[6][7][8]
Oral Bioavailability ~100%[9][10]~60%[4][5]Unknown, but reduced ~40% by food[6][7][8]
Plasma Protein Binding ~99%[3][10]70-76%[4][11]>99%[6][7][8]
Volume of Distribution (Vd) 0.34-1.57 L/kg[9]~160 L (~1.9 L/kg)[4][11]~70 L
Elimination Half-life (t½) 2.6-11.2 hours[9]~3.8 hours[4]~10 hours[6][7][12]
Primary Metabolism Route Hepatic (CYP2C9), O-demethylation, N-deacylation, Glucuronidation[13]Hepatic (CYP3A4, CYP1A2, CYP2D6), Hydroxylation[14]Hepatic (CYP2C9), Hydroxylation[6][7][8]
Primary Excretion Route Renal (60%) and Fecal (33%)[3][10]Hepatic (95%), <5% unchanged in urine[4][5][11]Fecal, <10% in urine[6][7][8]
Dissecting the ADME Profiles

1. Absorption:

  • Indomethacin exhibits near-complete oral absorption, a highly desirable trait.[9][10] Its carboxylic acid moiety allows for sufficient aqueous solubility, while the overall molecule retains enough lipophilicity to efficiently cross the gut wall.

  • Ondansetron , in contrast, has its bioavailability limited to about 60% due to significant first-pass metabolism in the liver.[4][5] This means a substantial fraction of the absorbed drug is metabolized before it ever reaches systemic circulation, a crucial consideration for dose calculation.

  • Zafirlukast 's absorption is notably hampered by food, which reduces its bioavailability by approximately 40%.[6][8] This food effect necessitates specific patient instructions for dosing and highlights the importance of assessing formulation and administration conditions early in development.

2. Distribution:

The extent of a drug's distribution is dictated by its affinity for plasma proteins and its ability to partition into tissues.

  • Both Indomethacin and Zafirlukast are very highly bound to plasma proteins (>99%), predominantly albumin.[3][6][10] This is a critical insight: it means that only a tiny fraction of the drug in the blood is free to interact with its target or be cleared. High protein binding can act as a reservoir but may also limit efficacy and necessitate higher total drug concentrations.

  • Ondansetron is more moderately bound (70-76%), allowing for a larger free fraction.[4][11] This contributes to its relatively large volume of distribution (~160 L), indicating extensive distribution into tissues outside the bloodstream.[4][11]

3. Metabolism: The Core of the Indole Challenge

Metabolism is where the indole scaffold's properties are most consequential. The liver's CYP enzyme system is the primary battlefield.

  • Indomethacin is extensively metabolized via O-demethylation and N-deacylation, followed by glucuronide conjugation.[3][13] Its metabolism is heavily reliant on the polymorphic enzyme CYP2C9, which can lead to inter-individual variability in clearance.[13]

  • Ondansetron undergoes extensive hydroxylation on the indole ring, a classic metabolic pathway.[14] Its clearance is mediated by multiple CYP enzymes (CYP3A4, CYP1A2, CYP2D6), which can be an advantage—if one pathway is saturated or inhibited, others can compensate, potentially leading to more predictable pharmacokinetics across diverse populations.[14]

  • Zafirlukast is also extensively metabolized, with hydroxylation via CYP2C9 being the major pathway.[6][7][8] The high reliance on a single, polymorphic enzyme like CYP2C9 makes it susceptible to drug-drug interactions with other compounds that inhibit or induce this enzyme.[6][15]

Authoritative Grounding: The metabolism of the indole ring itself is a complex process. Beyond simple hydroxylation, CYP enzymes can catalyze a novel "aromatase" process, dehydrogenating indoline precursors to their indole forms.[16][17] Furthermore, some CYPs, like CYP2A6 and CYP2E1, can oxidize indole to form reactive intermediates that can dimerize, a pathway that must be considered during toxicological assessments.[1][2]

Indole_Metabolism Indole Indole Derivative PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Indole->PhaseI Functionalization PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Increased Polarity CYPs CYP450 Enzymes (e.g., CYP3A4, 2C9, 2D6) CYPs->PhaseI Excretion Hydrophilic Metabolite (Excretion) PhaseII->Excretion Solubilization

Caption: General metabolic pathway for indole derivatives.

4. Excretion:

The final step, excretion, is largely dependent on the success of metabolism in converting the lipophilic parent drug into water-soluble metabolites.

  • Indomethacin demonstrates a balance of elimination pathways, with about 60% of the dose excreted renally as metabolites and 33% in the feces via biliary secretion.[3][10]

  • Ondansetron and Zafirlukast are cleared almost entirely by hepatic metabolism, with very little unchanged drug (<5-10%) appearing in the urine.[4][5][6][7] Their metabolites are primarily eliminated in the feces. This heavy reliance on hepatic clearance means that dose adjustments may be necessary in patients with liver impairment.[4][6][12]

Experimental Workflows for Pharmacokinetic Profiling

Generating the robust data seen in the table above requires a validated, multi-step experimental approach. The narrative must flow from high-throughput in vitro screens to definitive in vivo studies.

PK_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Permeability Caco-2 Permeability (Absorption Predictor) Rodent_PK Rodent PK Study (e.g., Rat) Permeability->Rodent_PK Guides Dose Route Metabolic_Stability Liver Microsome Stability (Clearance Predictor) Metabolic_Stability->Rodent_PK Predicts Clearance PPB Plasma Protein Binding (Distribution Predictor) PPB->Rodent_PK Informs Distribution Dosing IV and PO Dosing Rodent_PK->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Modeling WinNonlin Analysis (Calculate Parameters) Bioanalysis->PK_Modeling

Caption: Integrated workflow for pharmacokinetic profiling.

Experimental Protocol 1: In Vitro Metabolic Stability Assessment

Causality: The goal of this assay is to determine a compound's intrinsic clearance (CLint) in the liver, the primary organ of metabolism. By incubating the compound with liver microsomes (which contain the bulk of CYP enzymes), we can measure its rate of disappearance.[18][19] A compound that is rapidly depleted is likely to have a high in vivo clearance and a short half-life, flagging it as a potential liability.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) and the NADPH-regenerating system (cofactor for CYP enzymes) on ice. Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO).[20]

  • Incubation: In a 96-well plate, pre-warm a mixture of microsomes and phosphate buffer to 37°C.

  • Initiation: Initiate the metabolic reaction by adding the test compound (e.g., 1 µM final concentration) and the NADPH-regenerating system.[20] Run a parallel incubation without NADPH to control for non-CYP-mediated degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20] This stops the enzymes and precipitates the proteins.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[20]

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and, subsequently, the intrinsic clearance (CLint).[21]

Self-Validation: The protocol's integrity is confirmed by running positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in parallel. The results for these controls must fall within established acceptance criteria.

Experimental Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Causality: While in vitro assays are predictive, an in vivo study is the gold standard for determining the complete pharmacokinetic profile.[22][23] Using a rodent model (typically the rat) allows for the determination of key parameters like bioavailability, clearance, volume of distribution, and half-life in a living system, integrating all ADME processes simultaneously.[24][25]

Step-by-Step Methodology:

  • Animal Preparation: Use surgically modified rats (e.g., with jugular vein cannulas for blood sampling) to minimize stress and ensure high-quality sample collection. Acclimate animals according to institutional guidelines.[26]

  • Dosing: Divide animals into at least two groups.

    • Group 1 (IV): Administer a single intravenous bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of absolute clearance and volume of distribution.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg) in a suitable vehicle. This allows for the assessment of oral absorption and bioavailability.[24]

  • Blood Sampling: Collect serial blood samples (~100 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).[26]

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a fully validated LC-MS/MS bioanalytical method.[27][28][29][30][31] This method must meet regulatory standards for accuracy, precision, selectivity, and stability.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data. This will yield the definitive PK parameters (AUC, CL, Vd, t½, F%, etc.).[26]

Self-Validation: The bioanalytical method used for sample quantification is the cornerstone of trustworthiness. It must be rigorously validated according to FDA or EMA guidelines to prove its reliability before analyzing any study samples.[27][28][31]

Conclusion: Guiding Principles for Optimizing Indole Scaffolds

The comparative analysis of indomethacin, ondansetron, and zafirlukast provides clear, actionable insights for the medicinal chemist. The pharmacokinetic fate of an indole derivative is not pre-ordained by its core but is exquisitely sensitive to the nature and position of its substituents.

Key Takeaways for Rational Drug Design:

  • Block Metabolic Hot Spots: If initial screens show rapid metabolism, consider introducing substituents (e.g., fluorine) at the most likely sites of hydroxylation to block CYP-mediated attack and improve metabolic stability.

  • Tune Lipophilicity: High lipophilicity often leads to high plasma protein binding and low aqueous solubility. Strategically introduce polar groups to modulate the logP into a more favorable range (typically 1-3), which can improve absorption and reduce off-target toxicities.

  • Consider Polymorphic Enzymes: A heavy reliance on a single, polymorphic CYP enzyme (like CYP2C9 or CYP2D6) is a liability. Aim for a metabolic profile that involves multiple, non-polymorphic enzymes to ensure more consistent pharmacokinetics across the patient population.

  • Anticipate Transporter Interactions: The gut wall and liver are rich in efflux transporters (like P-glycoprotein) that can pump drugs back into the intestinal lumen or bile, reducing bioavailability. Early screening in Caco-2 cell models can identify if a compound is a substrate for these transporters.[32][33][34][35][36]

By integrating these principles and employing the robust experimental workflows described, researchers can move beyond trial-and-error and begin to rationally engineer indole derivatives with pharmacokinetic profiles optimized for clinical success.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of G-fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond the confines of the reaction flask. The final and arguably most critical stage is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-fluoro-3-(piperidin-4-yl)-1H-indole, a compound frequently utilized in drug discovery and development. Our focus is to empower you, the researcher, with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Compound: Hazard Profile of this compound

Inferred Hazard Profile:

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Based on related compounds, it may be harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product.[2] Rinse mouth if ingested and seek immediate medical attention.[1][2]
Skin Corrosion/Irritation May cause skin irritation upon prolonged contact.[3]Wear protective gloves and a lab coat.[3] In case of contact, wash the affected area with soap and plenty of water.[4]
Eye Damage/Irritation May cause serious eye irritation.[1][3]Wear safety glasses with side shields or goggles.[3] If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Sensitization Avoid inhalation of dust or vapors.[5]Work in a well-ventilated area, preferably a fume hood.[1][5]
Aquatic Toxicity Indole derivatives can be toxic to aquatic life with long-lasting effects.[2]Avoid release to the environment.[1][2]

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information. In the absence of a specific SDS, treating the compound with the precautions outlined for analogous hazardous substances is a prudent and necessary safety measure.[3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not a singular action but a systematic process. The following workflow, visualized in the accompanying diagram, outlines the critical decision points and procedural steps from waste generation to final disposal.

Disposal_Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Disposal & Documentation Start Waste Generated (Solid, Liquid, Contaminated PPE) Characterize Characterize Waste: - Pure Compound - Contaminated Solvents - Contaminated Solids Start->Characterize Identify Form Segregate Segregate Waste Streams (Incompatible materials kept separate) Characterize->Segregate Containerize Select Appropriate, Labeled Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area (SAA) Containerize->Store Inspect Weekly Inspection of Container & Storage Area Store->Inspect Pickup Arrange for Pickup by Certified Hazardous Waste Contractor Inspect->Pickup When container is full or per schedule Document Maintain Detailed Disposal Records Pickup->Document End Disposal Complete Document->End

Figure 1. A decision-making workflow for the proper disposal of this compound.

Experimental Protocol for Waste Handling and Disposal

This protocol provides a detailed, step-by-step methodology for managing waste containing this compound.

1. Waste Segregation at the Point of Generation:

  • Rationale: Preventing accidental reactions between incompatible chemicals is a cornerstone of laboratory safety.[6]

  • Procedure:

    • Solid Waste: Collect uncontaminated paper and other non-hazardous materials separately from chemically contaminated items.

    • Chemically Contaminated Solids: Place items such as used weighing paper, contaminated gloves, and pipette tips into a designated, clearly labeled hazardous waste container for solids.[3]

    • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless their compatibility has been verified.

2. Waste Container Selection and Labeling:

  • Rationale: Proper containment and clear communication of hazards are critical for safe handling and regulatory compliance.[7]

  • Procedure:

    • Container Selection: Use only containers that are chemically compatible with this compound and any associated solvents.[3] The container must be in good condition, free of leaks or cracks, and have a secure, screw-top lid.[3]

    • Labeling: All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE".[8] The label must also include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

      • The approximate concentration of the compound in the waste.

      • The accumulation start date (the date the first drop of waste is added to the container).[3]

      • The name and contact information of the principal investigator or responsible individual.

3. Satellite Accumulation Area (SAA) Management:

  • Rationale: The U.S. Environmental Protection Agency (EPA) has specific regulations for the temporary storage of hazardous waste in laboratories, known as Satellite Accumulation Areas (SAAs).[9]

  • Procedure:

    • Designate a specific area within the laboratory, near the point of waste generation, as an SAA.[3]

    • Ensure the SAA is under the control of laboratory personnel.[6]

    • Keep waste containers in the SAA closed at all times, except when adding waste.[8]

    • Do not accumulate more than 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste in an SAA. While this compound is not currently listed as acutely hazardous, it is good practice to be aware of these limits.

    • Once the container is full, or within one year of the accumulation start date for academic labs, arrange for its removal to a central accumulation area.[9]

4. Final Disposal:

  • Rationale: The ultimate disposal of hazardous chemical waste must be conducted by a licensed and certified hazardous waste disposal company to ensure compliance with all local, state, and federal regulations.[6][10]

  • Procedure:

    • Coordinate with your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full and properly labeled hazardous waste container.

    • Maintain meticulous records of all hazardous waste generated and disposed of.[7] This documentation is crucial for regulatory compliance and institutional oversight.

Proactive Waste Management: Green Chemistry and Source Reduction

The most effective disposal procedure is to minimize waste generation in the first place.[7] As scientists, we have a responsibility to incorporate the principles of green chemistry into our experimental design.[7] Consider the following strategies to reduce the environmental footprint of your research:

  • Microscale Experiments: Whenever possible, scale down experiments to reduce the quantity of reagents used and waste generated.

  • Solvent Substitution: Explore the use of less hazardous or recyclable solvents.

  • Inventory Management: Maintain an accurate chemical inventory to avoid the over-purchase of reagents that may expire and require disposal.

By adopting these practices, we can collectively contribute to a safer and more sustainable research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3-(piperidin-4-yl)-1H-indole
Reactant of Route 2
6-fluoro-3-(piperidin-4-yl)-1H-indole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。